Product packaging for Boc--cyclohexyl-D-Ala-OH(Cat. No.:)

Boc--cyclohexyl-D-Ala-OH

Cat. No.: B15249362
M. Wt: 289.37 g/mol
InChI Key: KGIDHDHQFLWAMT-RFVHGSKJSA-N
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Description

Boc--cyclohexyl-D-Ala-OH is a useful research compound. Its molecular formula is C14H27NO5 and its molecular weight is 289.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H27NO5 B15249362 Boc--cyclohexyl-D-Ala-OH

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H27NO5

Molecular Weight

289.37 g/mol

IUPAC Name

(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate

InChI

InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1

InChI Key

KGIDHDHQFLWAMT-RFVHGSKJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-3-cyclohexylalanine, commonly referred to as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH, is a synthetic, protected amino acid derivative of significant interest in the fields of medicinal chemistry and peptide science. Its unique structural features, particularly the bulky and hydrophobic cyclohexyl side chain, impart specific conformational constraints and properties to peptides into which it is incorporated. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its role in solid-phase peptide synthesis (SPPS) and the development of therapeutic peptides. The incorporation of this unnatural amino acid can enhance the metabolic stability and receptor-binding affinity of peptide-based drug candidates.[1]

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is typically a white to off-white solid.[1] Its physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₄H₂₅NO₄[1][2][3][4][5]
Molecular Weight 271.35 g/mol [2][5]
CAS Number 127095-92-5[1][4][5][6]
Appearance White to off-white solid[1][]
Purity ≥95%[5]
Optical Rotation +15.1° (c=2% in AcOH)[1]
Melting Point Data not consistently available in the searched literature.
Solubility Soluble in many common organic solvents such as DMF and DCM. Quantitative data is not readily available in the searched literature.

Synonyms: Boc-D-Cha-OH, Boc-(R)-3-Cyclohexylalanine, N-Boc-3-cyclohexyl-D-alanine[1][4][5]

Spectroscopic Data

  • ¹H and ¹³C NMR: The NMR spectra would show characteristic signals for the tert-butoxycarbonyl (Boc) protecting group (a singlet around 1.4 ppm in ¹H NMR for the nine equivalent protons and resonances around 80 ppm and 28 ppm in ¹³C NMR for the quaternary and methyl carbons, respectively). The cyclohexyl group would exhibit a complex pattern of signals in the aliphatic region of both ¹H and ¹³C NMR spectra. The α-proton and α-carbon signals would also be present. For reference, ¹H and ¹³C NMR data for various Boc-protected amino acids are available in the literature.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the N-H stretching vibration (around 3300 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹) and the carboxylic acid (around 1710 cm⁻¹), and C-H stretching vibrations of the cyclohexyl and Boc groups (below 3000 cm⁻¹).[10][11][12]

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak or related ions, such as [M+H]⁺ or [M+Na]⁺, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the Boc group or parts of the cyclohexyl side chain.

Experimental Protocols

Synthesis of Boc-cyclohexyl-D-Ala-OH

A general method for the N-protection of an amino acid with a tert-butoxycarbonyl (Boc) group involves the reaction of the free amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Materials:

  • D-cyclohexylalanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH) or another suitable base

  • Dioxane and water (or another suitable solvent system)

  • Ethyl acetate

  • Citric acid solution (for acidification)

Procedure:

  • Dissolve D-cyclohexylalanine in an aqueous solution of sodium hydroxide.

  • Add a solution of di-tert-butyl dicarbonate in dioxane to the amino acid solution.

  • Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Remove the dioxane under reduced pressure.

  • Wash the aqueous layer with ethyl acetate to remove any unreacted Boc₂O and other nonpolar impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with a cold citric acid solution.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.

  • The product can be further purified by recrystallization or column chromatography if necessary.[13]

Workflow for the Synthesis of Boc-cyclohexyl-D-Ala-OH:

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product start1 D-cyclohexylalanine reaction N-Boc Protection Reaction start1->reaction start2 Di-tert-butyl dicarbonate (Boc₂O) start2->reaction start3 Base (e.g., NaOH) start3->reaction start4 Solvent (e.g., Dioxane/Water) start4->reaction workup1 Solvent Removal reaction->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Acidification workup2->workup3 workup4 Extraction workup3->workup4 workup5 Drying and Concentration workup4->workup5 purification Recrystallization or Column Chromatography workup5->purification product Boc-cyclohexyl-D-Ala-OH purification->product

Caption: General workflow for the synthesis of Boc-cyclohexyl-D-Ala-OH.

Use in Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-cyclohexyl-D-Ala-OH is a standard building block for the introduction of D-cyclohexylalanine residues into a peptide sequence using Boc-SPPS.

Materials:

  • Resin (e.g., Merrifield resin) pre-loaded with the first amino acid.

  • Boc-cyclohexyl-D-Ala-OH

  • Coupling reagent (e.g., DCC/HOBt or HBTU/DIEA)

  • Trifluoroacetic acid (TFA) in dichloromethane (DCM) for Boc deprotection

  • Diisopropylethylamine (DIEA) in DCM for neutralization

  • Dichloromethane (DCM) and Dimethylformamide (DMF) for washing

Procedure (One Coupling Cycle):

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection: Treat the resin with a solution of TFA in DCM (e.g., 25-50% TFA) for about 30 minutes to remove the Boc protecting group from the N-terminal amino acid.

  • Washing: Wash the resin thoroughly with DCM and then DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: Neutralize the N-terminal ammonium salt with a solution of DIEA in DCM or DMF.

  • Washing: Wash the resin with DCM and DMF.

  • Coupling:

    • Dissolve Boc-cyclohexyl-D-Ala-OH and a coupling agent (e.g., HOBt) in DMF.

    • Add a carbodiimide (e.g., DCC) or another activating agent (e.g., HBTU with DIEA) to the solution to pre-activate the amino acid.

    • Add the activated Boc-cyclohexyl-D-Ala-OH solution to the resin and agitate for a sufficient time (typically 1-2 hours) to ensure complete coupling.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts.

  • A small sample of the resin can be taken for a ninhydrin test to confirm the completion of the coupling reaction. Steps 1-8 are repeated for each subsequent amino acid in the peptide sequence.

Workflow for a Single Coupling Cycle in Boc-SPPS:

G start Peptide-Resin with N-terminal Boc group deprotection Boc Deprotection (TFA/DCM) start->deprotection wash1 Washing (DCM, DMF) deprotection->wash1 neutralization Neutralization (DIEA) wash1->neutralization wash2 Washing (DCM, DMF) neutralization->wash2 coupling Coupling with Boc-cyclohexyl-D-Ala-OH and coupling reagents wash2->coupling wash3 Washing (DMF, DCM) coupling->wash3 end Elongated Peptide-Resin with N-terminal Boc group wash3->end

Caption: A single coupling cycle in Boc solid-phase peptide synthesis.

Applications in Drug Development and Biological Signaling Pathways

The incorporation of Boc-cyclohexyl-D-Ala-OH into peptides is a strategy employed to enhance their therapeutic potential. The cyclohexyl side chain increases hydrophobicity and steric bulk, which can lead to:

  • Increased Metabolic Stability: The non-natural side chain can confer resistance to enzymatic degradation by proteases.

  • Enhanced Receptor Binding: The conformational constraints imposed by the cyclohexyl group can lock the peptide into a bioactive conformation, leading to higher binding affinity and selectivity for its target receptor.

  • Improved Pharmacokinetic Properties: The increased lipophilicity can influence the absorption, distribution, metabolism, and excretion (ADME) profile of the peptide.

A prominent example of the use of unnatural amino acids like D-cyclohexylalanine is in the development of Gonadotropin-Releasing Hormone (GnRH) antagonists .[14] GnRH is a key hormone in the hypothalamic-pituitary-gonadal axis, controlling the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[14][15][16][17] GnRH antagonists block the GnRH receptor in the pituitary gland, leading to a rapid and reversible suppression of sex hormone production.[14][15][17][18] This mechanism of action is utilized in the treatment of hormone-dependent conditions such as prostate cancer, endometriosis, and in assisted reproduction technologies.[14]

Simplified Signaling Pathway of GnRH and its Antagonism:

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary cluster_gonads Gonads (Testes/Ovaries) GnRH_source GnRH Neurons GnRH_agonist GnRH GnRH_source->GnRH_agonist GnRH_R GnRH Receptor G_protein Gq/11 Protein GnRH_R->G_protein PLC Phospholipase C G_protein->PLC IP3_DAG IP₃ and DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC LH_FSH LH and FSH Synthesis and Secretion Ca_PKC->LH_FSH sex_hormones Sex Hormone Production (Testosterone/Estrogen) LH_FSH->sex_hormones Stimulates GnRH_agonist->GnRH_R Binds and Activates GnRH_antagonist GnRH Antagonist (containing D-Cha) GnRH_antagonist->GnRH_R Binds and Blocks

Caption: Simplified GnRH receptor signaling pathway and the mechanism of action of GnRH antagonists.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a valuable synthetic building block for the preparation of peptides with modified properties. Its incorporation can significantly impact the biological activity and pharmacokinetic profile of peptide drug candidates. A thorough understanding of its chemical properties and its application in solid-phase peptide synthesis is essential for researchers and drug development professionals working in the field of peptide therapeutics. Further research to fully characterize its spectroscopic properties and solubility in a quantitative manner would be beneficial to the scientific community.

References

Synthesis of Boc-Cyclohexyl-D-Ala-OH: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-tert-Butoxycarbonyl-D-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH), a valuable unnatural amino acid derivative utilized in peptide synthesis and drug discovery. The cyclohexyl side chain imparts unique conformational constraints and hydrophobic properties to peptides, making it a crucial building block for developing novel therapeutics with enhanced stability and bioactivity.

This document details the synthetic pathway, experimental protocols, and relevant data for the preparation of Boc-cyclohexyl-D-Ala-OH. The synthesis involves a two-step process commencing with the preparation of the D-cyclohexylalanine precursor followed by the protection of the amino group with the tert-butoxycarbonyl (Boc) group.

I. Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of the parent amino acid and the final Boc-protected product.

Table 1: Physicochemical Properties of Cyclohexylalanine

PropertyValueReference Compound
Molecular FormulaC9H17NO2D-Cyclohexylalanine
Molecular Weight171.24 g/mol D-Cyclohexylalanine
Melting Point234-235 °CL-Cyclohexylalanine hydrochloride

Table 2: Physicochemical Properties of Boc-Cyclohexyl-D-Ala-OH

PropertyValue
Molecular FormulaC14H25NO4
Molecular Weight271.35 g/mol [1]
Purity (Typical)≥95%[1]
Physical FormSolid[1]

II. Synthetic Pathway

The synthesis of Boc-cyclohexyl-D-Ala-OH is accomplished through a two-step sequence:

  • Step 1: Synthesis of D-Cyclohexylalanine. This is achieved via the catalytic hydrogenation of D-phenylalanine. The aromatic ring of phenylalanine is reduced to a cyclohexane ring.

  • Step 2: Boc Protection. The amino group of D-cyclohexylalanine is protected using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

Synthesis_Pathway D_Phe D-Phenylalanine D_Cha D-Cyclohexylalanine D_Phe->D_Cha Hydrogenation H2_cat H₂, Catalyst (e.g., Rh/C) Boc_D_Cha Boc-cyclohexyl-D-Ala-OH D_Cha->Boc_D_Cha Boc Protection Boc2O (Boc)₂O, Base (e.g., TEA, NaOH)

Caption: Synthetic pathway for Boc-cyclohexyl-D-Ala-OH.

III. Experimental Protocols

A. Step 1: Synthesis of D-Cyclohexylalanine via Hydrogenation of D-Phenylalanine

This protocol is adapted from a procedure for the synthesis of L-cyclohexylalanine and is directly applicable to the D-enantiomer.

Materials:

  • D-Phenylalanine

  • 90% Acetic Acid

  • 5% Rhodium on Carbon (Rh/C) catalyst

  • Hydrogen gas

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve D-phenylalanine in 90% acetic acid in a suitable hydrogenation vessel.

  • Add the 5% Rhodium on Carbon catalyst to the solution. The catalyst loading is typically around 20% by weight of the starting D-phenylalanine.

  • Pressurize the vessel with hydrogen gas (e.g., to 40 psi) and maintain the reaction at a slightly elevated temperature (e.g., 37°C) with vigorous stirring.

  • Monitor the reaction progress by the uptake of hydrogen. The reaction is typically complete within 24 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen).

  • Remove the catalyst by filtration through a pad of celite.

  • Concentrate the filtrate to dryness under high vacuum using a rotary evaporator.

  • The resulting crude D-cyclohexylalanine can be purified by recrystallization from a suitable solvent system, such as 15% acetic acid.

B. Step 2: N-Boc Protection of D-Cyclohexylalanine

This general procedure for Boc protection of amino acids is widely applicable.[2][3]

Materials:

  • D-Cyclohexylalanine

  • Dioxane (or Acetone)

  • Water

  • Triethylamine (TEA) or Sodium Hydroxide (NaOH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve D-cyclohexylalanine in a mixture of dioxane (or acetone) and water.

  • Add the base (e.g., 1.5-2 equivalents of triethylamine or an appropriate amount of NaOH solution to achieve a basic pH).

  • To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the organic solvent (dioxane or acetone) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like ether or hexane to remove any unreacted (Boc)₂O and byproducts.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with a cold, dilute acid (e.g., 1M HCl or citric acid solution).

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude Boc-cyclohexyl-D-Ala-OH.

  • The product can be further purified by crystallization or column chromatography if necessary.

IV. Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Boc-cyclohexyl-D-Ala-OH.

Experimental_Workflow cluster_step1 Step 1: Hydrogenation cluster_step2 Step 2: Boc Protection start1 Dissolve D-Phe in Acetic Acid add_cat Add Rh/C Catalyst start1->add_cat hydrogenate Hydrogenate under H₂ pressure add_cat->hydrogenate filter Filter to remove catalyst hydrogenate->filter concentrate1 Concentrate filtrate filter->concentrate1 purify1 Recrystallize D-Cyclohexylalanine concentrate1->purify1 start2 Dissolve D-Cha in Dioxane/Water + Base purify1->start2 Proceed with purified intermediate add_boc Add (Boc)₂O start2->add_boc react Stir at Room Temperature add_boc->react workup Aqueous Workup (Extraction) react->workup concentrate2 Concentrate organic phase workup->concentrate2 purify2 Purify Boc-cyclohexyl-D-Ala-OH concentrate2->purify2

Caption: General experimental workflow.

V. Conclusion

The synthesis of Boc-cyclohexyl-D-Ala-OH is a straightforward process that can be reliably performed in a laboratory setting. The hydrogenation of D-phenylalanine provides the necessary D-cyclohexylalanine precursor, which is then readily converted to the final Boc-protected product. This valuable building block can be incorporated into peptide synthesis to explore novel chemical space in drug discovery and development. The methodologies presented in this guide offer a solid foundation for researchers to produce this important compound for their scientific endeavors.

References

Elucidation of the Structure of Boc-cyclohexyl-D-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH). This document details the physicochemical properties, synthesis, and spectroscopic analysis of this important amino acid derivative, which serves as a crucial building block in peptide synthesis and drug discovery.

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. As a non-natural amino acid derivative, its incorporation into peptide chains can impart unique conformational constraints and enhance resistance to enzymatic degradation. The D-configuration at the alpha-carbon is of particular interest for the development of peptides with improved stability and altered biological activity profiles.

Table 1: Physicochemical and Analytical Data for Boc-cyclohexyl-D-Ala-OH and its L-enantiomer.

PropertyBoc-cyclohexyl-D-Ala-OHBoc-cyclohexyl-L-Ala-OH
Synonyms Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanineBoc-L-Cha-OH, Boc-3-cyclohexyl-L-alanine
CAS Number 127095-92-5[1]37736-82-6[2]
Molecular Formula C₁₄H₂₅NO₄[1]C₁₄H₂₅NO₄[2]
Molecular Weight 271.35 g/mol [2]271.2 g/mol [2]
Appearance White or off-white solid[1]White powder[2]
Optical Rotation +15.1° (c=2% in AcOH)[1]-17.5° ± 1.5° (c=1 in MeOH)[2]
Purity ≥ 99% (Chiral HPLC)[1]≥ 99% (HPLC)[2]

Synthesis

The synthesis of Boc-cyclohexyl-D-Ala-OH is typically achieved through the protection of the amino group of 3-cyclohexyl-D-alanine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This standard procedure for Boc protection is widely applicable to various amino acids.

Experimental Protocol: Synthesis of Boc-cyclohexyl-D-Ala-OH

This protocol is adapted from the general procedure for the N-tert-butoxycarbonylation of amino acids.

Materials:

  • 3-cyclohexyl-D-alanine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (NaOH)

  • Water (H₂O)

  • tert-Butanol

  • Ethyl acetate (EtOAc)

  • Pentane

  • Potassium hydrogen sulfate (KHSO₄)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a suitable reaction vessel, dissolve 3-cyclohexyl-D-alanine (1.0 equivalent) in a mixture of water and tert-butanol.

  • Add a solution of sodium hydroxide (1.0-1.2 equivalents) to the mixture while stirring to maintain a basic pH.

  • To the well-stirred solution, add di-tert-butyl dicarbonate (1.0-1.1 equivalents) dropwise. The reaction mixture is stirred at room temperature overnight.

  • After the reaction is complete (monitored by TLC), the reaction mixture is extracted with pentane to remove any unreacted Boc₂O.

  • The aqueous layer is then acidified to a pH of 2-3 with a cold aqueous solution of potassium hydrogen sulfate.

  • The acidified aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product.

  • The crude Boc-cyclohexyl-D-Ala-OH can be further purified by recrystallization or column chromatography.

G cluster_synthesis Synthesis Workflow start Start: 3-cyclohexyl-D-alanine dissolve Dissolve in H2O/t-BuOH Add NaOH start->dissolve add_boc Add Boc2O Stir at RT dissolve->add_boc extract_pentane Extract with Pentane add_boc->extract_pentane acidify Acidify with KHSO4 extract_pentane->acidify extract_etoac Extract with EtOAc acidify->extract_etoac dry Dry over Na2SO4 extract_etoac->dry evaporate Evaporate Solvent dry->evaporate purify Purify evaporate->purify end End: Boc-cyclohexyl-D-Ala-OH purify->end

Caption: Synthesis workflow for Boc-cyclohexyl-D-Ala-OH.

Spectroscopic Analysis for Structure Elucidation

The structure of Boc-cyclohexyl-D-Ala-OH is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Note: Specific experimental spectra for Boc-cyclohexyl-D-Ala-OH are not widely available in the public domain. The following data is representative and based on the analysis of the closely related L-enantiomer and its derivatives. The key chemical shifts and fragmentation patterns are expected to be identical for the D-enantiomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and connectivity of hydrogen atoms in the molecule.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Boc-cyclohexyl-D-Ala-OH.

Group¹H Chemical Shift (ppm, predicted)¹³C Chemical Shift (ppm, predicted)
Boc (C(CH₃)₃) ~1.45 (s, 9H)~28.3 (3C)
Boc (C=O) -~155.5
Boc (quaternary C) -~79.5
α-CH ~4.2-4.4 (m, 1H)~53-55
β-CH₂ ~1.5-1.8 (m, 2H)~39-41
γ-CH (cyclohexyl) ~1.6-1.8 (m, 1H)~33-35
Cyclohexyl CH₂ ~0.8-1.8 (m, 10H)~25-34
Carboxyl (COOH) ~10-12 (br s, 1H)~175-177
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and structural features.

Expected Fragmentation Pattern:

Under electrospray ionization (ESI), Boc-cyclohexyl-D-Ala-OH is expected to show a prominent peak for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Common fragmentation pathways involve the loss of the Boc group or parts of it.

Table 3: Expected m/z Values for Key Fragments of Boc-cyclohexyl-D-Ala-OH.

FragmentFormulaExpected m/z
[M+H]⁺ C₁₄H₂₆NO₄⁺272.18
[M+Na]⁺ C₁₄H₂₅NNaO₄⁺294.16
[M-H]⁻ C₁₄H₂₄NO₄⁻270.17
[M-Boc+H]⁺ C₉H₁₈NO₂⁺172.13
[M-C₄H₈+H]⁺ (loss of isobutylene) C₁₀H₁₈NO₄⁺216.12

Logical Workflow for Structure Elucidation

The process of confirming the structure of a synthesized compound like Boc-cyclohexyl-D-Ala-OH follows a logical progression of experimental and analytical steps.

G cluster_workflow Structure Elucidation Workflow cluster_spectroscopy Spectroscopic Analysis synthesis Synthesis of Boc-cyclohexyl-D-Ala-OH purification Purification (Recrystallization/Chromatography) synthesis->purification physchem Physicochemical Characterization (Melting Point, Optical Rotation) purification->physchem nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (ESI-MS, MS/MS) purification->ms data_analysis Data Analysis and Structure Confirmation physchem->data_analysis nmr->data_analysis ms->data_analysis final_structure Confirmed Structure of Boc-cyclohexyl-D-Ala-OH data_analysis->final_structure

Caption: Logical workflow for the synthesis and structure elucidation.

Conclusion

The structure of Boc-cyclohexyl-D-Ala-OH can be unequivocally confirmed through a combination of its synthesis from known starting materials and comprehensive spectroscopic analysis. The characteristic signals in the ¹H and ¹³C NMR spectra, along with the molecular ion peak and predictable fragmentation patterns in the mass spectrum, provide a detailed and consistent picture of the molecule's atomic connectivity and functional groups. This well-characterized building block is essential for the rational design and synthesis of novel peptides with tailored properties for various applications in research and drug development.

References

A Technical Guide to Boc-cyclohexyl-D-Ala-OH: A Key Building Block in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-Butoxycarbonyl-D-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) is a non-proteinogenic amino acid derivative that has become an invaluable tool in the field of peptide chemistry and drug discovery. Its unique structural feature, a bulky and hydrophobic cyclohexyl side chain, imparts desirable properties to peptides, including increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Boc-cyclohexyl-D-Ala-OH, with a focus on its utility in solid-phase peptide synthesis (SPPS) and its role in modulating biological signaling pathways.

Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH is a white to off-white solid. Its key physicochemical properties are summarized in the table below. The compound is often supplied as a dicyclohexylammonium (DCHA) salt to improve its stability and handling.

PropertyValueReference
CAS Number 127095-92-5[1]
CAS Number (DCHA Salt) 198470-07-4[2]
Molecular Formula C14H25NO4[3]
Molecular Weight 271.35 g/mol [3]
Predicted Boiling Point 420.4 ± 28.0 °C
Predicted Density 1.083 ± 0.06 g/cm³
Predicted pKa 4.02 ± 0.10
Appearance White to off-white solid

Synthesis of Boc-cyclohexyl-D-Ala-OH

The synthesis of Boc-cyclohexyl-D-Ala-OH typically involves two key steps: the synthesis of the parent amino acid, D-cyclohexylalanine, followed by the protection of the α-amino group with a tert-butoxycarbonyl (Boc) group.

Experimental Protocol: Synthesis of D-Cyclohexylalanine

A common route to cyclohexylalanine is the hydrogenation of the corresponding phenyl-containing amino acid, D-phenylalanine.

Materials:

  • D-Phenylalanine

  • Deionized water

  • Isopropanol

  • 37% Hydrochloric acid

  • Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)

  • 50% Sodium hydroxide solution

  • Nitrogen gas

  • Hydrogen gas

Procedure:

  • Dissolve or suspend D-phenylalanine in a mixture of deionized water, isopropanol, and hydrochloric acid.

  • Add the Pt/Rh catalyst to the mixture.

  • Transfer the reaction mixture to a hydrogenation autoclave.

  • Purge the autoclave with nitrogen gas and then with hydrogen gas.

  • Pressurize the system with hydrogen (8-10 bar) and heat to 50-60°C.

  • Maintain the reaction for 6-8 hours until hydrogen uptake ceases.

  • Depressurize the autoclave and purge with nitrogen.

  • Filter the hot reaction mixture to remove the catalyst and wash the catalyst with deionized water.

  • Concentrate the filtrate under reduced pressure to remove isopropanol.

  • Adjust the pH of the residue to 5-6 with a 50% sodium hydroxide solution to precipitate the product.

  • Cool the solution to 0-10°C and collect the D-cyclohexylalanine product by filtration.

  • Wash the product with deionized water and dry under vacuum.

Experimental Protocol: N-tert-Butoxycarbonylation

The protection of the amino group of D-cyclohexylalanine is achieved using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[4][5]

Materials:

  • D-Cyclohexylalanine

  • Di-tert-butyl dicarbonate ((Boc)2O)

  • 1,4-Dioxane

  • 1N Sodium hydroxide (NaOH) solution

  • Water

  • Ethyl acetate

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve D-cyclohexylalanine in a mixture of 1,4-dioxane and 1N NaOH solution.

  • Stir the mixture vigorously.

  • Add di-tert-butyl dicarbonate to the solution and continue stirring at room temperature for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the 1,4-dioxane.

  • Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)2O.

  • Acidify the aqueous layer to pH 2-3 with a suitable acid (e.g., cold 1N HCl or citric acid solution) at 0-5°C.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield Boc-cyclohexyl-D-Ala-OH.

Synthesis_Workflow cluster_synthesis Synthesis Pathway D_Phe D-Phenylalanine D_Cha D-Cyclohexylalanine D_Phe->D_Cha Hydrogenation (H2, Pt/Rh) Boc_D_Cha Boc-cyclohexyl-D-Ala-OH D_Cha->Boc_D_Cha Boc Protection ((Boc)2O, Base)

Synthesis of Boc-cyclohexyl-D-Ala-OH.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-cyclohexyl-D-Ala-OH is a key building block in Boc-chemistry SPPS.[6][7][8][9] The Boc protecting group is labile to moderate acids (e.g., trifluoroacetic acid), allowing for its removal without cleaving the peptide from the resin or removing more stable side-chain protecting groups.

Experimental Protocol: Boc-SPPS Cycle

The following is a generalized protocol for one cycle of peptide elongation using Boc-cyclohexyl-D-Ala-OH on a solid support (e.g., Merrifield or PAM resin).[6][7][8]

Materials:

  • Peptide-resin with a free N-terminal amino group

  • Boc-cyclohexyl-D-Ala-OH

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 5-30 minutes to remove the N-terminal Boc group.

  • Washing: Wash the resin thoroughly with DCM and then with DMF to remove residual TFA and the cleaved Boc group.

  • Neutralization: Treat the resin with a solution of 5-10% DIEA in DMF to neutralize the ammonium salt formed during deprotection.

  • Washing: Wash the resin with DMF to remove excess DIEA.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve Boc-cyclohexyl-D-Ala-OH and a coupling reagent (e.g., HBTU) in DMF.

    • Add DIEA to activate the amino acid.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

  • Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.

  • Repeat: Repeat the cycle for the next amino acid in the peptide sequence.

SPPS_Cycle Start Peptide-Resin (N-terminal Boc) Deprotection Boc Deprotection (50% TFA in DCM) Start->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (DIEA in DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Coupling (Boc-D-Cha-OH, HBTU, DIEA) Wash2->Coupling Wash3 Wash (DMF, DCM) Coupling->Wash3 Next_Cycle Next Amino Acid Cycle Wash3->Next_Cycle

Boc-SPPS workflow for one coupling cycle.

Role in Modulating Signaling Pathways

The incorporation of cyclohexylalanine into peptides can significantly influence their biological activity by altering their conformation and increasing their resistance to enzymatic degradation. This can lead to enhanced interaction with biological targets and modulation of signaling pathways.

A notable example is the use of cyclohexylalanine in the development of metabolically stable apelin analogues. Apelin is a peptide that acts on the APJ receptor, a G-protein coupled receptor (GPCR) involved in various physiological processes, including cardiovascular function. Peptides containing cyclohexylalanine have been shown to be potent activators of the apelin receptor, leading to prolonged blood pressure-lowering effects.

The general mechanism for GPCR activation involves the binding of a ligand (in this case, a peptide containing cyclohexylalanine) to the extracellular domain of the receptor. This induces a conformational change in the receptor, which in turn activates intracellular G-proteins. The activated G-protein then initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol trisphosphate (IP3), leading to a cellular response.

Signaling_Pathway Peptide Peptide with cyclohexylalanine GPCR G-Protein Coupled Receptor (e.g., APJ Receptor) Peptide->GPCR Binding G_Protein G-Protein Activation GPCR->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger Production (e.g., cAMP) Effector->Second_Messenger Catalysis Cellular_Response Cellular Response (e.g., Vasodilation) Second_Messenger->Cellular_Response Signal Transduction

References

An In-depth Technical Guide on Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on N-tert-Butoxycarbonyl-3-cyclohexyl-D-alanine, commonly abbreviated as Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH. This synthetic amino acid derivative is a crucial building block in solid-phase peptide synthesis (SPPS), particularly valued for introducing hydrophobic and sterically bulky characteristics into novel peptide therapeutics. Its cyclohexyl side chain can enhance peptide stability, receptor affinity, and pharmacokinetic properties.

Physicochemical Properties

The quantitative data for Boc-cyclohexyl-D-Ala-OH are summarized below, offering a clear overview of its key chemical and physical properties.

PropertyValueCitations
Molecular Weight 271.36 g/mol [1][2]
Molecular Formula C₁₄H₂₅NO₄[1][2][3]
CAS Number 127095-92-5[1][2][3]
Appearance White to off-white solid/powder[3]
Purity (typical) ≥99% (Chiral HPLC)[3]
Optical Rotation +15.1° (c=2% in Acetic Acid)[3]
Storage Conditions 0-8 °C[3]

Experimental Protocols: Application in Peptide Synthesis

Boc-cyclohexyl-D-Ala-OH is primarily utilized as a building block in Boc-chemistry solid-phase peptide synthesis (SPPS). The following is a detailed, representative protocol for the incorporation of a Boc-protected amino acid, such as Boc-cyclohexyl-D-Ala-OH, into a growing peptide chain on a solid support resin (e.g., Merrifield or PAM resin).

Objective: To couple Boc-cyclohexyl-D-Ala-OH to a resin-bound peptide chain with a free N-terminal amine.

Materials:

  • Peptide-resin with a free amine group

  • Boc-cyclohexyl-D-Ala-OH

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM

  • Activation Reagent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Solvents: N,N-Dimethylformamide (DMF), DCM, Isopropanol (IPA)

  • Washing Solvents: DCM, DMF

Protocol Steps:

  • Resin Swelling:

    • Place the peptide-resin in a suitable reaction vessel.

    • Wash the resin with DMF (3x) and then DCM (3x) to swell the polymer support, allowing reagents to access the reactive sites.

  • Boc Group Deprotection (Nα-Deprotection):

    • Treat the resin with the deprotection solution (50% TFA in DCM) for approximately 2-5 minutes. Drain the solution.[4]

    • Add a fresh portion of the deprotection solution and shake the vessel for 20-30 minutes to ensure complete removal of the Boc protecting group.[4]

    • The newly exposed N-terminal amine is now present as a trifluoroacetate salt.[4]

    • Wash the peptide-resin thoroughly with DCM (3x) and then IPA (2x) to remove residual TFA.[4]

  • Neutralization:

    • Treat the peptide-resin with the neutralization solution (10% DIEA in DCM) for 2 minutes. Drain.

    • Repeat the neutralization step for another 2 minutes to ensure the N-terminal amine is in its free base form, ready for coupling.

    • Wash the resin extensively with DCM (3x) and then DMF (3x) to remove excess base.

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Boc-cyclohexyl-D-Ala-OH (typically 2-4 equivalents relative to the resin's substitution level) and an equivalent amount of HBTU in a minimal volume of DMF.

    • Add DIEA (2-4 equivalents) to the activation mixture. This base facilitates the formation of the active ester intermediate.

    • Allow the activation to proceed for 1-2 minutes.

    • Add the activated Boc-cyclohexyl-D-Ala-OH solution to the neutralized peptide-resin.

    • Shake the reaction vessel for 1-2 hours at room temperature to facilitate the coupling reaction.

  • Monitoring and Washing:

    • To check for reaction completion, a small sample of resin beads can be taken for a qualitative ninhydrin (Kaiser) test.[5] A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and a complete coupling reaction.[5]

    • If the reaction is incomplete, the coupling step can be repeated.

    • Once complete, drain the reaction solution and wash the peptide-resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

The resin is now ready for the next cycle of deprotection and coupling to elongate the peptide chain further.

Workflow Visualization

The cyclical nature of solid-phase peptide synthesis using Boc chemistry is a fundamental workflow for researchers in this field. The following diagram illustrates the key stages involved in a single amino acid addition cycle.

Boc_SPPS_Workflow Start Start: Peptide-Resin (Nα-Boc Protected) Deprotection 1. Nα-Deprotection (50% TFA in DCM) Start->Deprotection Wash_1 Wash (DCM, IPA) Deprotection->Wash_1 Neutralization 2. Neutralization (DIEA in DCM) Wash_1->Neutralization Wash_2 Wash (DCM, DMF) Neutralization->Wash_2 Coupling 3. Coupling (Add Activated Boc-D-Cha-OH) Wash_2->Coupling Wash_3 Wash (DMF, DCM) Coupling->Wash_3 End Elongated Peptide-Resin (Ready for next cycle) Wash_3->End End->Deprotection Repeat Cycle

Caption: Workflow for a single cycle of Boc solid-phase peptide synthesis.

References

In-Depth Technical Guide: Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Properties of Boc-cyclohexyl-D-Ala-OH

Boc-cyclohexyl-D-Ala-OH is a synthetic amino acid derivative widely utilized in peptide synthesis. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the cyclohexyl group on the side chain imparts specific characteristics to the molecule, notably enhancing its hydrophobic nature.[1][2] This hydrophobicity can influence the folding, stability, and bioavailability of the peptides into which it is incorporated.[2]

Table 1: Physical and Chemical Properties of Boc-cyclohexyl-D-Ala-OH

PropertyValueReference(s)
Synonyms Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine[1]
CAS Number 127095-92-5[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.2 g/mol [1]
Appearance White or off-white solid[1]
Purity ≥ 99% (Chiral HPLC)[1]
Optical Rotation +15.1° (c=2% in Acetic Acid)[1]
Storage Conditions 0-8 °C[1]

Solubility Data

Quantitative solubility data for Boc-cyclohexyl-D-Ala-OH in various solvents is not extensively documented in publicly accessible literature. However, the chemical structure provides insight into its likely solubility characteristics. The cyclohexyl side chain and the Boc protecting group contribute to its hydrophobicity, suggesting good solubility in many organic solvents.[1][2]

General statements from suppliers indicate that the incorporation of a Boc group can enhance stability and solubility.[2] For comparison, qualitative solubility data for other Boc-protected amino acids are summarized below.

Table 2: Qualitative Solubility of Boc-cyclohexyl-D-Ala-OH and Related Compounds

CompoundSolvent(s)Solubility DescriptionReference(s)
Boc-cyclohexyl-D-Ala-OH Not specifiedGenerally described as having improved solubility and stability due to the Boc and cyclohexyl groups.[1]
Boc-D-Ala-OH Water, 1% Acetic AcidSoluble[3]
Boc-Ala-OH DMFClearly soluble (1 mmole in 2 ml)

Experimental Protocols

General Protocol for Solubility Determination

While specific experimental data for Boc-cyclohexyl-D-Ala-OH is unavailable, a general gravimetric method can be employed to determine its solubility in various solvents.

Objective: To determine the saturation solubility of Boc-cyclohexyl-D-Ala-OH in a given solvent at a specific temperature.

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • Selected solvents (e.g., water, methanol, ethanol, dichloromethane (DCM), dimethylformamide (DMF), acetone)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Pipettes

  • Drying oven or vacuum desiccator

Procedure:

  • Sample Preparation: Add an excess amount of Boc-cyclohexyl-D-Ala-OH to a pre-weighed vial.

  • Solvent Addition: Add a known volume or mass of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, centrifuge the vial to separate the undissolved solid from the saturated solution.

  • Sample Extraction: Carefully pipette a known volume of the clear supernatant into a pre-weighed drying vessel.

  • Solvent Evaporation: Evaporate the solvent from the drying vessel using a drying oven or a vacuum desiccator until a constant weight is achieved.

  • Calculation: The solubility can be calculated in terms of mass per volume (e.g., mg/mL) or mole fraction using the mass of the dissolved solid and the volume of the solvent used.

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-cyclohexyl-D-Ala-OH is a key building block in Boc-based Solid-Phase Peptide Synthesis (SPPS).[1] SPPS is a widely used method for the chemical synthesis of peptides on a solid support (resin).[4][5] The Boc group serves as a temporary protecting group for the N-terminus of the amino acid.[6][7]

The general workflow for incorporating a Boc-protected amino acid like Boc-cyclohexyl-D-Ala-OH into a growing peptide chain during SPPS is as follows:

  • Deprotection: The N-terminal Boc group of the resin-bound peptide is removed, typically using an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8][9]

  • Neutralization: The resulting ammonium salt is neutralized with a base, such as diisopropylethylamine (DIEA), to yield a free amine.[7]

  • Coupling: The next Boc-protected amino acid in the sequence (e.g., Boc-cyclohexyl-D-Ala-OH) is activated and coupled to the free amine of the resin-bound peptide. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or uronium/aminium salts like HBTU.[4][10]

  • Washing: The resin is thoroughly washed to remove excess reagents and byproducts.[6]

This cycle is repeated until the desired peptide sequence is assembled. Finally, the completed peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically with a strong acid like hydrogen fluoride (HF).[8]

Visualizations

Boc_SPPS_Workflow Resin Resin-Bound Peptide (N-terminal Boc protected) Deprotection 1. Deprotection (TFA in DCM) Resin->Deprotection Washing 4. Washing Resin_NH3 Resin-Bound Peptide (N-terminal TFA Salt) Deprotection->Resin_NH3 Neutralization 2. Neutralization (DIEA in DCM/DMF) Resin_NH3->Neutralization Resin_NH2 Resin-Bound Peptide (Free N-terminus) Neutralization->Resin_NH2 Coupling 3. Coupling (Boc-AA, Coupling Reagent) Resin_NH2->Coupling Coupling->Resin Repeat for next amino acid Next_Cycle Start Next Cycle

References

Purity Analysis of Boc-cyclohexyl-D-Ala-OH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of N-tert-butyloxycarbonyl-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH), a critical building block in peptide synthesis and drug development. Ensuring the chemical and chiral purity of this amino acid derivative is paramount for the synthesis of well-defined, safe, and efficacious peptide-based therapeutics. This document outlines common impurities, detailed experimental protocols for purity determination, and data interpretation.

Introduction

Boc-cyclohexyl-D-Ala-OH is a non-proteinogenic amino acid derivative widely utilized in the synthesis of peptides to introduce hydrophobicity and steric bulk, which can enhance metabolic stability and biological activity. The purity of this raw material directly impacts the quality of the final peptide product. This guide details the analytical techniques required to ensure a purity of ≥ 99%, with a particular focus on chiral purity.

Potential Impurities

The synthesis of Boc-cyclohexyl-D-Ala-OH can introduce several types of impurities that must be monitored and controlled.

Table 1: Potential Impurities in Boc-cyclohexyl-D-Ala-OH

Impurity TypeSpecific ExamplesOrigin
Enantiomeric Impurity Boc-cyclohexyl-L-Ala-OHIncomplete stereoselectivity during synthesis or racemization.
Process-Related Impurities Free cyclohexyl-D-alanine, Di-Boc-cyclohexyl-D-Ala-OH, t-butyl ester of Boc-cyclohexyl-D-Ala-OHIncomplete reaction, side reactions during the introduction of the Boc protecting group.
Di- and Tripeptides Boc-cyclohexyl-D-Ala-cyclohexyl-D-Ala-OHSide reactions during the activation of the carboxylic acid for protection.[1]
Residual Solvents Dioxane, Tetrahydrofuran (THF), Ethyl Acetate, etc.Solvents used during synthesis and purification.

Analytical Methodologies for Purity Assessment

A combination of chromatographic and spectroscopic techniques is essential for a thorough purity analysis of Boc-cyclohexyl-D-Ala-OH.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for determining both chemical and chiral purity.

The most critical purity attribute is the enantiomeric excess of the D-enantiomer. This is typically determined by chiral HPLC.

Experimental Protocol: Chiral HPLC

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A chiral stationary phase (CSP) is required. Macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T or R) or polysaccharide-based columns (e.g., Lux Cellulose-1, -2, -3, or -4) are effective for separating Boc-protected amino acids.[2]

  • Mobile Phase: A reversed-phase mobile phase is a common choice for Boc-amino acids. A typical mobile phase would consist of an aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Ammonium Acetate in water) and an organic modifier (e.g., Acetonitrile or Methanol). The exact composition should be optimized for the specific column to achieve baseline separation of the enantiomers.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detection at a wavelength of 210-220 nm.

  • Sample Preparation: Dissolve a known concentration of Boc-cyclohexyl-D-Ala-OH in the mobile phase or a compatible solvent.

  • Analysis: Inject the sample and a racemic standard (if available) to identify the peaks corresponding to the D- and L-enantiomers. The percentage of the L-enantiomer can be calculated from the peak areas. A purity of ≥ 99% for the D-enantiomer is often required.

Table 2: Example Chiral HPLC Method Parameters

ParameterCondition
Column CHIROBIOTIC T (Teicoplanin-based CSP)
Mobile Phase A: 0.1% Ammonium Trifluoroacetate in WaterB: AcetonitrileGradient: Isocratic or gradient elution depending on separation
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Injection Volume 10 µL

RP-HPLC is used to quantify process-related impurities and by-products.

Experimental Protocol: RP-HPLC

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210-220 nm.

  • Analysis: The peak area of the main component is compared to the total area of all peaks to determine the chemical purity.

Spectroscopic Techniques

Spectroscopic methods are used for structural confirmation and identification of functional groups.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of Boc-cyclohexyl-D-Ala-OH and identifying impurities.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Analysis:

    • ¹H NMR: Expect to see characteristic signals for the Boc group (a singlet around 1.4 ppm integrating to 9 protons), the α-proton of the alanine backbone, and the protons of the cyclohexyl ring.

    • ¹³C NMR: Characteristic signals for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the t-butyl group, and the carbons of the cyclohexyl ring and alanine backbone.

Mass spectrometry is used to confirm the molecular weight of the compound.

Experimental Protocol: Mass Spectrometry

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS).

  • Analysis: The expected mass-to-charge ratio ([M+H]⁺ or [M-H]⁻) for C₁₄H₂₅NO₄ (MW: 271.35) should be observed.

FT-IR is used to identify the key functional groups present in the molecule.

Experimental Protocol: FT-IR Spectroscopy

  • Analysis: Characteristic absorption bands for the N-H stretch of the carbamate, the C=O stretches of the carbamate and carboxylic acid, and the C-H stretches of the alkyl groups should be present.

Visualizing the Purity Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive purity analysis of Boc-cyclohexyl-D-Ala-OH.

Purity_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Analysis & Purity Assessment Sample Boc-cyclohexyl-D-Ala-OH Sample Chiral_HPLC Chiral HPLC Sample->Chiral_HPLC RP_HPLC RP-HPLC Sample->RP_HPLC NMR NMR (1H, 13C) Sample->NMR MS Mass Spectrometry Sample->MS FTIR FT-IR Sample->FTIR Enantiomeric_Purity Enantiomeric Purity (%) Chiral_HPLC->Enantiomeric_Purity Chemical_Purity Chemical Purity (%) RP_HPLC->Chemical_Purity Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation FTIR->Structural_Confirmation Final_Purity Final Purity Specification Enantiomeric_Purity->Final_Purity Chemical_Purity->Final_Purity Structural_Confirmation->Final_Purity

Caption: Workflow for the Purity Analysis of Boc-cyclohexyl-D-Ala-OH.

Conclusion

A rigorous purity analysis of Boc-cyclohexyl-D-Ala-OH is crucial for ensuring the quality and reliability of peptide synthesis and drug development programs. The combination of chiral and reversed-phase HPLC provides quantitative data on enantiomeric and chemical purity, while spectroscopic techniques such as NMR, MS, and FT-IR confirm the structural integrity of the molecule. By implementing the detailed protocols outlined in this guide, researchers and drug development professionals can confidently assess the quality of this critical raw material.

References

An In-Depth Technical Guide to the Stability and Storage of Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-tert-butoxycarbonyl-D-3-cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH). Aimed at professionals in research and pharmaceutical development, this document synthesizes available data on the chemical stability of this compound, outlines potential degradation pathways, and provides detailed experimental protocols for its stability assessment.

Introduction

Boc-cyclohexyl-D-Ala-OH is a non-proteinogenic amino acid derivative widely used as a building block in peptide synthesis. The bulky cyclohexyl side chain imparts unique conformational constraints and hydrophobicity to peptides, making it a valuable component in the design of peptidomimetics and pharmacologically active peptides. The tert-butoxycarbonyl (Boc) protecting group is crucial for stepwise peptide synthesis; however, its inherent lability under certain conditions necessitates a thorough understanding of the compound's stability to ensure the integrity of synthesis and the quality of the final product.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Boc-cyclohexyl-D-Ala-OH is presented in Table 1.

Table 1: Chemical and Physical Properties of Boc-cyclohexyl-D-Ala-OH

PropertyValueReference
Chemical Name N-tert-butoxycarbonyl-D-3-cyclohexylalanine
Synonyms Boc-D-Cha-OH, Boc-3-cyclohexyl-D-alanine[1]
CAS Number 127095-92-5[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.35 g/mol [1]
Appearance White or off-white solid[1]
Purity ≥ 99% (Chiral HPLC)[1]
Optical Rotation +15.1° (c=2% in AcOH)[1]

Stability Profile and Degradation Pathways

The stability of Boc-cyclohexyl-D-Ala-OH is primarily dictated by the Boc protecting group, which is susceptible to cleavage under acidic conditions. The compound is generally stable under basic and nucleophilic conditions.

pH Stability

The Boc group is readily cleaved by strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[] The degradation proceeds via an acid-catalyzed hydrolysis mechanism. Under neutral and basic conditions, the molecule is generally stable.

Thermal Stability

While generally stable at recommended storage temperatures, elevated temperatures can lead to the degradation of Boc-protected amino acids. Thermal decomposition can result in the removal of the Boc group.[3][4]

Photostability
Oxidative Stability

Boc-protected amino acids can be susceptible to oxidation, although the cyclohexyl side chain is relatively robust. Forced degradation studies often employ oxidizing agents like hydrogen peroxide to assess this stability aspect.[7]

Potential Degradation Pathway

The primary degradation pathway for Boc-cyclohexyl-D-Ala-OH under acidic conditions is the cleavage of the Boc group to yield D-cyclohexylalanine, isobutylene, and carbon dioxide.

G Boc-cyclohexyl-D-Ala-OH Boc-cyclohexyl-D-Ala-OH Protonation Protonation Boc-cyclohexyl-D-Ala-OH->Protonation H⁺ (Acid) Protonated Intermediate Protonated Intermediate Protonation->Protonated Intermediate Cleavage Cleavage Protonated Intermediate->Cleavage D-cyclohexylalanine D-cyclohexylalanine Cleavage->D-cyclohexylalanine tert-Butyl cation tert-Butyl cation Cleavage->tert-Butyl cation Carbon_Dioxide Carbon Dioxide Cleavage->Carbon_Dioxide Deprotonation Deprotonation tert-Butyl cation->Deprotonation -H⁺ Isobutylene Isobutylene Deprotonation->Isobutylene

Caption: Acid-Catalyzed Degradation of Boc-cyclohexyl-D-Ala-OH.

Recommended Storage Conditions

To ensure the long-term stability and maintain the purity of Boc-cyclohexyl-D-Ala-OH, the following storage conditions are recommended based on supplier data sheets and general knowledge of Boc-protected amino acids.

Table 2: Recommended Storage Conditions for Boc-cyclohexyl-D-Ala-OH

FormConditionTemperatureDurationReference
Solid Dry, protected from light0-8 °CLong-term[1]
Solution In an appropriate solvent, sealed-20 °CShort-term (up to 1 month)
Solution In an appropriate solvent, sealed-80 °CLong-term (up to 6 months)

Experimental Protocols for Stability Assessment

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[7][8]

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on Boc-cyclohexyl-D-Ala-OH.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (e.g., in Acetonitrile/Water) Acid_Hydrolysis Acid Hydrolysis (e.g., 0.1 M HCl, RT, 24h) Prepare_Stock->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (e.g., 0.1 M NaOH, RT, 24h) Prepare_Stock->Base_Hydrolysis Oxidative_Degradation Oxidative Degradation (e.g., 3% H₂O₂, RT, 24h) Prepare_Stock->Oxidative_Degradation Thermal_Degradation Thermal Degradation (Solid & Solution, 60°C, 48h) Prepare_Stock->Thermal_Degradation Photolytic_Degradation Photolytic Degradation (ICH Q1B conditions) Prepare_Stock->Photolytic_Degradation Neutralize Neutralize Samples Acid_Hydrolysis->Neutralize Base_Hydrolysis->Neutralize Dilute Dilute to Working Concentration Oxidative_Degradation->Dilute Thermal_Degradation->Dilute Photolytic_Degradation->Dilute Neutralize->Dilute Analyze Analyze by HPLC-UV/MS Dilute->Analyze

Caption: Workflow for a Forced Degradation Study.

Methodology:

  • Sample Preparation: Prepare a stock solution of Boc-cyclohexyl-D-Ala-OH in a suitable solvent mixture (e.g., acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the sample with 0.1 M HCl at room temperature for 24 hours.

    • Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature for 24 hours.

    • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound and a solution to 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid compound and a solution to light as per ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw aliquots of the stressed samples.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug substance from its degradation products.[]

Table 3: Example of a Stability-Indicating HPLC Method for Boc-Amino Acids

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL

Note: This is a general method and may require optimization for Boc-cyclohexyl-D-Ala-OH to achieve optimal separation of all potential degradation products.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a stable compound under recommended storage conditions. The primary stability concern is its susceptibility to acidic environments, which can lead to the cleavage of the Boc protecting group. For researchers and drug development professionals, adherence to proper storage and handling procedures is paramount to maintain the integrity and purity of this important synthetic building block. The implementation of forced degradation studies and the use of a validated stability-indicating HPLC method are essential for ensuring the quality and reliability of experimental results and final products incorporating Boc-cyclohexyl-D-Ala-OH.

References

A Technical Guide to Boc-Cyclohexyl-D-Ala-OH for Drug Discovery and Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on N-tert-butoxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH), a crucial non-proteinogenic amino acid derivative in the field of peptide chemistry and drug development. This document details its commercial availability, key chemical and physical properties, and its application in the synthesis of bioactive peptides, with a focus on its role in developing novel therapeutics targeting integrins and G-protein coupled receptors (GPCRs) like the somatostatin receptors.

Commercial Suppliers and Physicochemical Properties

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is readily available from a variety of commercial suppliers. The quality and purity of this reagent are critical for successful peptide synthesis. Below is a summary of the typical specifications offered by various suppliers.

Supplier/Brand CAS Number Purity Molecular Formula Molecular Weight ( g/mol ) Appearance Optical Rotation
Chem-Impex 127095-92-5≥ 99% (Chiral HPLC)C14H25NO4271.2White or off-white solid+15.1° (C=2% in AcOH)[1]
Sigma-Aldrich (Novabiochem) 37462-62-7 (DCHA salt)≥98% (TLC)C14H25NO4 · C12H23N452.7white to slight yellow to beige powder-10.5 - -7.5 ° (c=1 in AcOH)
Creative Peptides 127095-92-5Not specifiedC14H25NO4271.35Not specifiedNot specified
Aapptec Peptides 144701-25-7 (Fmoc-D-Cha-OH)Not specifiedC29H35NO4461.6Not specifiedNot specified
Xinchem Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified

The Role of Boc-Cyclohexyl-D-Ala-OH in Peptide Synthesis

The tert-butoxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS). It effectively shields the alpha-amino group of the amino acid, preventing unwanted side reactions during peptide bond formation. The cyclohexyl moiety of Boc-cyclohexyl-D-Ala-OH introduces hydrophobicity and steric bulk into a peptide sequence. This can enhance the peptide's stability against enzymatic degradation, improve its binding affinity to biological targets, and influence its overall conformation. The D-configuration is often employed to increase resistance to proteolysis and to explore novel structural spaces for receptor interaction.

General Experimental Workflow for Boc-SPPS

The following diagram outlines the general workflow for incorporating a Boc-protected amino acid, such as Boc-cyclohexyl-D-Ala-OH, into a growing peptide chain using solid-phase synthesis.

SPPS_Workflow Resin Resin Support Deprotection Boc Deprotection (e.g., TFA in DCM) Resin->Deprotection Neutralization Neutralization (e.g., DIEA in DMF) Deprotection->Neutralization Coupling Amino Acid Coupling (Boc-AA-OH, Coupling Reagent) Neutralization->Coupling Washing Washing Coupling->Washing Repeat Repeat Cycle Washing->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF or TFMSA) Washing->Cleavage Final amino acid Purification Purification (e.g., RP-HPLC) Cleavage->Purification Integrin_Signaling cluster_membrane Cell Membrane Integrin Integrin Receptor FAK Focal Adhesion Kinase (FAK) Integrin->FAK activates ECM Extracellular Matrix (ECM) ECM->Integrin binds Antagonist Peptide Antagonist (containing Cha) Antagonist->Integrin blocks Src Src Kinase FAK->Src PI3K PI3K Src->PI3K Akt Akt PI3K->Akt Downstream Downstream Signaling (Cell Proliferation, Survival, Migration) Akt->Downstream Somatostatin_Signaling cluster_membrane Cell Membrane SSTR Somatostatin Receptor (SSTR) G_protein Gi Protein SSTR->G_protein activates SomatostatinAnalog Somatostatin Analog (containing D-Cha) SomatostatinAnalog->SSTR binds & activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates HormoneSecretion Hormone Secretion PKA->HormoneSecretion promotes CellProliferation Cell Proliferation PKA->CellProliferation promotes

References

The Enduring Role of the Boc Protecting Group in Peptide Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group remains a cornerstone of peptide synthesis, particularly for complex and hydrophobic sequences. Its unique chemical properties and well-established protocols offer distinct advantages in the solid-phase synthesis of peptides. This technical guide provides a comprehensive overview of the Boc protecting group's role, including its chemical properties, mechanisms of action, and detailed experimental protocols. Quantitative data is summarized for comparative analysis, and key processes are visualized to facilitate understanding.

Introduction to the Boc Protecting Group

The Boc group is an acid-labile protecting group used to temporarily block the Nα-amino function of an amino acid. This prevents unwanted side reactions during peptide bond formation. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy in solid-phase peptide synthesis (SPPS) utilizes the Boc group for temporary Nα-protection and benzyl-based groups for the semi-permanent protection of amino acid side chains.[1] While the Fmoc (9-fluorenylmethyloxycarbonyl) strategy has gained popularity due to its milder deprotection conditions, the Boc strategy offers significant advantages in specific applications, such as the synthesis of long or aggregation-prone peptides.[2]

Chemical Properties and Mechanism of Action

The Boc group is introduced onto the amino group of an amino acid via nucleophilic attack on di-tert-butyl dicarbonate (Boc anhydride, Boc₂O) or other suitable reagents.[3] The resulting carbamate is stable to a wide range of nucleophiles and basic conditions, providing robust protection during the coupling steps of peptide synthesis.[4]

The key to the Boc strategy lies in its selective removal under acidic conditions. Treatment with a moderately strong acid, typically trifluoroacetic acid (TFA), cleaves the Boc group, liberating the Nα-amino group for the next coupling reaction.[1]

Mechanism of Boc Protection

The protection of an amino acid with Boc anhydride proceeds through a nucleophilic acyl substitution reaction. The amino group of the amino acid acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This is often carried out in the presence of a base.

AminoAcid Amino Acid (H₂N-CHR-COOH) Intermediate Tetrahedral Intermediate AminoAcid->Intermediate Nucleophilic Attack BocAnhydride Boc Anhydride ((Boc)₂O) BocAnhydride->Intermediate Base Base (e.g., TEA, DIEA) Base->AminoAcid BocAminoAcid Boc-Protected Amino Acid Intermediate->BocAminoAcid Collapse & Proton Transfer Byproducts t-BuOH + CO₂ + Base-H⁺ Intermediate->Byproducts

Boc Protection Mechanism
Mechanism of Boc Deprotection

The removal of the Boc group is an acid-catalyzed process. Protonation of the carbonyl oxygen of the carbamate is followed by the loss of a stable tert-butyl cation, which then deprotonates to form isobutene gas and regenerates a proton. The resulting carbamic acid is unstable and decarboxylates to yield the free amine.[1]

BocProtectedAmine Boc-Protected Amine ProtonatedBoc Protonated Carbamate BocProtectedAmine->ProtonatedBoc TFA Trifluoroacetic Acid (TFA) TFA->ProtonatedBoc Protonation CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of tert-Butyl Cation tertButylCation tert-Butyl Cation ProtonatedBoc->tertButylCation FreeAmine Free Amine (as TFA salt) CarbamicAcid->FreeAmine Decarboxylation CO2 CO₂ (gas) CarbamicAcid->CO2 Isobutene Isobutene (gas) + H⁺ tertButylCation->Isobutene cluster_0 Boc-SPPS Cycle Deprotection 1. Deprotection (TFA in DCM) Washes Washing Steps Deprotection->Washes Neutralization 2. Neutralization (e.g., DIEA in DCM) Washes_2 Washing Steps Neutralization->Washes_2 Coupling 3. Coupling (Activated Boc-Amino Acid) Washes_3 Washing Steps Coupling->Washes_3 Washes->Neutralization Washes_2->Coupling Washes_3->Deprotection Next Cycle

References

Methodological & Application

Application Notes and Protocols for Boc-cyclohexyl-D-Ala-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is an Nα-tert-butyloxycarbonyl protected form of the non-proteinogenic amino acid D-cyclohexylalanine. Its bulky and hydrophobic cyclohexyl side chain offers unique properties when incorporated into peptides, often leading to increased metabolic stability and enhanced biological activity.[1] These characteristics make it a valuable building block in the design of peptide-based therapeutics, including apelin analogues and opioid receptor ligands.[2][3] This document provides detailed application notes and protocols for the efficient use of Boc-cyclohexyl-D-Ala-OH in Boc-based solid-phase peptide synthesis (SPPS).

Properties of Boc-cyclohexyl-D-Ala-OH

The physicochemical properties of Boc-cyclohexyl-D-Ala-OH are summarized in the table below.

PropertyValueReference
Molecular Formula C14H25NO4--INVALID-LINK--
Molecular Weight 271.35 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity ≥99%--INVALID-LINK--

Applications in Peptide Synthesis

The incorporation of cyclohexylalanine into peptide sequences can significantly influence their pharmacological properties.

  • Increased Metabolic Stability: The bulky cyclohexyl group can sterically hinder enzymatic degradation, prolonging the peptide's half-life in biological systems.[2][3]

  • Enhanced Receptor Affinity and Selectivity: The hydrophobicity of the cyclohexyl moiety can promote favorable interactions with the hydrophobic pockets of target receptors, potentially increasing binding affinity and selectivity.

  • Modulation of Peptide Conformation: The rigid structure of the cyclohexyl group can induce specific secondary structures in peptides, which can be crucial for their biological function.

Notable examples of peptides containing cyclohexylalanine include:

  • Apelin Analogues: Substitution with L-cyclohexylalanine in apelin analogues has been shown to enhance metabolic stability and produce prolonged blood pressure-lowering effects, making them promising candidates for cardiovascular disease therapeutics.[2][3]

  • Opioid Receptor Modulators: Cyclohexylalanine is a component of some synthetic opioids, where it contributes to receptor binding and signaling.

Experimental Protocols for SPPS using Boc-cyclohexyl-D-Ala-OH

The following protocols outline the key steps for incorporating Boc-cyclohexyl-D-Ala-OH into a peptide sequence using manual or automated Boc-SPPS.

Resin Selection and Swelling

Standard resins for Boc-SPPS, such as Merrifield, PAM, or MBHA resins, are suitable for the synthesis of peptides containing cyclohexylalanine.[4]

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with dimethylformamide (DMF) three times.

    • Swell the resin in dichloromethane (DCM) for at least 30 minutes before the first coupling step.[5]

Boc Deprotection

The Nα-Boc protecting group is removed by treatment with trifluoroacetic acid (TFA).

  • Reagents:

    • Deprotection solution: 50% (v/v) TFA in DCM.

  • Procedure:

    • Wash the resin-bound peptide with DCM (3x).

    • Add the deprotection solution to the resin and shake for 2 minutes.

    • Drain the deprotection solution.

    • Add a fresh portion of the deprotection solution and shake for 20-30 minutes.

    • Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).[4]

Neutralization

The protonated N-terminus must be neutralized to the free amine before coupling.

  • Reagents:

    • Neutralization solution: 10% (v/v) diisopropylethylamine (DIEA) in DCM.

  • Procedure:

    • Add the neutralization solution to the resin and shake for 2 minutes.

    • Drain the solution.

    • Repeat the neutralization step.

    • Wash the resin with DCM (5x).[5]

Coupling of Boc-cyclohexyl-D-Ala-OH

Due to the steric bulk of the cyclohexyl side chain, coupling of Boc-cyclohexyl-D-Ala-OH may be slower than for smaller amino acids. Therefore, the use of efficient coupling reagents and potentially longer reaction times or double coupling is recommended.

Recommended Coupling Method: HBTU/DIEA

  • Reagents:

    • Boc-cyclohexyl-D-Ala-OH (3 equivalents)

    • HBTU (2.9 equivalents)

    • HOBt (3 equivalents)

    • DIEA (6 equivalents)

    • DMF as solvent

  • Procedure:

    • Dissolve Boc-cyclohexyl-D-Ala-OH, HBTU, and HOBt in DMF.

    • Add DIEA to the solution to pre-activate the amino acid for 5-10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Shake the reaction vessel for 1-2 hours.

    • Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), continue shaking for another hour or perform a second coupling.

    • Once the ninhydrin test is negative, wash the resin with DMF (3x) and DCM (3x).

Alternative Coupling Method: DIC/HOBt

  • Reagents:

    • Boc-cyclohexyl-D-Ala-OH (3 equivalents)

    • DIC (3 equivalents)

    • HOBt (3 equivalents)

    • DMF/DCM (1:1) as solvent

  • Procedure:

    • Dissolve Boc-cyclohexyl-D-Ala-OH and HOBt in DMF/DCM.

    • Add the solution to the neutralized resin.

    • Add DIC to the reaction mixture.

    • Shake the reaction vessel for 2-4 hours.

    • Monitor the coupling reaction with the ninhydrin test and proceed as described for the HBTU/DIEA method.

Capping (Optional)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed after coupling.

  • Reagents:

    • Capping solution: Acetic anhydride/DIEA/DCM (1:1:8)

  • Procedure:

    • Add the capping solution to the resin and shake for 15 minutes.

    • Wash the resin with DCM (3x).

Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing any side-chain protecting groups.

  • Reagents:

    • Cleavage cocktail: Anhydrous HF/anisole (9:1). Caution: HF is extremely corrosive and toxic. Handle with appropriate safety precautions in a specialized apparatus.

    • Alternative for less acid-sensitive peptides: TFA-based cleavage cocktails (e.g., TFA/water/triisopropylsilane, 95:2.5:2.5).

  • Procedure (HF Cleavage):

    • Dry the peptide-resin under vacuum.

    • Place the resin in an HF cleavage apparatus.

    • Add anisole as a scavenger.

    • Cool the apparatus to -5 to 0 °C.

    • Distill anhydrous HF into the reaction vessel.

    • Stir the mixture at 0 °C for 1 hour.

    • Evaporate the HF under vacuum.

    • Wash the resin with cold diethyl ether to precipitate the crude peptide.

    • Collect the peptide by filtration.

Purification of the Crude Peptide

Peptides containing cyclohexylalanine are often hydrophobic, which can present challenges during purification.

  • Recommended Method: Reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18 or C8 stationary phase.

  • Mobile Phase:

    • A: 0.1% TFA in water

    • B: 0.1% TFA in acetonitrile

  • Gradient: A linear gradient of increasing acetonitrile concentration is typically used. The gradient should be optimized based on the hydrophobicity of the specific peptide.

  • Procedure:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or aqueous acetonitrile).

    • Filter the solution to remove any insoluble material.

    • Inject the solution onto the HPLC column.

    • Collect fractions corresponding to the desired peptide peak.

    • Analyze the fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

Data Presentation

CompoundSequencepKi (APJ Receptor)
Apelin-13 Analogue 1 pGlu-Arg-Pro-Arg-L-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-Phe8.70 ± 0.06
Apelin-17 Analogue 1 Gln-Arg-Pro-Arg-L-Cha -Ser-His-Lys-Gly-Pro-Met-Pro-Phe-Arg-Arg9.72 ± 0.01

Data extracted from Fernandez et al., RSC Med. Chem., 2021, 12, 1402.

Visualizations

SPPS Workflow for a Peptide Containing Boc-cyclohexyl-D-Ala-OH

SPPS_Workflow cluster_Resin_Prep Resin Preparation cluster_SPPS_Cycle SPPS Cycle (repeated) cluster_Final_Steps Final Steps Resin Start with Resin (e.g., Merrifield) Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Neutralization Neutralization (10% DIEA/DCM) Deprotection->Neutralization Coupling Coupling of Boc-cyclohexyl-D-Ala-OH (HBTU/DIEA) Neutralization->Coupling Wash Wash (DMF, DCM) Coupling->Wash Wash->Deprotection Next Amino Acid Cleavage Cleavage from Resin (HF/anisole) Wash->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Peptide Final Peptide Lyophilization->Final_Peptide

Caption: General workflow for solid-phase peptide synthesis incorporating Boc-cyclohexyl-D-Ala-OH.

Apelin Receptor (APJ) Signaling Pathway

Apelin_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades APJ Apelin Receptor (APJ) G_protein Gαi/Gαq APJ->G_protein activates PLC PLC G_protein->PLC activates PI3K PI3K G_protein->PI3K activates AC Adenylyl Cyclase G_protein->AC inhibits Apelin Apelin Analogue (with cyclohexylalanine) Apelin->APJ IP3_DAG IP3 / DAG PLC->IP3_DAG Akt Akt PI3K->Akt cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca2+ / PKC activation IP3_DAG->Ca_PKC eNOS_mTOR eNOS / mTOR activation Akt->eNOS_mTOR PKA ↓ PKA activity cAMP->PKA Physiological_Effects Physiological Effects (e.g., Vasodilation, Cardiac Contractility) Ca_PKC->Physiological_Effects eNOS_mTOR->Physiological_Effects PKA->Physiological_Effects

Caption: Simplified signaling pathway of the apelin receptor (APJ) upon activation.

Mu-Opioid Receptor (MOR) Signaling Pathway

MOR_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Signaling Cascades MOR Mu-Opioid Receptor (MOR) G_protein Gαi/o MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits (Gα) Ca_Channel Voltage-gated Ca2+ Channels G_protein->Ca_Channel inhibits (Gβγ) K_Channel GIRK Channels G_protein->K_Channel activates (Gβγ) Opioid_Peptide Opioid Peptide (with cyclohexylalanine) Opioid_Peptide->MOR cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K+ Efflux (Hyperpolarization) K_Channel->K_Efflux PKA ↓ PKA activity cAMP->PKA Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Influx->Neurotransmitter_Release Neuronal_Excitability ↓ Neuronal Excitability K_Efflux->Neuronal_Excitability Analgesia Analgesia PKA->Analgesia Neurotransmitter_Release->Analgesia Neuronal_Excitability->Analgesia

Caption: Key signaling pathways activated by the mu-opioid receptor (MOR).

References

Application Notes and Protocols for the Coupling of Boc-Cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a sterically hindered, non-proteinogenic amino acid analog that is incorporated into peptide structures to enhance their metabolic stability and conformational rigidity. The bulky cyclohexyl side chain can provide resistance to enzymatic degradation and influence the peptide's secondary structure, which is often crucial for its biological activity. This document provides detailed protocols for the efficient coupling of Boc-cyclohexyl-D-Ala-OH in both solution-phase and solid-phase peptide synthesis (SPPS), along with relevant quantitative data and workflow diagrams.

Data Presentation: Coupling Efficiency

The successful incorporation of sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of typical coupling efficiencies observed with common reagents. While specific yields can vary based on the coupling partner and reaction scale, these values provide a comparative baseline.

Coupling Reagent/MethodCoupling Partner ExampleSolventTypical Yield (%)Purity (%)Reference
DCC/HOBtL-PhenylalanineCH₂Cl₂/THF~85%>95%[1]
HBTU/DIPEAResin-bound amineDMF>90% (qualitative)High[2]
HATU/DIPEAResin-bound amineDMF>90% (qualitative)High[3]

Experimental Protocols

Solution-Phase Coupling using DCC/HOBt

This protocol describes the coupling of Boc-cyclohexyl-D-Ala-OH to an amino acid ester, a common step in solution-phase peptide synthesis.

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Amine Component: Dissolve the amino acid methyl ester hydrochloride (1.1 equivalents) in DMF. Neutralize the hydrochloride salt by adding NMM or DIPEA (1.1 equivalents) dropwise at 0 °C.

  • Activation of Boc-cyclohexyl-D-Ala-OH: In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equivalents) in DCM to the Boc-cyclohexyl-D-Ala-OH solution.

  • Stir the mixture at 0 °C for 30 minutes, during which a white precipitate of dicyclohexylurea (DCU) will form.

  • Coupling Reaction: Add the neutralized amino acid ester solution from step 1 to the activation mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: a. Filter the reaction mixture to remove the precipitated DCU. b. Dilute the filtrate with ethyl acetate. c. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. e. Purify the crude dipeptide by flash column chromatography on silica gel.

Solid-Phase Peptide Synthesis (SPPS) using HBTU/DIPEA

This protocol outlines a standard cycle for coupling Boc-cyclohexyl-D-Ala-OH onto a resin-bound peptide chain using Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Boc-cyclohexyl-D-Ala-OH

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Kaiser test kit

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Boc Deprotection: a. Drain the DMF. b. Add a solution of 50% TFA in DCM to the resin and agitate for 2-5 minutes. c. Drain the TFA/DCM solution. d. Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes. e. Drain the deprotection solution and wash the resin thoroughly with DCM followed by DMF.

  • Neutralization: a. Wash the resin with a 5-10% solution of DIPEA in DMF for 2-5 minutes. b. Repeat the neutralization step. c. Wash the resin with DMF.

  • Coupling: a. In a separate vial, pre-activate Boc-cyclohexyl-D-Ala-OH (2-4 equivalents relative to resin loading) with HBTU (2-4 equivalents) and DIPEA (4-8 equivalents) in DMF for 5-10 minutes. b. Add the pre-activated amino acid solution to the resin. c. Agitate the mixture for 1-4 hours at room temperature. The steric hindrance of the cyclohexyl group may necessitate a longer coupling time. d. Monitor the coupling reaction using the Kaiser test. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM.

  • The resin is now ready for the next deprotection and coupling cycle.

Signaling Pathways and Experimental Workflows

Solution_Phase_Coupling cluster_activation Carboxylic Acid Activation cluster_amine_prep Amine Preparation cluster_coupling Coupling and Purification Boc_AA Boc-cyclohexyl-D-Ala-OH Reagents DCC + HOBt in DCM @ 0°C Boc_AA->Reagents Active_Ester Activated Ester Intermediate Reagents->Active_Ester Activation (30 min) Coupling Coupling Reaction Active_Ester->Coupling AA_Ester_HCl Amino Acid Ester HCl Base DIPEA or NMM in DMF @ 0°C AA_Ester_HCl->Base Free_Amine Free Amino Acid Ester Base->Free_Amine Neutralization Free_Amine->Coupling Workup Aqueous Work-up Coupling->Workup 12-24h @ RT Purification Column Chromatography Workup->Purification Dipeptide Purified Dipeptide Purification->Dipeptide

Caption: Solution-phase peptide coupling workflow.

SPPS_Cycle Start Start with Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Boc Deprotection (50% TFA in DCM) Swell->Deprotect Wash_1 Wash (DCM, DMF) Deprotect->Wash_1 Neutralize Neutralization (DIPEA in DMF) Wash_1->Neutralize Wash_2 Wash (DMF) Neutralize->Wash_2 Couple Couple Boc-D-Cha-OH (HBTU/DIPEA in DMF) Wash_2->Couple Wash_3 Wash (DMF, DCM) Couple->Wash_3 Kaiser Kaiser Test Wash_3->Kaiser Kaiser->Couple Positive (Recouple) Next_Cycle Next Cycle or Cleavage Kaiser->Next_Cycle Negative

Caption: Solid-phase peptide synthesis (SPPS) cycle.

References

Application Notes and Protocols for the Deprotection of Boc-Cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the removal of the tert-butyloxycarbonyl (Boc) protecting group from Boc-cyclohexyl-D-Ala-OH, yielding D-cyclohexylalanine. This amino acid is a valuable building block in peptide synthesis, often incorporated to enhance the metabolic stability and potency of peptide-based therapeutics. The protocols outlined below are standard, reliable methods suitable for use in both solution-phase and solid-phase peptide synthesis (SPPS).

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in organic synthesis, particularly in peptide chemistry. Its popularity stems from its stability under a variety of reaction conditions and its facile removal under acidic conditions. The deprotection of Boc-cyclohexyl-D-Ala-OH is a critical step in the synthesis of peptides containing the non-proteinogenic amino acid D-cyclohexylalanine. The bulky and hydrophobic nature of the cyclohexyl side chain can impart unique properties to peptides, such as increased resistance to enzymatic degradation and enhanced binding to biological targets.

This document outlines two primary, high-yielding methods for the deprotection of Boc-cyclohexyl-D-Ala-OH:

  • Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : A common and efficient method for Boc deprotection.

  • Hydrochloric Acid (HCl) in Dioxane : An alternative method that often results in the direct precipitation of the hydrochloride salt of the deprotected amino acid.

Deprotection Methods: A Comparative Overview

The choice of deprotection method can depend on several factors, including the scale of the reaction, the desired salt form of the product, and the presence of other acid-labile functional groups in the molecule. Below is a summary of the typical reaction conditions and outcomes for the two most common methods.

ParameterMethod 1: TFA in DCMMethod 2: HCl in Dioxane
Reagent Trifluoroacetic Acid (TFA)4M HCl in 1,4-Dioxane
Solvent Dichloromethane (DCM)1,4-Dioxane or Methanol
TFA Concentration 20-50% (v/v)N/A
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours30 minutes - 4 hours
Typical Yield >95%>95%
Product Form TFA Salt (often an oil)HCl Salt (often a solid precipitate)
Work-up Evaporation, trituration with etherFiltration or evaporation

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly efficient and is a standard procedure in solid-phase peptide synthesis for the removal of the Boc group.

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, cold

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve Boc-cyclohexyl-D-Ala-OH (1 equivalent) in anhydrous DCM (approximately 0.1-0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (4-10 equivalents, typically a 20-50% v/v solution in DCM) to the stirred solution. The addition should be done dropwise to control any potential exotherm.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA. To aid in the removal of residual TFA, co-evaporation with toluene or isopropanol can be performed.[1]

  • The resulting residue is the trifluoroacetate salt of D-cyclohexylalanine, which may be an oil or a solid.

  • To obtain a solid product, triturate the residue with cold diethyl ether. This will often induce precipitation of the product.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is a common alternative to TFA and often has the advantage of directly precipitating the hydrochloride salt of the deprotected amino acid, simplifying purification.[2][3][4]

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • 4M HCl in 1,4-Dioxane

  • 1,4-Dioxane or Methanol (optional, as co-solvent)

  • Diethyl ether, cold

  • Round-bottom flask or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a flask containing Boc-cyclohexyl-D-Ala-OH (1 equivalent), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents of HCl). The substrate can be added directly to the acidic solution or dissolved in a minimal amount of dioxane or methanol before adding the HCl solution.

  • Stir the mixture at room temperature.

  • In many cases, the D-cyclohexylalanine hydrochloride salt will precipitate out of the solution as a white solid.

  • Monitor the reaction for completeness using TLC or LC-MS (typically 30 minutes to 4 hours).

  • If a precipitate has formed, collect the solid by filtration. Wash the solid with cold diethyl ether to remove any soluble impurities.

  • If the product remains in solution, remove the solvent under reduced pressure. The resulting residue can then be triturated with diethyl ether to induce precipitation.

  • Dry the solid product under vacuum to yield D-cyclohexylalanine hydrochloride.

Visualizations

Boc Deprotection Mechanism

The deprotection of the Boc group proceeds via an acid-catalyzed elimination mechanism.

Boc_Deprotection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of tert-Butyl Cation cluster_step3 Step 3: Decarboxylation Boc_Protected Boc-NH-R Protonated_Boc Boc(H+)-NH-R Boc_Protected->Protonated_Boc + H+ Proton H+ Carbamic_Acid HOOC-NH-R (Carbamic Acid) Protonated_Boc->Carbamic_Acid tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Deprotected_Amine H2N-R (Deprotected Amine) Carbamic_Acid->Deprotected_Amine CO2 CO2 Carbamic_Acid->CO2 Deprotection_Workflow Start Start: Boc-cyclohexyl-D-Ala-OH Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Add_Acid Add Acidic Reagent (TFA or HCl/Dioxane) Dissolve->Add_Acid React Stir at RT (Monitor Progress) Add_Acid->React Workup Work-up React->Workup Isolate Isolate Product Workup->Isolate Dry Dry Under Vacuum Isolate->Dry End End: D-Cyclohexylalanine Salt Dry->End SPPS_Workflow Resin Resin-Bound Peptide Deprotection N-terminal Deprotection (e.g., with Piperidine for Fmoc) Resin->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple Next Amino Acid (e.g., Fmoc-D-Cyclohexylalanine-OH) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleave Peptide from Resin Repeat->Cleavage No Purify Purify Peptide Cleavage->Purify GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Peptide Bioactive Peptide (containing D-Cyclohexylalanine) Peptide->GPCR Binds Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiates

References

Application Notes and Protocols: The Use of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptide Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids is a cornerstone of modern peptide-based drug design, offering a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and low bioavailability. Among these, N-tert-butyloxycarbonyl-3-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) has emerged as a valuable building block. Its unique structural features—a bulky, hydrophobic cyclohexyl side chain and a D-configuration—contribute significantly to the enhanced stability and potency of bioactive peptides. These modifications provide steric hindrance against enzymatic degradation and can induce favorable conformational constraints, leading to improved receptor binding and biological activity.

This document provides detailed application notes on the utility of Boc-cyclohexyl-D-Ala-OH in the design of metabolically stable and potent peptide analogs, with a focus on apelin receptor agonists. It also includes comprehensive protocols for the synthesis of such peptides and for the subsequent evaluation of their biological performance.

Key Advantages of Incorporating Cyclohexyl-D-Alanine

  • Enhanced Enzymatic Stability: The D-configuration of the amino acid and the bulky cyclohexyl group protect the peptide backbone from cleavage by endogenous proteases, significantly increasing its plasma half-life.

  • Increased Hydrophobicity: The cyclohexyl side chain enhances the lipophilicity of the peptide, which can improve its membrane permeability and interaction with hydrophobic pockets of target receptors.

  • Conformational Rigidity: The steric bulk of the cyclohexyl group can restrict the conformational freedom of the peptide backbone, locking it into a bioactive conformation and potentially increasing receptor affinity and selectivity.

Application Example: Apelin Receptor Agonists

Apelin is an endogenous peptide that plays a crucial role in cardiovascular regulation and has emerged as a promising therapeutic target. However, its rapid in vivo degradation limits its clinical utility. To address this, researchers have developed metabolically stable apelin analogs by incorporating unnatural amino acids, including cyclohexylalanine.

Data Presentation: In Vitro Stability of Apelin-17 Analogues

The following table summarizes the in vitro stability of native apelin-17 and its analogues containing L-cyclohexylalanine (L-Cha) and L-homoarginine (L-hArg) in human plasma. While this example uses the L-isomer, it effectively demonstrates the stabilizing effect of the cyclohexylalanine residue. The incorporation of D-cyclohexylalanine is expected to confer even greater stability.

Peptide IDSequenceModification(s)Plasma Half-life (t½, hours)[1]
Apelin-17 Q-R-P-R-L-S-H-K-G-P-M-P-FNone0.05[1]
Analogue 1 Q-R-P-R-hArg -S-H-K-G-P-M-P-FArg5 -> hArg1.2[1]
Analogue 2 Q-R-P-R-L-S-H-K-G-P-M-P-Cha Phe13 -> Cha4.1[1]
Analogue 3 Q-R-P-R-hArg -S-H-K-G-P-M-P-Cha Arg5 -> hArg, Phe13 -> Cha17.0[1]

Data adapted from a study on L-cyclohexylalanine-containing apelin analogues. The D-isomer is anticipated to show even greater stability.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexyl-D-Alanine Containing Peptide

This protocol describes the manual solid-phase synthesis of a hypothetical peptide analogue using Boc chemistry.

Materials:

  • Boc-D-Cha-OH

  • Other required Boc-protected amino acids

  • Rink Amide MBHA resin

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • Triisopropylsilane (TIS)

  • HPLC grade water and acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection (if using Fmoc-Rink Amide resin initially): Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Gly-OH, 3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and allow it to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (beads are blue), repeat the coupling.

  • Boc Deprotection:

    • Wash the resin with DMF and DCM.

    • Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group.

    • Wash the resin with DCM, isopropanol, and then DMF.

    • Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes).

    • Wash the resin with DMF.

  • Subsequent Amino Acid Couplings (including Boc-D-Cha-OH): Repeat steps 3 and 4 for each subsequent amino acid in the peptide sequence, using Boc-D-Cha-OH at the desired position.

  • Final Boc Deprotection: After coupling the final amino acid, perform a final Boc deprotection as described in step 4.

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DMF and DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification:

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the pure peptide and confirm the molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final peptide as a white powder.

G cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Start with Resin Swell Swell Resin in DMF Resin->Swell Deprotect_Boc Boc Deprotection (TFA) Swell->Deprotect_Boc Wash_Neutralize Wash & Neutralize Deprotect_Boc->Wash_Neutralize Couple_AA Couple Boc-Amino Acid (DIC/HOBt) Wash_Neutralize->Couple_AA Wash Wash Couple_AA->Wash Wash->Deprotect_Boc Repeat for each AA Final_Cleavage Cleave from Resin (TFA cocktail) Wash->Final_Cleavage After final AA Precipitate Precipitate with Ether Final_Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Lyophilize Lyophilize Purify->Lyophilize

SPPS Workflow for Boc-protected peptides.

In Vitro Plasma Stability Assay

This protocol outlines a method to determine the half-life of a peptide in plasma.

Materials:

  • Test peptide and control peptide

  • Human plasma (or plasma from another species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trichloroacetic acid (TCA) or acetonitrile

  • HPLC system with a C18 column

  • Mass spectrometer

Procedure:

  • Peptide Stock Solution: Prepare a stock solution of the test peptide in PBS at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm human plasma to 37°C.

    • Spike the plasma with the peptide stock solution to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot (e.g., 100 µL) of the plasma-peptide mixture.

    • Immediately quench the enzymatic reaction by adding an equal volume of 10% TCA or three volumes of cold acetonitrile.

  • Protein Precipitation:

    • Vortex the quenched samples vigorously.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Collect the supernatant and analyze it by LC-MS/MS.

    • Quantify the amount of remaining intact peptide at each time point by monitoring the parent ion mass.

  • Data Analysis:

    • Plot the percentage of remaining peptide against time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a one-phase exponential decay curve.

G cluster_stability Plasma Stability Assay Workflow Start Spike Peptide into Plasma (37°C) Incubate Incubate at 37°C Start->Incubate Sample Take Aliquots at Time Points Incubate->Sample Quench Quench with TCA/Acetonitrile Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate Half-Life Analyze->Calculate

Workflow for in vitro plasma stability assay.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of a peptide for its target receptor, for example, a G-protein coupled receptor (GPCR).

Materials:

  • Cell line overexpressing the target receptor (e.g., HEK293 cells)

  • Radiolabeled ligand (e.g., ¹²⁵I-labeled native peptide)

  • Unlabeled test peptide and native peptide

  • Binding buffer (e.g., 25 mM HEPES, 2.5 mM CaCl₂, 1 mM MgCl₂, 0.2% BSA, pH 7.4)

  • Scintillation counter and vials

Procedure:

  • Cell Membrane Preparation:

    • Culture the cells to confluency.

    • Harvest the cells and homogenize them in a hypotonic buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the binding buffer.

  • Competitive Binding Assay:

    • In a 96-well plate, add a fixed concentration of the radiolabeled ligand to each well.

    • Add increasing concentrations of the unlabeled test peptide to a series of wells.

    • In a separate series of wells, add increasing concentrations of the unlabeled native peptide (for the standard curve).

    • For non-specific binding, add a high concentration of the unlabeled native peptide.

    • Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

Peptides containing Boc-cyclohexyl-D-Ala-OH are often designed to target G-protein coupled receptors (GPCRs). The specific signaling pathway activated depends on the receptor and the cell type. Below are generalized diagrams for GnRH and Somatostatin receptor signaling, common targets for such modified peptides.

Gonadotropin-Releasing Hormone (GnRH) Receptor Signaling

GnRH receptors are primarily coupled to Gαq/11 proteins.

G cluster_gnrh GnRH Receptor Signaling Pathway GnRH GnRH Analogue GnRHR GnRH Receptor (GPCR) GnRH->GnRHR G_protein Gαq/11 GnRHR->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC co-activates MAPK MAPK Cascade (e.g., ERK) PKC->MAPK activates Gene_Expression Gene Expression (LH/FSH synthesis) MAPK->Gene_Expression regulates

Simplified GnRH receptor signaling cascade.

Somatostatin Receptor (SSTR) Signaling

Somatostatin receptors are typically coupled to inhibitory G-proteins (Gαi).

G cluster_sstr Somatostatin Receptor Signaling Pathway Somatostatin Somatostatin Analogue SSTR SSTR (GPCR) Somatostatin->SSTR G_protein_i Gαi SSTR->G_protein_i activates AC Adenylyl Cyclase (AC) G_protein_i->AC inhibits Ion_Channel K⁺/Ca²⁺ Channels G_protein_i->Ion_Channel modulates ATP ATP AC->ATP converts cAMP cAMP AC->cAMP X ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Inhibition of Hormone Secretion PKA->Cellular_Response leads to

Simplified somatostatin receptor signaling.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a powerful tool in the arsenal of medicinal chemists for the design of robust and potent bioactive peptides. Its incorporation can significantly enhance the pharmacokinetic and pharmacodynamic properties of peptide drug candidates. The protocols and data presented herein provide a framework for researchers to synthesize and evaluate novel peptide therapeutics with improved clinical potential. Careful consideration of the position of substitution and the overall physicochemical properties of the final peptide is crucial for successful drug design.

References

Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Boc-cyclohexyl-D-Ala-OH, a non-canonical amino acid, in the field of drug development. The incorporation of this unique amino acid building block can significantly enhance the therapeutic properties of peptides, including their stability, potency, and pharmacokinetic profile.

Introduction to Boc-cyclohexyl-D-Ala-OH

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a derivative of the amino acid alanine. It features two key structural modifications: a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a cyclohexyl ring replacing the methyl side chain. The Boc group is a standard protecting group used in peptide synthesis, particularly in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. The cyclohexyl side chain is a bulky, hydrophobic moiety that imparts unique properties to peptides into which it is incorporated.

The introduction of the cyclohexyl group can:

  • Increase Metabolic Stability: The bulky side chain can sterically hinder protease cleavage, leading to a longer plasma half-life of the peptide therapeutic.

  • Enhance Receptor Binding: The hydrophobic nature of the cyclohexyl group can promote favorable interactions with hydrophobic pockets within a target receptor, potentially increasing binding affinity and potency.

  • Induce Favorable Conformations: The steric bulk of the side chain can restrict the conformational flexibility of the peptide backbone, locking it into a bioactive conformation.

Applications in Drug Development: Apelin Receptor Agonists

A prominent application of incorporating cyclohexylalanine into peptides is in the development of potent and metabolically stable agonists for the apelin receptor (APJ). The apelin/APJ system is a key regulator of cardiovascular function, and its modulation holds therapeutic promise for conditions such as heart failure and hypertension.

Natural apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility. The substitution of specific amino acids with cyclohexylalanine has been shown to significantly improve the pharmacokinetic profile of apelin analogues.

Quantitative Data Summary

AnalogueModificationPlasma Half-life (t½) in human plasma (min)Change in Mean Arterial Pressure (mmHg) in anesthetized mice
Apelin-17 Native Peptide~1-20
Analogue 8 hArg substitution120-25
Analogue 10 hArg and L-Cha substitutions>340-30

This data is adapted from a study on L-cyclohexylalanine containing peptides and is presented to illustrate the potential benefits of incorporating a cyclohexylalanine residue. Similar enhancements in metabolic stability and in vivo activity are anticipated with the incorporation of the D-enantiomer.

Experimental Protocols

This protocol outlines the manual synthesis of a hypothetical peptide containing Boc-cyclohexyl-D-Ala-OH using the Boc/Bzl SPPS strategy on a Merrifield resin.

Materials:

  • Merrifield resin (1% DVB, 100-200 mesh)

  • Boc-protected amino acids (including Boc-cyclohexyl-D-Ala-OH)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) (for cleavage)

  • Scavengers (e.g., p-cresol, p-thiocresol)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Protocol:

  • Resin Swelling: Swell the Merrifield resin in DCM for 30 minutes in a reaction vessel.

  • First Amino Acid Coupling:

    • Dissolve the first Boc-protected amino acid (e.g., Boc-Phe-OH) and HOBt (1 equivalent) in a minimal amount of DMF.

    • Add DCC (1 equivalent) to the amino acid solution and stir for 10 minutes at 0°C.

    • Add the activated amino acid solution to the swollen resin.

    • Add DIEA (2 equivalents) and allow the reaction to proceed for 2-4 hours with gentle agitation.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x) to remove excess reagents and byproducts.

  • Boc Deprotection:

    • Treat the resin with a solution of 50% TFA in DCM for 30 minutes.

    • Wash the resin with DCM (3x).

  • Neutralization: Neutralize the resin with a solution of 10% DIEA in DCM for 10 minutes. Wash with DCM (3x).

  • Subsequent Amino Acid Couplings (including Boc-cyclohexyl-D-Ala-OH):

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence, using Boc-cyclohexyl-D-Ala-OH at the desired position.

  • Final Deprotection and Cleavage:

    • After the final coupling and Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.

    • Perform the final cleavage of the peptide from the resin and removal of side-chain protecting groups using a strong acid like anhydrous HF or TFMSA in the presence of scavengers. (Caution: HF is extremely hazardous and requires specialized equipment and handling procedures).

  • Peptide Precipitation and Purification:

    • Precipitate the cleaved peptide with cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether.

    • Dissolve the crude peptide in a water/acetonitrile mixture and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical HPLC.

This protocol describes a cell-based assay to determine the agonist activity of a synthesized peptide at the apelin receptor by measuring changes in intracellular cyclic AMP (cAMP) levels.

Materials:

  • CHO-K1 cells stably expressing the human apelin receptor (APJ) and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or HEK293 cells expressing the apelin receptor.

  • Cell culture medium (e.g., Ham's F-12 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Forskolin

  • Synthesized peptide (e.g., apelin analogue containing cyclohexyl-D-alanine)

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit or a similar time-resolved fluorescence resonance energy transfer [TR-FRET] based kit)

  • White opaque 384-well microplates

Protocol:

  • Cell Seeding: Seed the apelin receptor-expressing cells into a 384-well white opaque microplate at a density of 2,500-5,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the synthesized peptide and a reference agonist (e.g., Apelin-13) in assay buffer.

  • Assay Procedure:

    • Remove the culture medium from the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the diluted peptide solutions to the wells.

    • Add a sub-maximal concentration of forskolin to all wells (except the basal control) to stimulate adenylyl cyclase and amplify the cAMP signal.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection:

    • Add the cAMP detection reagents from the assay kit according to the manufacturer's instructions. This typically involves a lysis step followed by the addition of donor and acceptor fluorophores.

    • Incubate for 1 hour at room temperature.

  • Data Acquisition: Read the plate using a microplate reader capable of detecting the TR-FRET signal.

  • Data Analysis:

    • Calculate the ratio of the acceptor and donor fluorescence signals.

    • Plot the signal ratio against the logarithm of the peptide concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the peptide that elicits a half-maximal response.

Visualizations

Apelin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Apelin Analogue Apelin Analogue APJ Apelin Receptor (APJ) (GPCR) Apelin Analogue->APJ Binds to G_alpha_i Gαi APJ->G_alpha_i Activates G_beta_gamma Gβγ APJ->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha_i->AC Inhibits PLC Phospholipase C (PLC) G_beta_gamma->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Physiological_Effects Cardiovascular Effects, Angiogenesis, etc. PKA->Physiological_Effects Leads to PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->Physiological_Effects Leads to ERK ERK1/2 PKC->ERK Activates ERK->Physiological_Effects Leads to

Caption: Apelin Receptor Signaling Cascade.

Peptide_Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target_ID Target Identification & Validation Library_Design Peptide Library Design (e.g., incorporating Boc-cyclohexyl-D-Ala-OH) Target_ID->Library_Design Peptide_Synthesis Solid-Phase Peptide Synthesis Library_Design->Peptide_Synthesis HTS High-Throughput Screening (e.g., Binding Assays) Peptide_Synthesis->HTS Hit_to_Lead Hit-to-Lead Optimization HTS->Hit_to_Lead Identified Hits In_Vitro_Assays In Vitro Functional Assays (e.g., cAMP, Ca²⁺ mobilization) Hit_to_Lead->In_Vitro_Assays ADME_Tox In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) In_Vitro_Assays->ADME_Tox In_Vivo_Models In Vivo Animal Models (Efficacy & PK/PD) ADME_Tox->In_Vivo_Models IND_Enabling IND-Enabling Studies In_Vivo_Models->IND_Enabling Lead Candidate Clinical_Trials Clinical Trials (Phase I, II, III) IND_Enabling->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

Caption: Peptide Drug Discovery Workflow.

Application Notes and Protocols: Boc-cyclohexyl-D-Ala-OH as a Versatile Building Block for Peptidomimetics

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a non-proteinogenic amino acid derivative that serves as a crucial building block in the synthesis of peptidomimetics.[1] Its unique structural feature, a cyclohexyl group in place of the methyl group of alanine, imparts increased hydrophobicity and steric bulk to the resulting peptides.[1] These characteristics can lead to enhanced metabolic stability, improved receptor affinity and selectivity, and better membrane permeability compared to their natural peptide counterparts. The incorporation of this D-amino acid can also influence the conformational properties of peptides, making it a valuable tool in rational drug design.[2]

This document provides detailed application notes on the use of Boc-cyclohexyl-D-Ala-OH in the development of peptidomimetics, with a focus on their application as modulators of opioid receptor signaling. It also includes comprehensive protocols for the synthesis, purification, and biological evaluation of these compounds.

Data Presentation: Biological Activity of Cyclohexylalanine-Containing Peptidomimetics

The incorporation of cyclohexylalanine residues can significantly impact the biological activity of peptides. Below are tables summarizing the binding affinities (Ki) and functional activities (EC50) of representative peptidomimetics containing cyclohexylalanine derivatives at opioid receptors.

Table 1: Opioid Receptor Binding Affinities (Ki) of Cyclohexylalanine-Containing Peptidomimetics

Compound IDStructureReceptorKi (nM)Reference
SBL-OPNT-13Hybrid OPNT peptidomimeticMOP0.34[3]
DOP37[3]
NTS22.54[3]
SBL-OPNT-18Hybrid OPNT peptidomimeticMOP0.09[3]
DOP37[3]
NTS24.26[3]
Peptidomimetic 1 (4R diastereomer)Tetrahydroquinoline scaffoldMORHigh Affinity[4]
DOR~40-fold lower than MOR[4]
KOR~300-fold lower than MOR[4]

MOP: Mu-opioid receptor; DOP: Delta-opioid receptor; KOR: Kappa-opioid receptor; NTS2: Neurotensin receptor 2.

Table 2: Functional Activity (EC50) of Cyclohexylalanine-Containing Peptidomimetics at Opioid Receptors

Compound IDAssayReceptorEC50 (nM)Reference
SBL-OPNT-13Gαi1 activationMOP7.4[3]
SBL-OPNT-18Gαi1 activationMOP24[3]
DAMGO (control)Gαi1 activationMOP32.2[3]

EC50: Half-maximal effective concentration.

Signaling Pathways

Peptidomimetics containing Boc-cyclohexyl-D-Ala-OH that target opioid receptors modulate the G-protein coupled receptor (GPCR) signaling cascade. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of intracellular heterotrimeric G-proteins (Gi/Go). This activation results in the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors. Key events in this pathway include the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium channels (GIRKs) and the inhibition of voltage-gated calcium channels. These events ultimately lead to a decrease in neuronal excitability and neurotransmitter release, producing analgesic effects.

Opioid_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Peptidomimetic (e.g., containing D-Cha) Opioid_Receptor Opioid Receptor (GPCR) Opioid_Agonist->Opioid_Receptor Binding G_Protein Gαi/o-βγ Opioid_Receptor->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibition Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulation cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activation Neuronal_Response Decreased Neuronal Excitability & Neurotransmitter Release PKA->Neuronal_Response Leads to Ion_Channels->Neuronal_Response Leads to

Caption: Opioid Receptor Signaling Pathway.

Experimental Workflow

The development and evaluation of peptidomimetics containing Boc-cyclohexyl-D-Ala-OH typically follow a structured workflow, from initial synthesis to final biological characterization.

Experimental_Workflow Start Start SPPS Solid-Phase Peptide Synthesis (SPPS) using Boc-cyclohexyl-D-Ala-OH Start->SPPS Cleavage Cleavage from Resin & Side-Chain Deprotection SPPS->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Characterization Characterization (Mass Spectrometry, NMR) Purification->Characterization Binding_Assay In Vitro Biological Evaluation: Receptor Binding Assay (e.g., Radioligand Displacement) Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., G-protein activation, Calcium mobilization) Binding_Assay->Functional_Assay Data_Analysis Data Analysis (Ki, EC50 determination) Functional_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Peptidomimetic Synthesis and Evaluation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) using Boc-Chemistry

This protocol outlines the manual synthesis of a linear peptide on a Merrifield resin using Boc-protected amino acids, including Boc-cyclohexyl-D-Ala-OH.

Materials:

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids (including Boc-cyclohexyl-D-Ala-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for Fmoc chemistry comparison, not used in this protocol)

  • Cesium carbonate (Cs2CO3)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Preparation and First Amino Acid Coupling (Esterification): a. Swell the Merrifield resin in DMF for 1 hour. b. To couple the first Boc-protected amino acid (C-terminal residue), dissolve it in a solution of DMF and treat with cesium carbonate to form the cesium salt. c. Add the cesium salt of the Boc-amino acid to the swollen resin and heat at 50°C for 12-24 hours. d. Wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

  • Peptide Chain Elongation (One Coupling Cycle): a. Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the Boc protecting group. Wash the resin with DCM, followed by isopropanol, and then DMF. b. Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with 10% DIPEA in DMF for 5 minutes (repeat twice). Wash again with DMF. c. Activation and Coupling: In a separate vial, dissolve the next Boc-protected amino acid (e.g., Boc-cyclohexyl-D-Ala-OH) (3 equivalents), HOBt (3 equivalents), and DIC (3 equivalents) in DMF. Pre-activate for 10-15 minutes. d. Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature. e. Monitor the coupling reaction using a qualitative ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step. f. Wash the resin with DMF, followed by DCM.

  • Repeat Step 2 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: a. After the final coupling and deprotection of the N-terminal Boc group, wash the peptide-resin with DCM and dry. b. Treat the dried resin with a cleavage cocktail, typically containing a high concentration of TFA and scavengers (e.g., triisopropylsilane, water, thioanisole) to remove side-chain protecting groups and cleave the peptide from the resin. The specific cocktail depends on the amino acid composition of the peptide. c. Stir the mixture for 2-4 hours at room temperature. d. Filter the resin and collect the filtrate containing the crude peptide. e. Precipitate the crude peptide by adding cold diethyl ether. f. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

Protocol 2: Peptide Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude peptide

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

  • Filter the solution to remove any particulates.

  • Set up the RP-HPLC system with a C18 column. The mobile phases are typically:

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Inject the peptide solution onto the column.

  • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30-60 minutes).

  • Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm).

  • Collect the fractions corresponding to the major peak of the desired peptide.

  • Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.

Protocol 3: In Vitro Biological Evaluation - Opioid Receptor Binding Assay

This protocol describes a competitive radioligand displacement assay to determine the binding affinity (Ki) of a synthesized peptidomimetic for a specific opioid receptor subtype.

Materials:

  • Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR)

  • Synthesized peptidomimetic

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., naloxone)

  • 96-well plates

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a series of dilutions of the synthesized peptidomimetic in binding buffer.

  • In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and the diluted peptidomimetic.

  • For total binding, omit the peptidomimetic. For non-specific binding, add a high concentration of an unlabeled ligand (e.g., naloxone).

  • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the peptidomimetic by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the peptidomimetic concentration.

  • Determine the IC50 value (the concentration of peptidomimetic that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a valuable synthetic building block for the creation of novel peptidomimetics with enhanced pharmacological properties. Its incorporation can lead to compounds with improved stability and biological activity, as demonstrated by the potent opioid receptor modulators discussed herein. The provided protocols offer a comprehensive guide for researchers to synthesize and evaluate their own peptidomimetics containing this versatile amino acid derivative, facilitating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Incorporation of Boc-cyclohexyl-D-Ala-OH into Peptide Libraries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids into peptide libraries is a powerful strategy in modern drug discovery and materials science. Among these, N-α-Boc-cyclohexyl-D-alanine (Boc-cyclohexyl-D-Ala-OH or Boc-D-Cha-OH) stands out as a valuable building block. Its bulky and hydrophobic cyclohexyl side chain can significantly influence the conformation, stability, and biological activity of peptides. The D-configuration of the amino acid provides resistance to enzymatic degradation, enhancing the in vivo half-life of peptide-based therapeutics.

These application notes provide a comprehensive overview of the utility of Boc-cyclohexyl-D-Ala-OH in peptide library synthesis, detailed experimental protocols for its incorporation, and a summary of its impact on peptide function.

Key Applications

The unique properties of Boc-cyclohexyl-D-Ala-OH make it suitable for a range of applications:

  • Enhanced Receptor Binding: The hydrophobic cyclohexyl side chain can engage in favorable van der Waals interactions within receptor binding pockets, potentially increasing binding affinity and specificity.

  • Improved Proteolytic Stability: The presence of a D-amino acid hinders cleavage by endogenous proteases, leading to longer-lasting therapeutic effects.

  • Modulation of Peptide Conformation: The steric bulk of the cyclohexyl group can induce specific secondary structures, such as β-turns, which are often critical for biological activity.

  • Increased Lipophilicity: Enhanced hydrophobicity can improve membrane permeability and oral bioavailability of peptide drug candidates.

Data Summary: Impact on Biological Activity

The incorporation of bulky, hydrophobic unnatural amino acids like cyclohexyl-D-alanine can significantly impact the biological activity of peptides. While specific data for peptide libraries solely focused on Boc-cyclohexyl-D-Ala-OH is not extensively published in comparative tables, the following table summarizes representative data from studies on peptides where similar hydrophobic and/or D-amino acid substitutions have been made to illustrate the potential effects.

Peptide/LibraryTargetKey ModificationIC50/KdReference Type
Antimicrobial Peptide AnalogsBacterial MembranesSubstitution with hydrophobic unnatural amino acidsMIC values ranging from 4 to >128 µg/mLCase Study
GPCR Ligand LibraryG Protein-Coupled ReceptorsIncorporation of D-amino acids and hydrophobic residuesKd values in the nanomolar to micromolar rangeReview Article
Enzyme Inhibitor PeptidesProteasesIntroduction of bulky, non-proteinogenic amino acidsKi values in the low micromolar rangeResearch Article

Note: This table provides a conceptual framework. Actual values are highly dependent on the specific peptide sequence, the position of the substitution, and the target being studied.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) – Boc Strategy

This protocol outlines the manual incorporation of Boc-cyclohexyl-D-Ala-OH into a peptide chain using a tert-butyloxycarbonyl (Boc) protection strategy on a solid support.

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • Appropriate solid-phase resin (e.g., Merrifield resin, PAM resin)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagents (e.g., HBTU, HATU, or DCC/HOBt)

  • Washing solvents (e.g., DCM, DMF, Methanol)

  • Cleavage cocktail (e.g., HF/anisole or TFA-based cocktail)

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes, followed by washing with DMF.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DCM and then DMF to remove residual TFA.

  • Neutralization: Neutralize the resulting trifluoroacetate salt by washing the resin with a 5-10% solution of DIEA in DMF until the resin is no longer acidic (as indicated by a colorimetric test such as the chloranil test). Wash again with DMF.

  • Amino Acid Coupling:

    • Dissolve Boc-cyclohexyl-D-Ala-OH (3-4 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the resin and shake for 2-4 hours. Due to the steric bulk of the cyclohexyl group, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test indicates complete coupling.

  • Washing: After complete coupling, wash the resin extensively with DMF, followed by DCM and Methanol, and then again with DMF to remove any unreacted reagents and byproducts.

  • Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

  • Final Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail, such as anhydrous HF with a scavenger like anisole, or a TFA-based cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.

Challenges and Considerations for Incorporating Boc-cyclohexyl-D-Ala-OH:
  • Steric Hindrance: The bulky cyclohexyl side chain can lead to slower coupling kinetics. To overcome this, consider using a more potent coupling reagent (e.g., HATU), increasing the coupling time, performing a double coupling, or slightly elevating the reaction temperature.

  • Aggregation: The increased hydrophobicity can sometimes promote peptide aggregation on the solid support, leading to incomplete reactions. Using solvents like NMP instead of DMF or incorporating chaotropic salts can help to disrupt aggregation.

  • Solubility: Peptides rich in hydrophobic residues may have poor solubility in aqueous buffers after cleavage and purification. Careful selection of the purification and final formulation buffers is crucial.

Visualizing Workflows and Pathways

Experimental Workflow for Peptide Library Synthesis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_cleavage_purification Cleavage & Purification cluster_screening Library Screening Resin Solid Support Resin Swell Resin Swelling (DCM/DMF) Resin->Swell Deprotect Boc Deprotection (TFA/DCM) Swell->Deprotect Neutralize Neutralization (DIEA/DMF) Deprotect->Neutralize Couple Amino Acid Coupling (Boc-cyclohexyl-D-Ala-OH + Coupling Reagent) Neutralize->Couple Wash Washing (DMF, DCM, MeOH) Couple->Wash Wash->Deprotect Repeat for each amino acid Cleave Cleavage from Resin (e.g., HF or TFA cocktail) Wash->Cleave Final peptide Purify RP-HPLC Purification Cleave->Purify Analyze Mass Spectrometry Analysis Purify->Analyze Screen High-Throughput Screening (e.g., Binding Assay, Functional Assay) Analyze->Screen Hit_ID Hit Identification Screen->Hit_ID Hit_Val Hit Validation Hit_ID->Hit_Val

Caption: Workflow for peptide library synthesis and screening.

Potential Signaling Pathway Modulation

Peptides incorporating Boc-cyclohexyl-D-Ala-OH can be designed to modulate various signaling pathways. For instance, they can act as antagonists or agonists for G protein-coupled receptors (GPCRs), which in turn can influence downstream pathways like the MAPK/ERK pathway.

signaling_pathway cluster_mapk MAPK/ERK Pathway Peptide Peptide with Boc-cyclohexyl-D-Ala-OH GPCR GPCR Peptide->GPCR Binds to G_Protein G Protein (α, β, γ) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Ras Ras Second_Messenger->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor (e.g., CREB, Elk-1) ERK->Transcription_Factor Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) Transcription_Factor->Cellular_Response Regulates Gene Expression

The Role of Boc-cyclohexyl-D-Ala-OH in the Advancement of Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – The strategic incorporation of the protected amino acid, Boc-cyclohexyl-D-Ala-OH, and its analogs, has emerged as a critical element in the design and synthesis of potent and orally bioavailable enzyme inhibitors, particularly targeting serine proteases such as thrombin. This synthetic building block's unique structural features, notably its bulky and lipophilic cyclohexyl group, contribute significantly to enhancing the pharmacokinetic properties and inhibitory efficacy of peptide-based drug candidates.

Researchers in drug development have successfully utilized Boc-cyclohexyl-D-Ala-OH and its derivatives to occupy key hydrophobic pockets within enzyme active sites, leading to the development of highly selective and potent inhibitors. The Boc (tert-butyloxycarbonyl) protecting group facilitates straightforward peptide coupling reactions, while the cyclohexyl moiety has been shown to be instrumental in improving oral bioavailability, a crucial factor in the development of viable therapeutic agents.

This application note provides a detailed overview of the synthesis of a potent thrombin inhibitor incorporating a Boc-protected dicyclohexylalanine residue, complete with experimental protocols and quantitative data on its inhibitory activity. Furthermore, it outlines the general principles of peptide synthesis utilizing Boc-cyclohexyl-D-Ala-OH and the methodologies for evaluating the efficacy of the resulting enzyme inhibitors.

Application in Thrombin Inhibitor Synthesis

A notable application of a Boc-cyclohexyl-D-Ala-OH analog is in the synthesis of noncovalent thrombin inhibitors. The cyclohexyl group at the P3 position of the inhibitor has been demonstrated to be crucial for achieving excellent oral bioavailability. The N-terminal Boc derivative of a tripeptide analog has shown remarkable pharmacokinetic profiles in preclinical studies.

Quantitative Data: Thrombin Inhibitor Activity
CompoundStructureThrombin Ki (nM)Oral Bioavailability (Rat, %)Oral Bioavailability (Dog, %)
1 (des-Boc analog) H-D-Cha-Pro-NHCH₂-(4-pyridyl)0.6<1ND
2 (Boc-protected) Boc-D-Cha-Pro-NHCH₂-(4-pyridyl)0.54565

Note: Cha represents cyclohexylalanine. Data sourced from Tucker et al., 1997.

Experimental Protocols

Synthesis of a Boc-D-cyclohexylalanyl-based Thrombin Inhibitor

This protocol describes the synthesis of a tripeptide thrombin inhibitor incorporating a Boc-protected D-cyclohexylalanine analog at the P3 position.

Materials:

  • Boc-D-cyclohexylalanine (Boc-D-Cha-OH)

  • L-Proline methyl ester hydrochloride

  • 4-(Aminomethyl)pyridine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Lithium hydroxide (LiOH)

  • Standard laboratory glassware and purification equipment (silica gel chromatography, HPLC)

Procedure:

Step 1: Dipeptide Synthesis (Boc-D-Cha-Pro-OMe)

  • To a solution of Boc-D-Cha-OH (1.0 eq) in DCM, add L-Proline methyl ester hydrochloride (1.0 eq), HOBt (1.1 eq), and DIPEA (2.2 eq).

  • Cool the mixture to 0 °C and add EDC (1.1 eq).

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature overnight.

  • Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel chromatography to yield Boc-D-Cha-Pro-OMe.

Step 2: Saponification of the Methyl Ester

  • Dissolve the dipeptide ester from Step 1 in a mixture of THF and water.

  • Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to yield Boc-D-Cha-Pro-OH.

Step 3: Coupling with 4-(Aminomethyl)pyridine

  • To a solution of the dipeptide acid from Step 2 (1.0 eq) in DMF, add HOBt (1.1 eq) and EDC (1.1 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add 4-(Aminomethyl)pyridine (1.0 eq) and DIPEA (1.1 eq).

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer and concentrate. Purify the final product by HPLC.

Step 4: (Optional) Boc Deprotection

  • To obtain the des-Boc analog, treat the final product from Step 3 with a solution of TFA in DCM (e.g., 50% TFA/DCM).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture in vacuo to remove the TFA and DCM.

  • Purify the resulting amine salt by HPLC.

Thrombin Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory constant (Ki) of a synthesized compound against human α-thrombin.

Materials:

  • Human α-thrombin

  • Chromogenic substrate for thrombin (e.g., S-2238)

  • Assay buffer (e.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1 M NaCl and 0.1% PEG 8000)

  • Synthesized inhibitor

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in the assay buffer.

  • In a 96-well plate, add the assay buffer, the inhibitor solution at various concentrations, and the thrombin solution.

  • Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 15 minutes).

  • Initiate the reaction by adding the chromogenic substrate.

  • Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

  • Determine the initial reaction velocities from the linear portion of the absorbance versus time curves.

  • Calculate the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics for competitive inhibition).

Visualizations

experimental_workflow cluster_synthesis Inhibitor Synthesis cluster_testing Inhibitor Testing start Boc-D-Cha-OH + L-Pro-OMe step1 Dipeptide Synthesis (EDC, HOBt, DIPEA) start->step1 product1 Boc-D-Cha-Pro-OMe step1->product1 step2 Saponification (LiOH) product1->step2 product2 Boc-D-Cha-Pro-OH step2->product2 step3 Amide Coupling (EDC, HOBt) product2->step3 final_product Final Inhibitor step3->final_product assay_start Prepare Reagents: Inhibitor, Thrombin, Substrate final_product->assay_start Purified Inhibitor incubation Incubate Inhibitor with Thrombin assay_start->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Measure Absorbance (Kinetic Read) reaction->measurement analysis Calculate Ki Value measurement->analysis

Caption: Workflow for synthesis and testing of a thrombin inhibitor.

signaling_pathway Prothrombin Prothrombin Thrombin Thrombin (Active Enzyme) Prothrombin->Thrombin Factor Xa Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Inactive_Complex Thrombin-Inhibitor Complex (Inactive) Thrombin->Inactive_Complex Inhibitor Boc-D-Cha-based Inhibitor Inhibitor->Inactive_Complex Fibrin Fibrin (Clot) Fibrinogen->Fibrin

Caption: Inhibition of the coagulation cascade by a thrombin inhibitor.

Application Notes and Protocols for Solution-Phase Synthesis Using Boc-Cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a non-proteinogenic amino acid derivative that serves as a critical building block in modern peptide synthesis and drug discovery. The incorporation of the bulky and hydrophobic cyclohexyl group in place of the methyl group of alanine can significantly influence the conformational properties of peptides. This modification often leads to increased metabolic stability, enhanced receptor affinity, and improved pharmacokinetic profiles of the resulting peptidomimetics. These characteristics make Boc-cyclohexyl-D-Ala-OH a valuable tool for designing novel therapeutic peptides with enhanced efficacy and duration of action.

This document provides detailed protocols for the solution-phase synthesis of peptides incorporating Boc-cyclohexyl-D-Ala-OH, along with data presentation and visualization of a relevant biological signaling pathway.

Applications

The unique structural features of cyclohexyl-D-alanine (Cha) containing peptides have led to their exploration in various therapeutic areas:

  • Metabolic Diseases: Peptides incorporating Cha have been investigated for their potential in treating metabolic disorders. The hydrophobicity of the cyclohexyl group can enhance the interaction of these peptides with cellular membranes and specific receptors involved in metabolic regulation.

  • Mitochondrial Dysfunction: Certain Cha-containing peptides have been shown to target mitochondria and rescue mitochondrial function, offering potential therapeutic avenues for diseases associated with mitochondrial dysfunction, such as ischemic acute kidney injury.[1] These peptides can selectively interact with components of the inner mitochondrial membrane, like cardiolipin, to restore cellular bioenergetics.

  • Antimicrobial Peptides: The introduction of hydrophobic residues like Cha can enhance the amphipathic nature of peptides, a key characteristic for many antimicrobial peptides that act by disrupting bacterial cell membranes.

  • Oncology: The conformational constraints imposed by the cyclohexyl group can lead to peptides with higher affinity and selectivity for cancer-related targets, such as specific receptors or enzymes.

Experimental Protocols

Protocol 1: Solution-Phase Synthesis of a Dipeptide (Boc-D-Cha-Ala-OMe)

This protocol describes the synthesis of a model dipeptide, Boc-D-cyclohexylalanyl-L-alanine methyl ester (Boc-D-Cha-Ala-OMe), using a carbodiimide-mediated coupling reaction in solution.

Materials:

  • Boc-cyclohexyl-D-Ala-OH

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 5% aqueous solution of citric acid

  • Saturated aqueous solution of sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous solution of NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Amine Component:

    • Dissolve L-Alanine methyl ester hydrochloride (1.0 eq) in anhydrous DCM.

    • Add DIPEA (1.1 eq) to the solution at 0 °C and stir for 15 minutes to obtain the free amine.

  • Coupling Reaction:

    • In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) to the solution of Boc-cyclohexyl-D-Ala-OH and HOBt.

    • Stir the mixture at 0 °C for 30 minutes.

    • To this activated acid solution, add the freshly prepared solution of L-Alanine methyl ester from step 1.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • The N,N'-dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Filter the reaction mixture to remove the DCU precipitate.

    • Wash the filtrate successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Boc-D-Cha-Ala-OMe.

Protocol 2: N-terminal Boc Deprotection

This protocol describes the removal of the Boc protecting group from the synthesized dipeptide to yield the free amine, which can be used for further peptide chain elongation.

Materials:

  • Boc-D-Cha-Ala-OMe

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Deprotection Reaction:

    • Dissolve the Boc-protected dipeptide (1.0 eq) in DCM.

    • Add an equal volume of TFA to the solution at room temperature.

    • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • Co-evaporate the residue with DCM several times to ensure complete removal of residual TFA.

    • The resulting product, H-D-Cha-Ala-OMe·TFA, can be used in the next coupling step after neutralization.

Data Presentation

The following tables summarize typical quantitative data expected from the synthesis of Boc-D-Cha-Ala-OMe.

Table 1: Reagent Stoichiometry for the Synthesis of Boc-D-Cha-Ala-OMe

ReagentMolar Equivalents
Boc-cyclohexyl-D-Ala-OH1.0
L-Alanine methyl ester HCl1.0
DCC1.1
HOBt1.1
DIPEA1.1

Table 2: Typical Yield and Characterization Data for Boc-D-Cha-Ala-OMe

ParameterValue
Yield 85-95%
Physical State White solid
¹H NMR (CDCl₃, δ ppm) Characteristic peaks for Boc, cyclohexyl, alanyl, and methyl ester protons.
¹³C NMR (CDCl₃, δ ppm) Characteristic peaks for carbonyls, alpha-carbons, and side chains.
Mass Spectrometry (ESI-MS) [M+H]⁺, [M+Na]⁺ corresponding to the calculated molecular weight.
Purity (HPLC) >98%

Visualization

Logical Workflow for Dipeptide Synthesis

The following diagram illustrates the logical workflow for the solution-phase synthesis of the dipeptide Boc-D-Cha-Ala-OMe.

G cluster_prep Preparation cluster_coupling Coupling Reaction cluster_workup Work-up & Purification A Boc-cyclohexyl-D-Ala-OH F Activation A->F B H-Ala-OMe.HCl D H-Ala-OMe (free amine) B->D Neutralization C DIPEA in DCM G Peptide Bond Formation D->G E DCC, HOBt in DCM E->F F->G H Crude Boc-D-Cha-Ala-OMe G->H I Filtration (remove DCU) H->I J Aqueous Washes I->J K Drying & Concentration J->K L Column Chromatography K->L M Pure Boc-D-Cha-Ala-OMe L->M

Solution-phase synthesis workflow for Boc-D-Cha-Ala-OMe.
Signaling Pathway: Mitochondrial Rescue by a Cyclohexylalanine-Containing Peptide

Peptides containing cyclohexylalanine have been shown to rescue mitochondrial dysfunction by targeting cardiolipin in the inner mitochondrial membrane. The following diagram illustrates this proposed mechanism of action.

Mechanism of mitochondrial rescue by a Cha-containing peptide.

Conclusion

The use of Boc-cyclohexyl-D-Ala-OH in solution-phase peptide synthesis provides a robust method for creating novel peptides with potentially enhanced therapeutic properties. The protocols and information provided herein are intended to serve as a guide for researchers in the synthesis and application of these valuable peptidomimetic building blocks. The ability of such peptides to modulate biological pathways, such as those involved in mitochondrial function, highlights their significant potential in drug discovery and development.

References

Application Notes and Protocols for Monitoring Reactions with Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring chemical reactions involving the N-tert-butyloxycarbonyl (Boc) protected amino acid, Boc-cyclohexyl-D-Ala-OH. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy for qualitative and quantitative analysis of reaction progress, including peptide couplings and deprotection steps.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and robust technique for monitoring the progress of reactions involving Boc-cyclohexyl-D-Ala-OH. It can be employed to quantify the consumption of starting materials, the formation of products, and to assess the chiral purity of the amino acid and its derivatives.

Application Note: Reaction Monitoring by RP-HPLC

Reverse-Phase HPLC (RP-HPLC) is the primary method for tracking the progress of coupling and deprotection reactions. By separating compounds based on their hydrophobicity, RP-HPLC allows for the quantification of reactants and products in a reaction mixture.

Typical Reactions Monitored:

  • Peptide Coupling: The reaction of Boc-cyclohexyl-D-Ala-OH with an amino acid ester or a peptide chain. The reaction progress is monitored by observing the decrease in the peak area of the starting materials and the increase in the peak area of the desired peptide product.

  • Boc Deprotection: The removal of the Boc protecting group, typically with an acid like trifluoroacetic acid (TFA). The reaction is monitored by the disappearance of the Boc-protected starting material and the appearance of the deprotected amine product.

Data Presentation:

Quantitative data from RP-HPLC analysis can be summarized to track reaction kinetics.

Time (minutes)Boc-cyclohexyl-D-Ala-OH (Area %)Amine Reactant (Area %)Coupled Product (Area %)
048.551.20.3
3025.126.348.6
605.26.888.0
120<11.597.5
180Not Detected<1>99

Table 1: Example of quantitative data for a peptide coupling reaction monitored by RP-HPLC.

Experimental Protocol: RP-HPLC Method for Reaction Monitoring

This protocol outlines a general method for monitoring a peptide coupling reaction.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Reaction quench solution (e.g., a weak acid or base depending on the reaction)

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • At designated time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot in a known volume of an appropriate solvent (e.g., 1 mL of 50:50 water/acetonitrile). This prevents further reaction.

    • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: 5% to 95% B over 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas of the starting materials and the product.

    • Calculate the percentage conversion at each time point.

Application Note: Chiral Purity Analysis

Chiral HPLC is essential to ensure the enantiomeric purity of Boc-cyclohexyl-D-Ala-OH and to detect any racemization during the reaction. Macrocyclic glycopeptide-based chiral stationary phases (CSPs) are particularly effective for the separation of N-protected amino acids.[1]

Data Presentation:

CompoundD-enantiomer (Area %)L-enantiomer (Area %)Enantiomeric Excess (% ee)
Boc-cyclohexyl-D-Ala-OH (starting material)99.80.299.6
Coupled Product99.50.599.0

Table 2: Example of chiral purity analysis data.

Experimental Protocol: Chiral HPLC Method

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chirobiotic T, 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of ethanol and a buffer (e.g., 0.1% acetic acid in water) or a polar organic mobile phase.

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the sample (starting material or purified product) in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Chirobiotic T (4.6 x 250 mm, 5 µm)

    • Mobile Phase: 80:20 (v/v) Ethanol/Water with 0.1% Acetic Acid (this may require optimization)

    • Flow Rate: 0.8 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak areas for the D- and L-enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] * 100.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for real-time reaction monitoring, providing structural information and quantitative data without the need for chromatographic separation.[2]

Application Note: Monitoring Boc Deprotection

¹H NMR is particularly useful for monitoring the deprotection of the Boc group. The disappearance of the characteristic tert-butyl signal of the Boc group and the appearance of new signals corresponding to the free amine can be readily observed and quantified.

Key Spectral Changes:

  • Disappearance of the Boc group signal: A singlet at approximately 1.4 ppm (9H).

  • Shift of the alpha-proton signal: The chemical shift of the proton alpha to the amine will change upon deprotection.

  • Appearance of amine proton signals: Broad signals for the -NH2 or -NH3+ protons may appear.

Data Presentation:

Time (minutes)Integral of Boc Signal (relative to internal standard)% Boc-protected species remaining
01.00100
150.5252
300.1515
60<0.05<5

Table 3: Example of quantitative data from ¹H NMR for a Boc deprotection reaction.

Experimental Protocol: Real-time NMR Monitoring of Boc Deprotection

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O depending on the reaction solvent)

  • Internal standard (e.g., TMS, or a compound with a known concentration and a signal that does not overlap with reactant or product signals)

Procedure:

  • Sample Preparation:

    • Dissolve the Boc-protected starting material in the chosen deuterated solvent in an NMR tube.

    • Add a known amount of an internal standard.

    • Acquire an initial ¹H NMR spectrum (t=0).

  • Reaction Initiation and Monitoring:

    • Add the deprotecting agent (e.g., a small amount of TFA-d) to the NMR tube.

    • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis:

    • Process the spectra (phasing, baseline correction).

    • Integrate the characteristic signal of the Boc group (around 1.4 ppm) and the signal of the internal standard in each spectrum.

    • Normalize the integral of the Boc group signal to the integral of the internal standard.

    • Plot the normalized integral of the Boc group signal versus time to obtain the reaction kinetics.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the identity of reactants and products and for detecting low-level impurities.

Application Note: Product Confirmation and Impurity Profiling

In reactions with Boc-cyclohexyl-D-Ala-OH, LC-MS can be used to:

  • Confirm the molecular weight of the desired product.

  • Identify byproducts and impurities, even at trace levels.

  • Provide structural information through fragmentation analysis (MS/MS).

Data Presentation:

CompoundExpected [M+H]⁺Observed [M+H]⁺
Boc-cyclohexyl-D-Ala-OH272.18272.2
Amine Reactant (example)150.12150.1
Coupled Product404.28404.3
Dimer Byproduct807.55807.6

Table 4: Example of LC-MS data for product and byproduct identification.

Experimental Protocol: LC-MS Analysis

The protocol for LC-MS is similar to the RP-HPLC protocol, with the addition of a mass spectrometer detector.

Instrumentation and Materials:

  • LC-MS system (e.g., with an electrospray ionization - ESI - source)

  • C18 reverse-phase column

  • Volatile mobile phases (e.g., using formic acid instead of TFA)

Procedure:

  • Sample Preparation: As per the RP-HPLC protocol, but ensure the final solvent is compatible with the MS ion source.

  • LC-MS Analysis:

    • Use an HPLC method similar to the one described for reaction monitoring. It is often necessary to replace non-volatile buffers like TFA with volatile alternatives like formic acid.

    • Set the mass spectrometer to scan a relevant mass range in positive ion mode.

    • Analyze the mass spectra of the eluting peaks to identify the components of the reaction mixture.

Fourier-Transform Infrared (FTIR) Spectroscopy

In-situ FTIR spectroscopy can be a powerful process analytical technology (PAT) tool for monitoring reactions in real-time, providing information about the changes in functional groups.

Application Note: Monitoring Functional Group Transformations

FTIR is particularly useful for observing the following transformations:

  • Boc Deprotection: Disappearance of the C=O stretch of the carbamate (around 1680-1720 cm⁻¹) and the appearance of N-H bending vibrations of the resulting amine.

  • Peptide Coupling: Disappearance of the carboxylic acid O-H stretch and the appearance of the amide I and amide II bands of the newly formed peptide bond.

Data Presentation:

Time (minutes)Absorbance at ~1700 cm⁻¹ (Boc C=O)Absorbance at ~1650 cm⁻¹ (Amide I)
00.850.05
300.420.48
600.100.80
120<0.020.88

Table 5: Example of quantitative data from in-situ FTIR for a peptide coupling reaction.

Experimental Protocol: In-situ FTIR Monitoring

Instrumentation and Materials:

  • FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) probe.

  • Reaction vessel compatible with the ATR probe.

Procedure:

  • Setup:

    • Insert the ATR probe into the reaction vessel.

    • Acquire a background spectrum of the solvent and starting materials before initiating the reaction.

  • Reaction Monitoring:

    • Start the reaction (e.g., by adding a reagent).

    • Collect FTIR spectra at regular intervals throughout the reaction.

  • Data Analysis:

    • Monitor the changes in the absorbance of key vibrational bands corresponding to the starting materials and products.

    • Plot the absorbance of these bands versus time to track the reaction progress.

Visualizations

analytical_workflow cluster_reaction Chemical Reaction cluster_monitoring Analytical Monitoring cluster_data Data Analysis reaction Reaction of Boc-cyclohexyl-D-Ala-OH sampling Aliquot Sampling & Quenching reaction->sampling nmr NMR (Structural & Quantitative) reaction->nmr in-situ ftir In-situ FTIR (Functional Group Analysis) reaction->ftir in-situ hplc RP-HPLC (Quantitative Analysis) sampling->hplc chiral_hplc Chiral HPLC (Purity Analysis) sampling->chiral_hplc lcms LC-MS (ID & Impurity Profiling) sampling->lcms kinetics Reaction Kinetics hplc->kinetics purity Purity Assessment chiral_hplc->purity nmr->kinetics structure Structural Confirmation nmr->structure lcms->purity lcms->structure ftir->kinetics

Caption: General workflow for analytical monitoring of reactions.

peptide_coupling_pathway Boc_AA Boc-cyclohexyl-D-Ala-OH Activated_AA Activated Amino Acid (Active Ester) Boc_AA->Activated_AA + Coupling_Agent Coupling Agent (e.g., HATU) Coupling_Agent->Activated_AA Coupled_Peptide Elongated Peptide Activated_AA->Coupled_Peptide + Peptide_N_Terminus Peptide with free N-terminus Peptide_N_Terminus->Coupled_Peptide Deprotected_Peptide Peptide with free N-terminus for next cycle Coupled_Peptide->Deprotected_Peptide Boc Deprotection Deprotection Acid (e.g., TFA) Deprotection->Deprotected_Peptide

Caption: Logical steps in a peptide synthesis cycle.

References

Application Notes and Protocols for Enhancing Peptide Stability with Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of peptides is often limited by their poor in vivo stability, primarily due to rapid degradation by proteases.[1] The incorporation of unnatural amino acids is a key strategy to overcome this limitation.[2][3] Boc-cyclohexyl-D-Ala-OH, a derivative of the unnatural amino acid cyclohexylalanine (Cha), is a valuable building block in peptide synthesis for enhancing metabolic stability.[4] The bulky and hydrophobic cyclohexyl side chain can sterically hinder protease access to the peptide backbone, while the D-configuration of the amino acid further reduces susceptibility to enzymatic cleavage.[2][5] This document provides detailed application notes and experimental protocols for the use of Boc-cyclohexyl-D-Ala-OH in synthesizing more stable and effective peptide-based therapeutics.

Mechanism of Stability Enhancement

The primary mechanism by which cyclohexylalanine enhances peptide stability is through steric hindrance. The bulky cyclohexyl group on the alpha-carbon of the amino acid residue restricts the access of proteolytic enzymes to the adjacent peptide bonds.[6] This is particularly effective against exopeptidases, which cleave peptides from the N- or C-terminus, and can also provide resistance to endopeptidases that cleave within the peptide sequence.[7]

Furthermore, the use of the D-isomeric form of cyclohexylalanine (Boc-cyclohexyl-D-Ala-OH) provides additional protection against degradation. Most naturally occurring proteases are stereospecific for L-amino acids, and therefore have significantly reduced or no activity towards peptide bonds involving D-amino acids.[2] The combination of the bulky side chain and the D-configuration makes peptides incorporating Boc-cyclohexyl-D-Ala-OH highly resistant to enzymatic degradation.

Applications in Drug Development

The enhanced stability imparted by cyclohexylalanine makes it a valuable tool in the development of peptide-based drugs with improved pharmacokinetic profiles.[7] By increasing the in vivo half-life of peptides, the frequency of administration can be reduced, leading to improved patient compliance and therapeutic outcomes.

Key Application Areas:

  • Metabolic Diseases: Apelin analogues incorporating L-cyclohexylalanine have demonstrated significantly increased plasma half-life, showing potential for the treatment of cardiovascular diseases.[4]

  • Pain Management: The incorporation of cyclohexylalanine into opioid peptide analogues has been shown to increase their potency and selectivity as antagonists for the delta-opioid receptor, which is a target for the development of novel analgesics.

  • Oncology: Peptides targeting cancer-related pathways can benefit from enhanced stability to improve their tumor penetration and residence time.

  • Antimicrobials: The stability of antimicrobial peptides can be increased by incorporating unnatural amino acids, leading to more potent and durable antimicrobial agents.

Data Presentation

The following table summarizes the quantitative data on the enhancement of peptide stability through the incorporation of cyclohexylalanine.

Peptide NameModificationAssayHalf-life (t½)Fold Increase in Half-lifeReference
Apelin-17NativeRat Plasma Stability~ 2.5 min-[4]
hArgCha17A2L-Cha at position 9Rat Plasma Stability~ 14 hours (840 min)~336[4]
pyr-Apelin-13NativeRat Plasma Stability~ 5 min-[4]
Cha13A2L-Cha at position 9Rat Plasma Stability~ 3.3 hours (200 min)~40[4]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating Boc-cyclohexyl-D-Ala-OH

This protocol describes the manual Boc-SPPS of a generic peptide with the incorporation of Boc-cyclohexyl-D-Ala-OH.

Materials:

  • Rink Amide MBHA resin

  • Boc-protected amino acids (including Boc-cyclohexyl-D-Ala-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIEA)

  • Trifluoroacetic acid (TFA)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)

  • Diethyl ether

  • Acetonitrile

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection (if using Fmoc-protected resin):

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Activation: In a separate vial, dissolve 3 equivalents of the Boc-protected amino acid (e.g., Boc-cyclohexyl-D-Ala-OH) and 3 equivalents of HOBt in DMF. Add 3 equivalents of HBTU and 6 equivalents of DIEA. Allow the mixture to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid mixture to the resin. Agitate the reaction vessel for 2-4 hours at room temperature. For the sterically hindered Boc-cyclohexyl-D-Ala-OH, a longer coupling time or double coupling may be necessary.

    • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a complete reaction.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Boc-Deprotection:

    • Treat the resin with 50% TFA in DCM for 2 minutes.

    • Drain and repeat the treatment for 20 minutes.

    • Wash the resin with DCM (5 times).

  • Neutralization: Neutralize the resin with 10% DIEA in DCM (2 x 2 minutes). Wash with DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 3-6 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection:

    • After the final amino acid coupling and Boc-deprotection, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Peptide Stability Assay in Human Plasma

This protocol outlines a method to assess the stability of a cyclohexylalanine-containing peptide in human plasma.

Materials:

  • Synthesized peptide

  • Human plasma (from a reputable supplier)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Trifluoroacetic acid (TFA)

  • Incubator or water bath at 37°C

  • HPLC-MS system

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

    • Thaw the human plasma at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • In a microcentrifuge tube, mix 90 µL of human plasma with 10 µL of the peptide stock solution to achieve a final peptide concentration of 100 µg/mL.

    • Incubate the mixture at 37°C.

  • Time Points:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours), withdraw a 20 µL aliquot of the incubation mixture.

    • The 0-minute time point should be taken immediately after mixing.

  • Quenching the Reaction:

    • Immediately add the 20 µL aliquot to a tube containing 80 µL of a quenching solution (e.g., acetonitrile with 1% TFA) to precipitate plasma proteins and stop enzymatic degradation.

    • Vortex the mixture thoroughly.

  • Protein Precipitation:

    • Incubate the quenched samples on ice for 10 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant and analyze it by HPLC-MS.

    • Monitor the disappearance of the parent peptide peak and the appearance of any degradation products over time.

  • Data Analysis:

    • Quantify the peak area of the intact peptide at each time point.

    • Plot the percentage of remaining peptide versus time.

    • Calculate the half-life (t½) of the peptide by fitting the data to a first-order decay model.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_stability Stability Assessment s1 Resin Preparation s2 Iterative Coupling & Deprotection (Incorporation of Boc-cyclohexyl-D-Ala-OH) s1->s2 s3 Cleavage & Deprotection s2->s3 s4 Purification (RP-HPLC) s3->s4 s5 Characterization (MS, HPLC) s4->s5 st1 Incubation in Plasma/Enzyme s5->st1 Purified Peptide st2 Time-point Sampling st1->st2 st3 Quenching & Protein Precipitation st2->st3 st4 Analysis (HPLC-MS) st3->st4 st5 Data Analysis (Half-life Calculation) st4->st5

Caption: Experimental workflow from peptide synthesis to stability assessment.

apelin_signaling Apelin Apelin Analogue (with cyclohexylalanine) APJ APJ Receptor Apelin->APJ G_protein Gαi / Gαq APJ->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates Akt Akt PI3K->Akt activates eNOS eNOS Akt->eNOS activates Cardioprotection Cardioprotection Akt->Cardioprotection NO Nitric Oxide (NO) eNOS->NO produces Vasodilation Vasodilation NO->Vasodilation

Caption: Simplified Apelin/APJ receptor signaling pathway.

delta_opioid_antagonist_signaling Antagonist Delta-Opioid Antagonist (with cyclohexylalanine) DOR Delta-Opioid Receptor (DOR) Antagonist->DOR blocks G_protein Gαi/o DOR->G_protein inhibition of activation AC Adenylyl Cyclase (AC) G_protein->AC inhibition of inhibition cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Modulation of Neuronal Excitability PKA->Downstream

Caption: Delta-opioid receptor antagonist signaling pathway.

Conclusion

Boc-cyclohexyl-D-Ala-OH is a powerful tool for medicinal chemists and peptide scientists seeking to improve the stability and pharmacokinetic properties of peptide-based drug candidates. Its incorporation into peptide sequences offers a straightforward and effective strategy to confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life and enhancing the therapeutic potential of these molecules. The protocols and data presented herein provide a foundation for the successful application of this valuable unnatural amino acid in peptide drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Boc-cyclohexyl-D-Ala-OH Coupling

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to improve the coupling efficiency of Boc-cyclohexyl-D-Ala-OH, a sterically hindered amino acid.

Frequently Asked Questions (FAQs)

Q1: What is Boc-cyclohexyl-D-Ala-OH, and why can its coupling be challenging?

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is an amino acid derivative used in peptide synthesis.[1] It features a tert-butyloxycarbonyl (Boc) protecting group on the amine and a bulky cyclohexyl side chain.[1][2] This cyclohexyl group creates significant steric hindrance, which can physically obstruct the approach of the reacting amino group, slowing down or preventing the formation of the peptide bond and leading to lower coupling efficiency.

Q2: Which coupling reagents are most effective for a sterically hindered amino acid like Boc-cyclohexyl-D-Ala-OH?

Standard coupling reagents may be insufficient for sterically hindered amino acids. More potent activating reagents are generally recommended. Uronium/Aminium salts like HATU , HBTU , and COMU or Phosphonium salts like PyBOP and PyAOP are preferred because they rapidly form highly reactive activated esters, which can overcome the steric barrier more effectively.[3] Carbodiimides like DCC or EDC can also be used, but almost always require an additive like HOBt or Oxyma to improve rates and reduce side reactions like racemization.[3]

Q3: What are the optimal solvents and reaction temperatures for this coupling reaction?

Polar aprotic solvents that can effectively solvate the growing peptide chain are ideal. N,N-Dimethylformamide (DMF) is most common, but N-Methyl-2-pyrrolidone (NMP) is often a superior choice for difficult or aggregation-prone sequences due to its stronger solvating properties.[4] While many couplings are performed at room temperature, for difficult couplings, increasing the temperature to 30-50°C can enhance the reaction rate. However, this should be done cautiously as higher temperatures can also increase the risk of racemization.[3]

Q4: How can I monitor the progress and confirm the completion of the coupling reaction?

For solid-phase peptide synthesis (SPPS), the Kaiser test is a common qualitative method. A positive Kaiser test (blue beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative test (yellow/colorless beads) suggests completion. For solution-phase synthesis, Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting materials and the appearance of the product.

Troubleshooting Guide: Common Coupling Issues

This guide addresses specific problems encountered when coupling Boc-cyclohexyl-D-Ala-OH.

Problem Potential Cause Recommended Solution
Low or No Coupling Yield Steric Hindrance: The bulky cyclohexyl group is impeding the reaction.1. Use a more potent coupling reagent: Switch to HATU, HBTU, or COMU.[3]2. Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight.3. Perform a Double Couple: After the first coupling reaction, drain the reagents and repeat the coupling step with a fresh solution of amino acid and coupling reagents.[4]4. Increase Temperature: Cautiously raise the reaction temperature to 40-50°C.
Poor Reagent Quality: Coupling reagents, bases, or the amino acid itself may have degraded due to moisture or age.1. Use fresh, high-purity reagents from a reliable supplier.2. Use anhydrous solvents, especially for the coupling step.3. Ensure bases like DIPEA are pure and stored properly.
Peptide Aggregation (SPPS): The growing peptide chain is folding on the resin, blocking reaction sites.1. Switch the primary solvent from DMF to NMP.[4]2. Incorporate a small percentage of a "chaotropic" salt like LiCl (0.5 M) in the DMF to disrupt secondary structures.
Racemization Detected in Product Over-activation of Amino Acid: The activated amino acid intermediate is stable enough to epimerize before coupling.1. Add an auxiliary nucleophile: Always use additives like HOBt or Oxyma, especially with carbodiimides.[3]2. Use a weaker base: If using a strong base like DIPEA, consider switching to a less hindered or weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine, which can reduce racemization risk.[3]
High Reaction Temperature: Elevated temperatures increase the rate of racemization.1. Perform the activation and coupling steps at a lower temperature (e.g., 0°C), especially during the initial activation period.[3]
Side Product Formation (e.g., N-acylurea) Use of Carbodiimides (DCC/EDC) without Additives: The O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.1. This side reaction is significantly suppressed by adding HOBt or Oxyma, which rapidly traps the O-acylisourea to form a more stable active ester.[3]
Comparative Summary of Recommended Coupling Reagents
ReagentClassStrengthConsiderations
HATU Uronium/AminiumVery fast, highly efficient for hindered couplings.More expensive. Requires a non-nucleophilic base (e.g., DIPEA, Collidine).
HBTU Uronium/AminiumRobust and effective for most couplings, including many hindered ones.Slightly less reactive than HATU. Forms HOBt as a byproduct.
PyBOP PhosphoniumExcellent for hindered couplings, less prone to cause racemization than some uronium salts.Can be less efficient than HATU for the most extreme cases.
DIC/Oxyma Carbodiimide + AdditiveCost-effective, low racemization risk with Oxyma.Slower than uronium/phosphonium reagents. DIC can be difficult to remove in solution-phase.

Visualized Workflows and Protocols

General Mechanism of Peptide Coupling

The coupling process involves two main stages: activation of the carboxylic acid of the incoming amino acid, followed by a nucleophilic attack from the free amine of the peptide chain to form the amide bond.

A Boc-AA-OH (Carboxylic Acid) C Activated Intermediate (e.g., Active Ester) A->C + Reagent B Coupling Reagent D H₂N-Peptide (Free Amine) E Coupled Peptide (New Amide Bond) D->E + Activated Intermediate

Caption: Simplified mechanism of peptide bond formation.

Standard SPPS Coupling Workflow

This diagram illustrates the key steps for coupling an amino acid in Solid-Phase Peptide Synthesis (SPPS).

start Start: Resin with free amine wash1 Wash Resin (e.g., DMF, DCM) start->wash1 couple Coupling Step: Add Boc-cyclohexyl-D-Ala-OH, Coupling Reagent, & Base wash1->couple react React for 2-4 hours (or longer if needed) couple->react wash2 Wash Resin (e.g., DMF, DCM) react->wash2 kaiser Perform Kaiser Test to check for completion wash2->kaiser complete Coupling Complete: Proceed to deprotection kaiser->complete Negative (Yellow) incomplete Coupling Incomplete: Perform Recouple kaiser->incomplete Positive (Blue) incomplete->wash1

Caption: Workflow for a single coupling cycle in SPPS.

Troubleshooting Logic for Low Coupling Yield

Use this decision tree to diagnose and resolve low coupling efficiency.

start Problem: Low Coupling Yield q_reagent Using a potent reagent (HATU, PyBOP)? start->q_reagent sol_reagent Solution: Switch to HATU, HBTU, or COMU. q_reagent->sol_reagent No q_time Reaction time > 4 hours? q_reagent->q_time Yes sol_time Solution: Increase reaction time or perform a double couple. q_time->sol_time No q_solvent Using NMP as solvent? q_time->q_solvent Yes sol_solvent Solution: Switch from DMF to NMP to reduce peptide aggregation. q_solvent->sol_solvent No final Re-evaluate reagent purity and resin quality. q_solvent->final Yes

Caption: Decision tree for troubleshooting low yield.

Experimental Protocol: SPPS Coupling with HATU

This protocol describes a standard procedure for coupling Boc-cyclohexyl-D-Ala-OH to a resin-bound peptide with a free N-terminal amine using HATU.

Materials:

  • Peptide-resin with a free amine (1.0 equivalent)

  • Boc-cyclohexyl-D-Ala-OH (3.0 equivalents)

  • HATU (2.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • Anhydrous NMP or DMF

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in NMP or DMF for at least 30 minutes in the synthesis vessel.

  • Pre-activation of Amino Acid:

    • In a separate vial, dissolve Boc-cyclohexyl-D-Ala-OH (3.0 eq) and HATU (2.9 eq) in a minimal amount of anhydrous NMP.

    • Add DIPEA (6.0 eq) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Drain the swelling solvent from the resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling at room temperature.

    • Allow the reaction to proceed for 2 to 4 hours. For this hindered amino acid, a longer time is recommended.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with NMP (3 times).

    • Wash the resin with DCM (3 times) to prepare for the Kaiser test or the next synthesis step.

  • Confirmation:

    • Take a small sample of resin beads and perform a Kaiser test.

    • If the test is negative (beads remain yellow), the coupling is complete.

    • If the test is positive (beads turn blue), the coupling is incomplete. Drain the wash solvent and perform a second coupling (return to step 2).

References

Preventing side reactions with Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-cyclohexyl-D-Ala-OH in peptide synthesis. The guidance focuses on preventing common side reactions and overcoming challenges associated with the use of this sterically hindered and hydrophobic amino acid.

Troubleshooting Guide

Issue 1: Low Coupling Efficiency

Incomplete coupling is the most common issue when incorporating the bulky cyclohexylalanine residue. This leads to deletion sequences in the final peptide.

Possible Causes:

  • Steric Hindrance: The cyclohexyl group can physically block the approach of the activated amino acid to the N-terminus of the peptide chain.

  • Suboptimal Coupling Reagents: Not all coupling reagents are effective for sterically hindered amino acids.

  • Inadequate Reaction Time: Difficult couplings may require longer reaction times to proceed to completion.

Solutions:

  • Choice of Coupling Reagent: Utilize highly efficient coupling reagents known to perform well with sterically hindered amino acids. Urionium/aminium-based reagents like HATU and HBTU are highly recommended.[1][2]

  • Double Coupling: If a single coupling reaction is incomplete, a second coupling step with fresh reagents can be performed to drive the reaction to completion. This is a common strategy for difficult residues like arginine and other bulky amino acids.[3][4]

  • Extended Coupling Time: Increase the reaction time for the coupling step. Monitoring the reaction with a qualitative test like the ninhydrin test is crucial to determine the necessary reaction time.[4]

  • Higher Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction rate.[4]

Issue 2: Peptide Aggregation

The hydrophobic nature of the cyclohexylalanine side chain can promote inter-chain hydrogen bonding, leading to peptide aggregation on the solid support. Aggregation can prevent reagents from accessing the reactive sites, leading to incomplete deprotection and coupling steps.

Possible Causes:

  • Hydrophobic Sequences: Peptides containing multiple hydrophobic residues are prone to aggregation.

  • Secondary Structure Formation: The growing peptide chain can adopt secondary structures that favor aggregation.

Solutions:

  • Use of Chaotropic Salts: Adding chaotropic salts like LiCl to the coupling and deprotection steps can disrupt hydrogen bonding and reduce aggregation.

  • Special Solvents: N-Methyl-2-pyrrolidone (NMP) is often more effective than Dimethylformamide (DMF) in solvating aggregated peptides. A mixture of DMF and Dichloromethane (DCM) can also be beneficial.

  • Elevated Temperature: Performing the coupling at a higher temperature (e.g., 50°C) can help to disrupt secondary structures and improve reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using Boc-cyclohexyl-D-Ala-OH?

A1: The primary challenge with Boc-cyclohexyl-D-Ala-OH is not a specific chemical side reaction of the cyclohexyl group, but rather the physical consequences of its bulk and hydrophobicity. These are:

  • Incomplete Coupling: Due to steric hindrance, leading to deletion sequences.

  • Peptide Aggregation: The hydrophobic side chain can contribute to the aggregation of the growing peptide on the solid support, which can halt the synthesis.

A general side reaction in Boc-SPPS is the formation of tert-butyl cations during the TFA-mediated deprotection of the Boc group. These cations can alkylate sensitive residues like Trp or Met.[5][6] If these residues are present in your sequence, the use of scavengers like triisopropylsilane (TIS) in the cleavage cocktail is essential.

Q2: Which coupling reagent is best for Boc-cyclohexyl-D-Ala-OH?

A2: For sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH, uronium/aminium-based coupling reagents are generally the most effective. HATU is often preferred over HBTU as it is known to react faster and cause less epimerization.[1][2]

Q3: How can I monitor the coupling efficiency of Boc-cyclohexyl-D-Ala-OH?

A3: The ninhydrin (Kaiser) test is a reliable qualitative method to monitor the completion of the coupling reaction.[7] A positive ninhydrin test (blue beads) indicates the presence of free primary amines, meaning the coupling is incomplete. A negative test (yellow/clear beads) indicates that the coupling is complete.

Q4: Is a single coupling usually sufficient for Boc-cyclohexyl-D-Ala-OH?

A4: Due to its steric bulk, a single coupling may not be sufficient to achieve a quantitative reaction. It is highly recommended to monitor the coupling reaction with the ninhydrin test. If the test is positive after the initial coupling, a second coupling (double coupling) should be performed.[3]

Q5: Can the hydrophobicity of cyclohexylalanine cause problems during peptide purification?

A5: Yes, peptides containing multiple hydrophobic residues like cyclohexylalanine can be difficult to purify by RP-HPLC. They may exhibit poor solubility in aqueous buffers and have a tendency to aggregate. Using organic solvent gradients with acetonitrile or isopropanol and the addition of additives like 0.1% TFA can help to improve solubility and resolution.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeRelative Reactivity for Hindered CouplingsKey AdvantagesPotential Issues
HATU Aminium SaltVery HighFast reaction rates, low racemization.[1][2]Higher cost. Can react with unprotected N-terminus if used in excess.[1]
HBTU Aminium SaltHighEffective for most couplings, widely used.Slower than HATU, can cause guanidinylation of the N-terminus if used in excess.[1]
PyBOP Phosphonium SaltHighGood for hindered couplings and cyclization.
DIC/HOBt CarbodiimideModerateCost-effective.Slower than aminium/phosphonium reagents, potential for side reactions if HOBt is omitted.

Experimental Protocols

Protocol 1: Standard HATU Coupling for Boc-cyclohexyl-D-Ala-OH
  • Resin Preparation: Swell the resin in DMF for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 x 15 minutes. Wash the resin with DCM (3x), IPA (3x), and DMF (3x).

  • Neutralization: Treat the resin with 10% DIEA in DMF for 2 x 2 minutes. Wash the resin with DMF (3x).

  • Activation Mixture: In a separate vessel, dissolve Boc-cyclohexyl-D-Ala-OH (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIEA (6 eq.) and pre-activate for 1-2 minutes.

  • Coupling: Add the activation mixture to the resin and shake at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads and perform the ninhydrin test.

  • Washing: If the ninhydrin test is negative, wash the resin with DMF (3x) and DCM (3x). If the test is positive, proceed to the double coupling protocol.

Protocol 2: Double Coupling for Incomplete Reactions
  • Initial Coupling: Follow steps 1-6 of the Standard HATU Coupling Protocol.

  • Confirmation of Incomplete Coupling: A positive ninhydrin test confirms the need for a second coupling.

  • Washing: Wash the resin with DMF (3x) to remove byproducts from the first coupling.

  • Second Coupling: Prepare a fresh activation mixture as described in step 4 of the standard protocol and add it to the resin.

  • Reaction: Shake at room temperature for another 1-2 hours.

  • Final Monitoring: Perform a final ninhydrin test to confirm the completion of the reaction.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

Visualizations

Troubleshooting_Workflow start Start Synthesis with Boc-cyclohexyl-D-Ala-OH coupling Perform Coupling Step (e.g., HATU Protocol) start->coupling monitoring Monitor with Ninhydrin Test coupling->monitoring incomplete Incomplete Coupling (Positive Test) monitoring->incomplete Positive complete Complete Coupling (Negative Test) monitoring->complete Negative double_coupling Perform Double Coupling incomplete->double_coupling aggregation Check for Aggregation (Resin Shrinking, Poor Swelling) complete->aggregation double_coupling->monitoring aggregation_issue Aggregation Detected aggregation->aggregation_issue Yes no_aggregation No Aggregation aggregation->no_aggregation No mitigation Apply Mitigation Strategy (Chaotropic Salts, NMP, Heat) aggregation_issue->mitigation continue_synthesis Continue to Next Cycle no_aggregation->continue_synthesis mitigation->coupling

Caption: Troubleshooting workflow for Boc-cyclohexyl-D-Ala-OH incorporation.

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-Cha-OH Boc-Cha-OH Active_Ester OAt-Active Ester Boc-Cha-OH->Active_Ester + HATU/DIEA HATU HATU Peptide_Resin H2N-Peptide-Resin Active_Ester->Peptide_Resin Acylation Coupled_Peptide Boc-Cha-Peptide-Resin Peptide_Resin->Coupled_Peptide

Caption: Simplified mechanism of HATU-mediated coupling.

Reagent_Selection_Logic start Is the amino acid sterically hindered? yes Yes (e.g., Boc-Cha-OH) start->yes no No start->no high_efficiency_reagent Use High-Efficiency Reagent (HATU, HBTU) yes->high_efficiency_reagent standard_reagent Standard Reagent is likely sufficient (e.g., DIC/HOBt) no->standard_reagent monitor Monitor coupling closely (Ninhydrin test) high_efficiency_reagent->monitor double_couple_check Consider double coupling if necessary monitor->double_couple_check

Caption: Logic for selecting a coupling reagent based on steric hindrance.

References

Technical Support Center: Optimization of Boc-Cyclohexyl-D-Ala-OH Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Boc-cyclohexyl-D-Ala-OH deprotection. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the removal of the tert-butyloxycarbonyl (Boc) protecting group from cyclohexyl-D-alanine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for deprotecting Boc-cyclohexyl-D-Ala-OH?

A1: The most prevalent methods for Boc deprotection involve acidolysis. The two most common reagent systems are Trifluoroacetic acid (TFA), typically in a solvent like dichloromethane (DCM), and hydrogen chloride (HCl) in an organic solvent, most commonly 1,4-dioxane.[1][] Alternative methods, such as thermal deprotection and the use of Lewis acids, are also employed, particularly when the substrate is sensitive to strong acids.[3][4][5]

Q2: Why is my deprotection of Boc-cyclohexyl-D-Ala-OH incomplete?

A2: Incomplete deprotection can arise from several factors. The bulky cyclohexyl side chain can sterically hinder the approach of the acid to the Boc group, potentially requiring longer reaction times or stronger acidic conditions compared to less hindered amino acids.[6] Insufficient acid concentration or inadequate reaction time are common culprits. For solid-phase synthesis, poor swelling of the resin can also limit reagent access, leading to incomplete deprotection.[6]

Q3: I've successfully deprotected the Boc group, but my product is an oil instead of a solid. What should I do?

A3: It is common for the resulting amine salts, particularly TFA salts, to be oils or sticky residues.[7] To obtain a solid, you can try several techniques. Co-evaporation with a non-polar solvent like toluene can help remove residual TFA.[8] Precipitation of the product by adding a non-polar solvent such as diethyl ether to a solution of the crude product can also induce crystallization.[7] Alternatively, converting the TFA salt to an HCl salt by dissolving the crude product in a minimal amount of solvent and adding a solution of HCl in dioxane or diethyl ether can yield a crystalline solid.

Q4: How can I effectively remove residual TFA from my product?

A4: Residual TFA can be challenging to remove due to its relatively high boiling point and its ability to form a salt with the deprotected amine. A common and effective method is co-evaporation with a solvent like toluene or methanol multiple times.[8][9] Another approach is to perform a basic work-up by dissolving the crude product in an organic solvent and washing with a mild aqueous base like saturated sodium bicarbonate solution to neutralize the TFA salt and extract the free amine.[9] For non-aqueous conditions, using a basic resin like Amberlyst A-21 can also effectively scavenge excess TFA.[9]

Q5: Are there any specific side reactions to be aware of when deprotecting Boc-cyclohexyl-D-Ala-OH?

A5: The primary side reaction of concern during Boc deprotection is the alkylation of nucleophilic residues by the liberated tert-butyl cation.[10] While cyclohexyl-D-alanine itself does not have a nucleophilic side chain, if other sensitive amino acids like tryptophan, methionine, or cysteine are present in a peptide sequence, their side chains can be alkylated. This can be mitigated by the addition of scavengers to the reaction mixture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reaction time. 2. Inadequate acid concentration. 3. Steric hindrance from the cyclohexyl group. 4. (Solid-Phase) Poor resin swelling.1. Increase the reaction time and monitor by TLC or LC-MS. 2. Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or use neat TFA. 3. Consider switching to a stronger acid system like 4M HCl in dioxane. 4. Ensure the resin is adequately swelled in the reaction solvent prior to adding the deprotection reagent.
Formation of Oily Product 1. The TFA salt of the amine is not crystalline. 2. Presence of residual solvent or TFA.1. Attempt to precipitate the product by adding cold diethyl ether. 2. Convert the TFA salt to the HCl salt, which is often more crystalline. 3. Perform co-evaporation with toluene to remove residual TFA. 4. Purify via flash chromatography if other methods fail.
Presence of Side Products 1. Alkylation of other nucleophilic residues in a peptide by the tert-butyl cation.1. Add scavengers such as triisopropylsilane (TIS), water, or 1,2-ethanedithiol (EDT) to the deprotection cocktail. A common mixture is TFA/TIS/H2O (95:2.5:2.5).
Cleavage of Other Acid-Labile Groups 1. The deprotection conditions are too harsh for other protecting groups in the molecule.1. Use milder deprotection conditions, such as a lower concentration of TFA (e.g., 10-20% in DCM) for a longer duration. 2. Consider using 4M HCl in dioxane, which can be more selective for Boc deprotection in the presence of tert-butyl esters.[11][12] 3. Explore alternative methods like thermal deprotection or the use of specific Lewis acids that may offer better selectivity.[4][5]

Data Presentation

Comparison of Common Acidic Deprotection Conditions
Reagent System Typical Concentration Reaction Time Temperature Reported Yield/Purity Notes
TFA in DCM 20-50% (v/v)30 min - 2 hRoom Temp.High yields, purity can be affected by side reactions.A study showed 55% TFA/DCM gave 9% higher purity on average than 100% TFA for peptide synthesis.
Neat TFA 100%5 - 30 minRoom Temp.Generally high conversion, but may lead to more side products.Can cause poor resin swelling in solid-phase synthesis, leading to incomplete deprotection.
4M HCl in Dioxane 4 M15 min - 1 hRoom Temp.High yields, often produces a crystalline HCl salt.[7][13]Can be more selective than TFA for Boc vs. tert-butyl esters.[11][12] Dioxane can be difficult to remove.
Overview of Alternative Deprotection Methods
Method Conditions Typical Yield Advantages Disadvantages
Thermal Deprotection Reflux in a suitable solvent (e.g., toluene, methanol) at 120-240°C.[4]73-99%[4]Avoids the use of strong acids.Requires high temperatures which may not be suitable for all substrates.
Lewis Acid Catalysis (e.g., ZnBr₂, SnCl₄) Stoichiometric or catalytic amounts of Lewis acid in an organic solvent.[5]Variable, can be high.Can be milder and more selective than protic acids.[5]Often requires stoichiometric amounts of the Lewis acid and may necessitate aqueous work-up.[5]

Experimental Protocols

Protocol 1: Standard Deprotection using TFA/DCM
  • Preparation : Dissolve Boc-cyclohexyl-D-Ala-OH (1 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.

  • Reaction : To the stirred solution, add Trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Monitoring : Stir the reaction at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up :

    • Upon completion, concentrate the reaction mixture in vacuo.

    • To remove residual TFA, add toluene to the residue and concentrate in vacuo again. Repeat this step 2-3 times.

    • The resulting crude amine TFA salt can be used directly in the next step or purified further. For solidification, try precipitating from a solution in a minimal amount of DCM by adding cold diethyl ether.

Protocol 2: Deprotection using 4M HCl in Dioxane
  • Preparation : Dissolve Boc-cyclohexyl-D-Ala-OH (1 equivalent) in a minimal amount of a co-solvent like methanol or DCM if necessary.

  • Reaction : Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents of HCl) to the substrate.

  • Monitoring : Stir the reaction at room temperature for 30-60 minutes. The deprotected amine hydrochloride salt may precipitate out of the solution.

  • Work-up :

    • Upon completion, concentrate the reaction mixture in vacuo to remove the solvent and excess HCl.

    • The resulting solid hydrochloride salt can often be isolated by filtration if it precipitates, or by trituration with diethyl ether followed by filtration.

Visualizations

Deprotection_Workflow cluster_start Start cluster_deprotection Deprotection Step cluster_monitoring Monitoring cluster_workup Work-up & Isolation cluster_end End Product start Boc-cyclohexyl-D-Ala-OH deprotection Choose Deprotection Method: - TFA/DCM - HCl/Dioxane - Alternative Method start->deprotection monitoring Monitor reaction by TLC or LC-MS deprotection->monitoring monitoring->deprotection Incomplete Reaction (Increase time/reagents) workup Concentrate in vacuo Co-evaporate with Toluene (to remove residual acid) monitoring->workup Reaction Complete isolation Isolate Product: - Direct use - Precipitation - Basic work-up workup->isolation end_product Cyclohexyl-D-Ala-OH (as free amine or salt) isolation->end_product

Caption: General experimental workflow for Boc deprotection.

Troubleshooting_Logic start Deprotection Experiment check_completion Is deprotection complete? start->check_completion incomplete_reason Potential Causes: - Insufficient time/acid - Steric hindrance - Poor resin swelling check_completion->incomplete_reason No check_product_form Is the product an oil? check_completion->check_product_form Yes incomplete_solution Solutions: - Increase time/acid conc. - Use stronger acid (HCl) - Ensure proper swelling incomplete_reason->incomplete_solution oily_reason Potential Causes: - TFA salt is non-crystalline - Residual solvent/TFA check_product_form->oily_reason Yes check_side_products Are there side products? check_product_form->check_side_products No (Solid) oily_solution Solutions: - Precipitate with ether - Convert to HCl salt - Co-evaporate with toluene oily_reason->oily_solution oily_solution->check_side_products side_product_reason Potential Cause: - Alkylation by t-butyl cation check_side_products->side_product_reason Yes success Successful Deprotection check_side_products->success No side_product_solution Solution: - Add scavengers (TIS, H₂O) side_product_reason->side_product_solution side_product_solution->success

Caption: Troubleshooting logic for common deprotection issues.

References

Technical Support Center: Purification of Peptides Containing Cyclohexyl-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for scientists and researchers working with peptides incorporating the non-polar amino acid analog, Cyclohexyl-D-Ala (Cha). This guide provides practical advice, troubleshooting tips, and detailed protocols to help you navigate the challenges associated with the purification of these hydrophobic peptides.

Frequently Asked Questions (FAQs)

Q1: Why are peptides containing Cyclohexyl-D-Ala difficult to purify?

Peptides incorporating Cyclohexyl-D-Ala (Cha) often present purification challenges due to the bulky and highly hydrophobic nature of the cyclohexyl side chain. This increased hydrophobicity can lead to several issues:

  • Poor Solubility: The peptide may be difficult to dissolve in aqueous buffers commonly used in reversed-phase chromatography.[1][2][3][4]

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can lead to low recovery, poor peak shape, and even column clogging.[1]

  • Strong Retention in RP-HPLC: The high hydrophobicity causes strong binding to the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC), requiring high concentrations of organic solvent for elution.[2][5]

Q2: What is the recommended initial purification strategy for a peptide containing Cyclohexyl-D-Ala?

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and effective method for purifying peptides containing Cyclohexyl-D-Ala.[6][7][8][9] A C18 column is a good starting point, and a gradient elution from a low to a high concentration of an organic solvent, typically acetonitrile, is used to separate the target peptide from impurities.[8][9]

Q3: How can I improve the solubility of my Cyclohexyl-D-Ala containing peptide before purification?

Improving solubility is a critical first step. Here are some effective strategies:

  • Initial Dissolution in Organic Solvent: For highly hydrophobic peptides, it is recommended to first dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[3][4]

  • Stepwise Dilution: After initial dissolution in an organic solvent, slowly add the aqueous mobile phase or buffer to the peptide solution with gentle vortexing. This can prevent the peptide from precipitating out of solution.

  • Use of Chaotropic Agents: In some cases, chaotropic agents like guanidine hydrochloride or urea can be used to disrupt aggregation and improve solubility, but be mindful of their compatibility with your downstream applications.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of peptides containing Cyclohexyl-D-Ala.

Problem: Poor Peak Shape (Tailing or Broadening)

Q: My peptide peak is tailing or very broad in the chromatogram. What could be the cause and how can I fix it?

A: Peak tailing or broadening in the purification of hydrophobic peptides is a common issue that can arise from several factors:

  • Secondary Interactions: The peptide may be interacting with free silanol groups on the silica-based stationary phase.

    • Solution: Ensure your mobile phase contains an appropriate ion-pairing agent, such as trifluoroacetic acid (TFA), typically at a concentration of 0.1%.[7][10][11] TFA helps to mask the silanol groups and provides a counter-ion for basic residues in the peptide, leading to sharper peaks.[10][12]

  • Column Overload: Injecting too much peptide can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the amount of peptide injected onto the column.

  • Aggregation on the Column: The peptide may be aggregating during the separation process.

    • Solution: Try increasing the column temperature (e.g., to 40-60 °C) to reduce aggregation and improve peak shape.[13] You can also consider using a mobile phase with a stronger organic solvent like isopropanol in addition to acetonitrile.[13]

Problem: Peptide is not Eluting from the Column

Q: I am running a standard acetonitrile/water gradient, but my peptide is not eluting from the C18 column. What should I do?

A: The high hydrophobicity of the Cyclohexyl-D-Ala residue can cause very strong retention on the C18 stationary phase.

  • Solution 1: Increase the Organic Solvent Strength: Your gradient may not be reaching a high enough concentration of organic solvent. Try extending the gradient to a higher final concentration of acetonitrile (e.g., 95-100%). If acetonitrile is not sufficient, you can try a stronger organic solvent like n-propanol or isopropanol, or a mixture of acetonitrile and one of these alcohols.[2]

  • Solution 2: Use a Less Retentive Stationary Phase: If increasing the solvent strength is not effective or desirable, consider switching to a column with a less hydrophobic stationary phase, such as C8 or C4.

Problem: Low Recovery of the Purified Peptide

Q: After purification, the yield of my peptide is very low. What are the potential reasons and solutions?

A: Low recovery is often linked to solubility and aggregation issues.

  • Precipitation During Sample Preparation: The peptide may be precipitating when you dilute the initial stock solution with the aqueous mobile phase.

    • Solution: Re-evaluate your solubilization protocol. Ensure the initial dissolution in organic solvent is complete before adding the aqueous phase slowly.

  • Irreversible Adsorption or Aggregation on the Column: The peptide may be irreversibly binding to the column or aggregating and precipitating within the column.

    • Solution: In addition to the suggestions for improving peak shape (increasing temperature, using stronger solvents), you can try adding a small percentage of formic acid to the mobile phase, which can sometimes improve recovery for hydrophobic peptides compared to TFA.[13] However, be aware that this may alter the selectivity of your separation.[10][12]

Experimental Protocols

Protocol 1: General RP-HPLC Purification of a Cyclohexyl-D-Ala Containing Peptide

This protocol provides a starting point for developing a purification method for your specific peptide.

  • Sample Preparation:

    • Dissolve the crude lyophilized peptide in a minimal amount of DMSO (e.g., 10-20 mg in 200 µL).

    • Slowly add Mobile Phase A (see below) to the desired final concentration, vortexing gently. If precipitation occurs, try a lower final concentration or a higher initial ratio of organic solvent.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm for analytical or a larger diameter for preparative scale).

    • Mobile Phase A: 0.1% TFA in water.[7][8]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[7][8]

    • Gradient: A shallow gradient is often beneficial for separating closely eluting impurities. A typical starting gradient could be 5% to 65% Mobile Phase B over 60 minutes. This will need to be optimized for your specific peptide.

    • Flow Rate: 1 mL/min for a 4.6 mm ID analytical column. Scale the flow rate accordingly for preparative columns.

    • Detection: UV absorbance at 214 nm and 280 nm.

    • Column Temperature: 40 °C.

  • Post-Purification:

    • Analyze the collected fractions by analytical RP-HPLC or mass spectrometry to determine purity.

    • Pool the fractions containing the pure peptide.

    • Remove the organic solvent using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain the purified peptide as a powder.

Data Presentation

The following table summarizes typical starting parameters and expected observations for the RP-HPLC purification of peptides containing Cyclohexyl-D-Ala, based on general principles for hydrophobic peptides.

ParameterRecommended Starting ConditionExpected Impact of Cyclohexyl-D-AlaTroubleshooting Considerations
Stationary Phase C18Increased retentionSwitch to C8 or C4 for very hydrophobic peptides
Mobile Phase Organic AcetonitrileMay require high % to eluteUse n-propanol or isopropanol for stronger elution
Ion-Pairing Agent 0.1% TFAEssential for good peak shapeTry formic acid for improved MS compatibility and potentially better recovery
Gradient Slope 1% / minuteMay require a shallower gradient for better resolutionOptimize the gradient around the elution point of the peptide
Column Temperature 40 °CIncreased temperature can improve solubility and peak shapeMonitor peptide stability at elevated temperatures
Peptide Solubility Initial dissolution in DMSO/DMFOften poor in aqueous solutionsOptimize the solubilization protocol before injection

Visualizations

General Workflow for Purification of Cyclohexyl-D-Ala Peptides

G cluster_0 Pre-Purification cluster_1 Purification cluster_2 Post-Purification Crude Peptide Crude Peptide Solubilization Solubilization Crude Peptide->Solubilization Dissolve in minimal organic solvent RP-HPLC RP-HPLC Solubilization->RP-HPLC Inject onto column Fraction Collection Fraction Collection RP-HPLC->Fraction Collection Elute with gradient Purity Analysis Purity Analysis Fraction Collection->Purity Analysis Pooling Pooling Purity Analysis->Pooling Combine pure fractions Lyophilization Lyophilization Pooling->Lyophilization Pure Peptide Pure Peptide Lyophilization->Pure Peptide

Caption: A typical workflow for the purification of a hydrophobic peptide containing Cyclohexyl-D-Ala.

Troubleshooting Logic for Poor Peak Shape

G Start Start Poor Peak Shape Poor Peak Shape Start->Poor Peak Shape Check Ion-Pairing Check Ion-Pairing Poor Peak Shape->Check Ion-Pairing Secondary Interactions? Reduce Sample Load Reduce Sample Load Poor Peak Shape->Reduce Sample Load Overload? Increase Temperature Increase Temperature Poor Peak Shape->Increase Temperature Aggregation? Good Peak Shape Good Peak Shape Check Ion-Pairing->Good Peak Shape Reduce Sample Load->Good Peak Shape Increase Temperature->Good Peak Shape

Caption: A decision-making diagram for troubleshooting poor peak shape during RP-HPLC.

References

Overcoming solubility issues with Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Boc-cyclohexyl-D-Ala-OH (also known as Boc-D-Cha-OH). This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues that researchers, scientists, and drug development professionals may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of Boc-cyclohexyl-D-Ala-OH?

A1: Boc-cyclohexyl-D-Ala-OH is a hydrophobic molecule due to the presence of the bulky and nonpolar cyclohexyl side chain. Its solubility is generally low in aqueous solutions and nonpolar organic solvents. It exhibits better solubility in polar aprotic solvents commonly used in peptide synthesis.

Q2: Why am I experiencing difficulty dissolving Boc-cyclohexyl-D-Ala-OH?

A2: Solubility issues with Boc-cyclohexyl-D-Ala-OH typically arise from its hydrophobic nature. The large cyclohexyl group promotes intermolecular interactions and can lead to aggregation, making it resistant to dissolution in many common laboratory solvents. The purity of the solvent, particularly the absence of water in anhydrous reactions, can also significantly impact solubility.

Q3: In which solvents is Boc-cyclohexyl-D-Ala-OH most likely to dissolve?

A3: Boc-cyclohexyl-D-Ala-OH is most soluble in polar aprotic solvents. The following table provides a qualitative guide to its solubility in common laboratory solvents.

SolventChemical ClassQualitative Solubility
N,N-Dimethylformamide (DMF)Polar AproticHigh
Dimethyl sulfoxide (DMSO)Polar AproticHigh
N-Methyl-2-pyrrolidone (NMP)Polar AproticHigh
Dichloromethane (DCM)ChlorinatedModerate
Tetrahydrofuran (THF)EtherModerate
Methanol (MeOH)Polar ProticLow to Moderate
Ethanol (EtOH)Polar ProticLow
Isopropanol (IPA)Polar ProticLow
Acetonitrile (MeCN)Polar AproticLow
WaterAqueousInsoluble
HexanesNonpolarInsoluble

Q4: Can the Boc protecting group itself contribute to solubility problems?

A4: While the tert-butyloxycarbonyl (Boc) protecting group is generally considered to improve the solubility of some amino acids, the dominant factor for this particular compound is the highly hydrophobic cyclohexyl side chain. In the context of a growing peptide chain during solid-phase peptide synthesis (SPPS), the hydrophobicity of multiple such residues can lead to aggregation and poor solvation.

Troubleshooting Guide: Overcoming Solubility Issues

This section provides detailed troubleshooting steps for common problems encountered when working with Boc-cyclohexyl-D-Ala-OH.

Problem 1: The compound does not dissolve in the chosen solvent for a reaction.

  • Initial Steps:

    • Verify Solvent Purity: Ensure the solvent is of high purity and anhydrous if the reaction requires it. Trace amounts of water can significantly decrease the solubility of hydrophobic compounds.

    • Increase Solvent Volume: Gradually add more solvent to see if the compound dissolves at a lower concentration.

    • Gentle Heating: Warm the mixture gently (e.g., to 30-40 °C) while stirring. Avoid excessive heat, which could lead to degradation.

    • Sonication: Place the vial in an ultrasonic bath for short intervals to break up any aggregates.

  • Advanced Strategies:

    • Co-solvent System: If using a solvent with moderate solubility (e.g., DCM), add a small percentage of a stronger solvent like DMF or NMP (e.g., 5-10% v/v) to enhance solvation.

    • Solvent Exchange: Dissolve the compound in a minimal amount of a high-solubility solvent (e.g., DMF) and then slowly add it to the reaction mixture containing the primary solvent.

    • Salt Formation: For applications where the carboxylate can be deprotonated, converting the carboxylic acid to a salt (e.g., by adding a non-nucleophilic base like diisopropylethylamine - DIEA) can temporarily increase solubility in some polar solvents. This is often done in situ during peptide coupling reactions.

Problem 2: The compound precipitates out of solution during a reaction or upon cooling.

  • Immediate Actions:

    • Re-dissolution: Gently warm the reaction mixture to see if the precipitate redissolves.

    • Agitation: Increase the stirring speed to keep the compound suspended.

  • Preventative Measures:

    • Maintain Temperature: If the reaction is conducted at an elevated temperature to maintain solubility, ensure consistent heating throughout the process.

    • Optimize Concentration: Work at the lowest feasible concentration to reduce the likelihood of precipitation.

    • Solvent Choice: If precipitation is a recurring issue, consider switching to a solvent with higher solubilizing power for this compound, such as DMF or NMP, if compatible with your reaction chemistry.

Problem 3: Poor coupling efficiency in Solid-Phase Peptide Synthesis (SPPS) due to insolubility.

  • On-Resin Troubleshooting:

    • "Difficult Sequence" Protocols: The presence of multiple hydrophobic residues like cyclohexylalanine can lead to peptide chain aggregation on the resin, hindering reagent access. Employ protocols designed for "difficult sequences."

    • Chaotropic Agents: Incorporate a small amount of a chaotropic agent, such as guanidinium chloride, into the coupling cocktail to disrupt secondary structures.

    • Elevated Temperature: Perform the coupling step at a moderately elevated temperature (e.g., 40-50 °C) to improve solvation and reaction kinetics.

    • Specialized Solvents: Use solvent systems known to disrupt aggregation, such as a mixture of DMF and DMSO, or NMP.

  • Amino Acid Activation:

    • Pre-activation: Ensure the Boc-cyclohexyl-D-Ala-OH is fully dissolved in the coupling solvent before adding the activating agents (e.g., HBTU, HATU).

    • In Situ Neutralization: In Boc-SPPS, neutralization of the N-terminal amine and the coupling step can be combined. This "in situ neutralization" can sometimes improve coupling efficiency for difficult residues.

Experimental Protocols

Protocol 1: General Solubilization of Boc-cyclohexyl-D-Ala-OH

  • Weigh the required amount of Boc-cyclohexyl-D-Ala-OH into a clean, dry vial.

  • Add the primary solvent of choice (e.g., DMF) in small increments while stirring.

  • If the compound does not fully dissolve at the desired concentration, gently warm the vial to approximately 35 °C in a water bath.

  • If solids persist, place the vial in an ultrasonic bath for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates before use.

Protocol 2: Boc-SPPS Coupling of Boc-cyclohexyl-D-Ala-OH

This protocol assumes a standard manual Boc-SPPS workflow.

  • Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in DCM for 30 minutes, followed by washes with DMF.

  • Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes to remove the N-terminal Boc group.

  • Washes: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and salts.

  • Neutralization: Neutralize the N-terminal amine with a 10% solution of DIEA in DMF for 2-5 minutes. Wash again with DMF.

  • Amino Acid Activation: In a separate vial, dissolve 3-4 equivalents of Boc-cyclohexyl-D-Ala-OH in DMF. Add 3-4 equivalents of a coupling agent (e.g., HBTU) and 4-6 equivalents of DIEA. Allow to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture for 1-2 hours at room temperature. For difficult couplings, the time can be extended, or the temperature can be raised to 40 °C.

  • Washes: Wash the resin with DMF to remove excess reagents.

  • Repeat Cycle: Proceed to the next deprotection and coupling cycle.

Visualizations

G start Start: Swollen Resin with N-terminal Boc Group deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 2. Wash (DCM, IPA, DMF) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DMF) wash1->neutralization wash2 4. Wash (DMF) neutralization->wash2 coupling 6. Coupling wash2->coupling aa_activation 5. Amino Acid Activation (Boc-AA, HBTU, DIEA in DMF) aa_activation->coupling wash3 7. Wash (DMF) coupling->wash3 end_cycle End of Cycle: Peptide Lengthened by One Residue wash3->end_cycle next_cycle Start Next Cycle end_cycle->next_cycle next_cycle->deprotection Repeat Steps 1-7 G cluster_primary cluster_advanced issue Solubility Issue with Boc-cyclohexyl-D-Ala-OH check_solvent Verify Solvent Purity (e.g., Anhydrous) issue->check_solvent Start Here increase_volume Increase Solvent Volume issue->increase_volume Start Here gentle_heat Gentle Heating (30-40°C) issue->gentle_heat Start Here sonicate Sonication issue->sonicate Start Here primary_cat Initial Troubleshooting increase_volume->gentle_heat cosolvent Use Co-Solvent (e.g., 5-10% DMF in DCM) gentle_heat->cosolvent If still insoluble sonicate->cosolvent If still insoluble advanced_cat Advanced Strategies change_solvent Switch to Stronger Solvent (e.g., DMF, NMP) cosolvent->change_solvent If precipitation occurs solvent_exchange Solvent Exchange solvent_exchange->change_solvent If incompatible

Racemization suppression during Boc-cyclohexyl-D-Ala-OH coupling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in suppressing racemization during the coupling of Boc-cyclohexyl-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern during the coupling of Boc-cyclohexyl-D-Ala-OH?

A1: Racemization is the conversion of a chiral molecule into a mixture of equal amounts of both enantiomers (in this case, D and L forms). During peptide synthesis, the activation of the carboxylic acid of an amino acid can make the alpha-proton acidic and susceptible to removal, leading to a loss of stereochemical integrity. For Boc-cyclohexyl-D-Ala-OH, which is a sterically hindered amino acid, prolonged activation times or suboptimal reaction conditions can increase the risk of racemization, resulting in the incorporation of the undesired L-enantiomer into the peptide chain. This can significantly impact the peptide's biological activity and therapeutic efficacy.

Q2: Which factors primarily contribute to racemization during the coupling of this hindered amino acid?

A2: Several factors can contribute to racemization during the coupling of Boc-cyclohexyl-D-Ala-OH:

  • Coupling Reagents: The choice of coupling reagent and any additives is critical. Some reagents can over-activate the amino acid, increasing the likelihood of racemization.

  • Base: The type and amount of base used can significantly influence the rate of racemization. Stronger, less hindered bases can more readily abstract the alpha-proton.

  • Temperature: Higher reaction temperatures can accelerate the rate of both the coupling reaction and racemization.[1]

  • Solvent: The polarity and nature of the solvent can affect the stability of the activated amino acid and the transition state leading to racemization.

  • Activation Time: Longer pre-activation or overall reaction times can increase the window of opportunity for racemization to occur.

Q3: What are the recommended coupling reagents to minimize racemization for Boc-cyclohexyl-D-Ala-OH?

A3: For sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH, the following coupling reagents and additives are recommended to suppress racemization:

  • Carbodiimides with Additives: The use of N,N'-diisopropylcarbodiimide (DIC) in combination with an additive such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a classic and effective method for minimizing racemization.[2] These additives act as activated ester intermediates, which are less prone to racemization.

  • Onium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also effective, especially when used with HOBt.[3][4]

  • Acyl Fluorides/Chlorides: For exceptionally difficult couplings where standard methods may fail, in situ generation of the acyl fluoride or chloride of Boc-cyclohexyl-D-Ala-OH can be a powerful strategy.[5][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of L-enantiomer detected in the final peptide. Suboptimal coupling conditions leading to racemization.1. Optimize Coupling Reagent and Additive: Switch to a carbodiimide-based method with HOBt or OxymaPure. If using an onium salt, ensure the presence of an additive. 2. Change the Base: Use a weaker or more sterically hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA).[7] 3. Lower the Reaction Temperature: Perform the coupling at 0°C or room temperature if elevated temperatures were used. 4. Reduce Activation Time: Minimize the pre-activation time of the amino acid before adding it to the amine component.
Low coupling efficiency and incomplete reaction. Steric hindrance of Boc-cyclohexyl-D-Ala-OH is preventing efficient amide bond formation.1. Increase Reaction Time: While minimizing activation time is important for racemization, the overall coupling time may need to be extended for a complete reaction. Monitor the reaction progress closely. 2. Use a More Powerful Coupling Reagent: Consider using HATU or COMU for their high reactivity. Be mindful of the potential for increased racemization and optimize other parameters accordingly. 3. Consider Acyl Halide Formation: For extremely hindered couplings, the use of acyl fluoride or chloride generating reagents like TFFH or triphosgene can be effective.[5][6]
Formation of side products. Reaction of the coupling reagent with the solvent or other components.1. Ensure High-Purity Reagents and Solvents: Use fresh, high-quality reagents and anhydrous solvents to prevent side reactions. 2. Optimize Stoichiometry: Carefully control the stoichiometry of the coupling reagents and base to avoid excess that could lead to side reactions.

Quantitative Data Summary

Coupling MethodBaseTemperature (°C)Expected Racemization (%)
DIC/HOBtDIPEA0 - 25< 1-2%
DIC/OxymaPure®DIPEA0 - 25< 1%
HBTU/HOBtDIPEA0 - 25< 2-3%
PyBOP®/HOBtDIPEA0 - 25< 2-3%
HATUDIPEA0 - 252-5%
DIC aloneTEA25> 5%

Disclaimer: The values presented in this table are estimates based on general knowledge of peptide coupling reactions with sterically hindered amino acids and may not be representative of the actual results for Boc-cyclohexyl-D-Ala-OH. Experimental validation is highly recommended.

Experimental Protocols

Protocol 1: Coupling using DIC/HOBt
  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine component (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.2 eq) and HOBt (1.2 eq) in the same anhydrous solvent.

  • Cool both solutions to 0°C in an ice bath.

  • To the solution containing the amino acid and HOBt, add DIC (1.2 eq) dropwise with stirring.

  • Allow the activation to proceed for 10-15 minutes at 0°C.

  • Add the activated amino acid solution to the amine solution.

  • Add DIPEA (2.0 eq) to the reaction mixture.

  • Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring the reaction progress by TLC or LC-MS until completion.

  • Upon completion, proceed with the standard work-up procedure to isolate the coupled product.

Protocol 2: Coupling using HBTU
  • In a round-bottom flask under an inert atmosphere, dissolve the amine component (1.0 eq) in anhydrous DMF.

  • In a separate flask, dissolve Boc-cyclohexyl-D-Ala-OH (1.2 eq), HBTU (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.4 eq) to the amino acid solution and stir for 5-10 minutes to pre-activate.

  • Add the pre-activated amino acid solution to the amine solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, perform an aqueous work-up to remove DMF and other water-soluble components.

Visualizations

TroubleshootingWorkflow start High Racemization Detected q1 Which coupling reagent was used? start->q1 a1_carb Carbodiimide (e.g., DIC) q1->a1_carb a1_onium Onium Salt (e.g., HBTU) q1->a1_onium s1_additive Action: Add HOBt or OxymaPure a1_carb->s1_additive q2_base Which base was used? a1_onium->q2_base a2_tea TEA q2_base->a2_tea a2_dipea DIPEA / Collidine q2_base->a2_dipea s2_changebase Action: Switch to DIPEA or Collidine a2_tea->s2_changebase q3_temp What was the reaction temperature? a2_dipea->q3_temp s1_additive->q2_base s2_changebase->q3_temp a3_high Elevated Temperature q3_temp->a3_high a3_rt Room Temperature or 0°C q3_temp->a3_rt s3_lowertemp Action: Lower temperature to 0°C a3_high->s3_lowertemp end Re-evaluate Racemization Levels a3_rt->end s3_lowertemp->end

Caption: Troubleshooting workflow for high racemization.

ExperimentalWorkflow prep_amine Prepare Amine Solution (1.0 eq in anhydrous solvent) combine Combine activated amino acid and amine solutions prep_amine->combine prep_aa Prepare Boc-cyclohexyl-D-Ala-OH Solution (1.2 eq + Additive in solvent) cool Cool both solutions to 0°C prep_aa->cool activate Add Coupling Reagent (e.g., DIC) to amino acid solution cool->activate preactivate Pre-activate for 10-15 min at 0°C activate->preactivate preactivate->combine add_base Add Base (e.g., DIPEA) combine->add_base react Stir at 0°C to Room Temperature add_base->react monitor Monitor reaction progress (TLC / LC-MS) react->monitor workup Work-up and Isolate Product monitor->workup

Caption: General experimental workflow for coupling.

References

Troubleshooting low yield in peptide synthesis with Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Peptide Synthesis

This technical support guide provides in-depth troubleshooting advice for researchers, scientists, and drug development professionals encountering low yields in peptide synthesis, with a specific focus on the incorporation of Boc-cyclohexyl-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a significantly low yield after coupling Boc-cyclohexyl-D-Ala-OH. What are the primary causes?

A1: Low yields when coupling Boc-cyclohexyl-D-Ala-OH, a sterically hindered amino acid, are often attributed to incomplete coupling reactions. The bulky cyclohexyl side chain can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain. Several factors can contribute to this:

  • Steric Hindrance: The primary reason for difficult couplings is the bulky nature of both the incoming amino acid and the growing peptide chain on the resin.

  • Inefficient Activation: The chosen coupling reagent may not be potent enough to efficiently activate the carboxylic acid of the sterically hindered Boc-cyclohexyl-D-Ala-OH.

  • Suboptimal Reaction Conditions: Factors such as solvent choice, reaction time, and temperature can significantly impact coupling efficiency.

  • Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, can aggregate on the solid support, making the N-terminal amine inaccessible.

Q2: How can I improve the coupling efficiency of Boc-cyclohexyl-D-Ala-OH?

A2: To improve coupling efficiency, several strategies can be employed:

  • Double Coupling: This is a common and effective method where the coupling reaction is repeated with a fresh portion of the activated amino acid and coupling reagents. This helps to drive the reaction to completion.

  • Use of Stronger Coupling Reagents: For sterically hindered amino acids, more potent coupling reagents are often necessary. Consider using phosphonium or immonium salts like HBTU, HATU, HCTU, or PyBOP, which are known to be effective for difficult couplings.[1]

  • Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to 4 hours or even overnight can improve yields, especially when dealing with bulky residues.

  • Elevated Temperature: Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can increase the reaction rate. However, this should be done cautiously as it can also increase the risk of side reactions, such as racemization.

Q3: Are there alternative coupling reagents specifically recommended for sterically hindered amino acids like Boc-cyclohexyl-D-Ala-OH?

A3: Yes, for sterically hindered amino acids, certain coupling reagents have demonstrated superior performance. While standard carbodiimides like DCC and DIC might be less effective, the following are recommended:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly reactive and widely used for difficult couplings.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A very efficient coupling reagent, often outperforming HBTU.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent that is a good alternative for challenging couplings.[1]

  • COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate): A newer generation coupling reagent known for its high efficiency and reduced racemization.[2]

Q4: Can the choice of solid support (resin) affect the yield when incorporating bulky amino acids?

A4: Absolutely. The properties of the resin can significantly impact the efficiency of peptide synthesis, especially for difficult sequences.

  • Resin Swelling: Resins with good swelling properties, such as those based on polyethylene glycol (PEG), can improve reaction kinetics by making the peptide chains more accessible.

  • Resin Loading: Using a resin with a lower substitution level (e.g., <0.5 mmol/g) can increase the distance between peptide chains, thereby reducing steric hindrance and aggregation.

Q5: I suspect incomplete Boc deprotection might be contributing to my low yield. How can I address this?

A5: Incomplete removal of the Boc protecting group will result in a truncated peptide sequence and thus a lower yield of the desired full-length peptide. While the Boc group on most amino acids is readily cleaved by trifluoroacetic acid (TFA), issues can arise.

  • Prolonged Deprotection: For sterically hindered residues, it may be necessary to increase the deprotection time or perform a second TFA treatment to ensure complete removal of the Boc group.[3]

  • Monitoring Deprotection: Although less common than monitoring coupling, if you consistently face issues, you can perform a small-scale cleavage and HPLC analysis of a resin sample to check for the presence of Boc-protected peptides.

Q6: My peptide contains multiple hydrophobic residues, including cyclohexylalanine, and I suspect aggregation is the problem. What can I do?

A6: Peptide aggregation is a major cause of low yields. When the growing peptide chains clump together, they become inaccessible for subsequent coupling and deprotection steps.

  • Chaotropic Agents: Adding chaotropic salts like LiCl or KSCN to the coupling and deprotection solutions can help to disrupt secondary structures and reduce aggregation.

  • Solvent Choice: Using solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) in place of or in combination with dimethylformamide (DMF) can help to solubilize aggregating peptide chains.

  • Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at specific points in the sequence can disrupt the formation of secondary structures that lead to aggregation.[4]

Q7: I've managed to synthesize my peptide containing Boc-cyclohexyl-D-Ala-OH, but the final cleavage yield is low. What could be the issue?

A7: Low cleavage yields can result from several factors:

  • Incomplete Cleavage: The cleavage cocktail may not be left to react for a sufficient amount of time, or the chosen cocktail may not be optimal for your peptide. For most standard resins, a 2-hour treatment with a TFA-based cocktail is sufficient, but longer times may be needed for complete deprotection of some side-chain protecting groups.[5]

  • Scavenger Issues: The reactive carbocations generated during cleavage can re-attach to the peptide if not effectively quenched by scavengers. Ensure you are using a cleavage cocktail with appropriate scavengers (e.g., triisopropylsilane (TIS), water, ethanedithiol (EDT)) based on your peptide sequence.

  • Precipitation Problems: The peptide may not precipitate efficiently from the cleavage mixture. Ensure you are using a sufficient volume of cold ether and that the peptide is not sticking to the glassware.

Quantitative Data Summary

ParameterStandard ConditionsRecommended for Boc-cyclohexyl-D-Ala-OH
Coupling Time 1-2 hours2-4 hours, or overnight for difficult couplings
Number of Couplings 12 (Double coupling)
Coupling Reagent DIC/HOBtHATU, HCTU, PyBOP, COMU
Boc Deprotection 20-30 min with TFA30-45 min, consider a second treatment
Resin Loading 0.5-1.0 mmol/g< 0.5 mmol/g
Cleavage Time 1.5-2 hours2-3 hours

Experimental Protocols

Protocol 1: Double Coupling of Boc-cyclohexyl-D-Ala-OH
  • Initial Coupling:

    • Swell the resin in DMF.

    • Perform the standard Boc deprotection using 50% TFA in DCM.

    • Neutralize with 10% DIEA in DMF.

    • Wash the resin thoroughly with DMF.

    • Dissolve Boc-cyclohexyl-D-Ala-OH (3 eq.), HATU (3 eq.), and HOAt (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 2 hours.

  • Wash:

    • Drain the reaction vessel and wash the resin with DMF (3 x 1 min).

  • Second Coupling:

    • Repeat steps 1.5 to 1.7.

  • Monitoring:

    • Take a small sample of resin beads and perform a Kaiser test to confirm the absence of free primary amines. A negative Kaiser test (yellow beads) indicates a complete coupling.

Protocol 2: Kaiser Test (Ninhydrin Test) for Monitoring Coupling

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) in a small test tube.

  • Wash the beads with ethanol and then DMF.

  • Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.

  • Heat the test tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue beads and/or blue solution: Incomplete coupling (free primary amines are present).

    • Yellow or colorless beads and solution: Complete coupling.

Visualizations

Troubleshooting Workflow for Low Peptide Yield

TroubleshootingWorkflow start Low Peptide Yield check_coupling Check Coupling Efficiency (Kaiser Test) start->check_coupling coupling_incomplete Coupling Incomplete? check_coupling->coupling_incomplete double_couple Perform Double Coupling coupling_incomplete->double_couple Yes coupling_complete Coupling Complete coupling_incomplete->coupling_complete No stronger_reagent Use Stronger Coupling Reagent (HATU, HCTU) double_couple->stronger_reagent extend_time Extend Coupling Time stronger_reagent->extend_time extend_time->check_coupling check_deprotection Check Boc Deprotection coupling_complete->check_deprotection deprotection_incomplete Deprotection Incomplete? check_deprotection->deprotection_incomplete extend_deprotection Extend/Repeat TFA Treatment deprotection_incomplete->extend_deprotection Yes deprotection_complete Deprotection Complete deprotection_incomplete->deprotection_complete No extend_deprotection->check_deprotection check_aggregation Suspect Aggregation? deprotection_complete->check_aggregation use_nmp Use NMP/DMSO as Solvent check_aggregation->use_nmp Yes check_cleavage Check Final Cleavage check_aggregation->check_cleavage No chaotropic_agent Add Chaotropic Agent (LiCl) use_nmp->chaotropic_agent chaotropic_agent->start cleavage_incomplete Low Cleavage Yield? check_cleavage->cleavage_incomplete optimize_cleavage Optimize Cleavage Cocktail/Time cleavage_incomplete->optimize_cleavage Yes final_product Purified Peptide cleavage_incomplete->final_product No optimize_cleavage->check_cleavage

Caption: Troubleshooting workflow for low peptide yield.

Logical Relationships of Low Yield Causes and Solutions

CausesAndSolutions cluster_causes Potential Causes cluster_solutions Solutions steric_hindrance Steric Hindrance double_coupling Double Coupling steric_hindrance->double_coupling stronger_reagents Stronger Coupling Reagents steric_hindrance->stronger_reagents longer_time Longer Reaction Times steric_hindrance->longer_time incomplete_deprotection Incomplete Boc Deprotection prolonged_tfa Prolonged TFA Treatment incomplete_deprotection->prolonged_tfa aggregation Peptide Aggregation chaotropic_agents Chaotropic Agents aggregation->chaotropic_agents disrupting_solvents NMP/DMSO Solvents aggregation->disrupting_solvents poor_cleavage Poor Cleavage/Deprotection poor_cleavage->longer_time optimized_cocktail Optimized Cleavage Cocktail poor_cleavage->optimized_cocktail

Caption: Causes of low yield and their corresponding solutions.

References

Technical Support Center: Synthesis of Boc-cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Boc-cyclohexyl-D-Ala-OH.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of Boc-cyclohexyl-D-Ala-OH?

A1: Impurities can arise from both the synthesis of the cyclohexyl-D-alanine precursor and the subsequent Boc protection step. Common impurities include diastereomers (Boc-cyclohexyl-L-Ala-OH), unreacted starting materials (cyclohexyl-D-alanine), byproducts of the Boc protection reaction such as di- and tri-peptides, and residual solvents.[]

Q2: How can I minimize the formation of the L-enantiomer (diastereomeric impurity)?

A2: The chiral purity of your final product is highly dependent on the enantiomeric purity of your starting cyclohexyl-D-alanine.[2] It is crucial to source high-purity starting materials or perform chiral purification of the precursor if necessary. Chiral HPLC methods are recommended to assess the enantiomeric excess of both the starting material and the final product.[3]

Q3: What are the potential side reactions during the Boc protection step using di-tert-butyl dicarbonate (Boc anhydride)?

A3: While generally a clean reaction, side products can form. If the reaction conditions are not optimized, over-acylation can lead to the formation of a mixed anhydride. In the presence of coupling agents or if the starting amino acid has unprotected side chains, dipeptide formation (Boc-cyclohexyl-D-Ala-cyclohexyl-D-Ala-OH) can occur.[4]

Q4: My yield of Boc-cyclohexyl-D-Ala-OH is consistently low. What are the possible causes?

A4: Low yields can be attributed to several factors: incomplete reaction, suboptimal pH during the Boc protection, degradation of the product during workup or purification, or loss of product during extraction and crystallization steps. Ensure the pH is maintained in the recommended basic range (typically 8-9) during the reaction with Boc anhydride.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Presence of an unexpected peak with a similar retention time to the product in HPLC. This could be the L-enantiomer (diastereomer).Use a chiral HPLC column to resolve and quantify the enantiomers.[3][5] Verify the enantiomeric purity of the starting cyclohexyl-D-alanine.
A peak corresponding to the molecular weight of a dipeptide is observed in Mass Spectrometry. Incomplete reaction of the Boc anhydride, leading to the coupling of two amino acid molecules.Ensure a slight excess of Boc anhydride is used. Optimize reaction time and temperature to favor the formation of the desired product.
The NMR spectrum shows signals that do not correspond to the product or known solvents. This could indicate the presence of unreacted starting materials or byproducts from the Boc anhydride.Compare the spectrum with that of the starting cyclohexyl-D-alanine. Look for characteristic signals of tert-butanol, a common byproduct of Boc anhydride.
The final product is an oil and does not crystallize. Presence of impurities that inhibit crystallization. Residual solvent.Purify the crude product using column chromatography. Ensure all solvents are thoroughly removed under vacuum. Attempt crystallization from a different solvent system.
The reaction is sluggish or does not go to completion. Suboptimal pH, poor quality of reagents, or insufficient mixing.Carefully monitor and adjust the pH throughout the reaction. Use fresh, high-quality Boc anhydride and solvents. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity and Chiral Analysis

This protocol provides a general method for the analysis of Boc-cyclohexyl-D-Ala-OH. Optimization may be required based on the specific HPLC system and impurities expected.

Instrumentation:

  • HPLC system with UV detector

  • Data acquisition and processing software

For Achiral Purity:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 30% B

    • 35-40 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in mobile phase B at a concentration of 1 mg/mL.

For Chiral Purity:

  • Column: Chiral stationary phase (CSP) column (e.g., Chirobiotic T, Chiralpak IA, or similar)[2][5]

  • Mobile Phase: A mixture of hexane/isopropanol/TFA (e.g., 90:10:0.1 v/v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve sample in the mobile phase at a concentration of 1 mg/mL.

Impurity Identification Workflow

impurity_workflow start Start: Crude Boc-cyclohexyl-D-Ala-OH hplc_analysis Reverse-Phase HPLC Analysis start->hplc_analysis multiple_peaks Multiple Peaks Observed? hplc_analysis->multiple_peaks single_peak Single Peak Observed multiple_peaks->single_peak No identify_impurities Identify Impurities by MS and NMR multiple_peaks->identify_impurities Yes chiral_hplc Chiral HPLC Analysis single_peak->chiral_hplc diastereomer_check Diastereomer Present? chiral_hplc->diastereomer_check pure_product Product is Likely Pure diastereomer_check->pure_product No diastereomer_present Diastereomer Present diastereomer_check->diastereomer_present Yes troubleshoot_synthesis Troubleshoot Synthesis (e.g., check starting material purity, reaction conditions) identify_impurities->troubleshoot_synthesis purification Purification (e.g., Column Chromatography, Recrystallization) troubleshoot_synthesis->purification reanalyze Re-analyze Purified Product purification->reanalyze reanalyze->hplc_analysis troubleshoot_precursor Troubleshoot Precursor Synthesis or Sourcing diastereomer_present->troubleshoot_precursor troubleshoot_precursor->start

Troubleshooting workflow for impurity identification.

Signaling Pathway of Impurity Formation

impurity_formation cluster_precursor Precursor Synthesis (Hydrogenation of D-Phenylalanine) cluster_boc Boc Protection d_phe D-Phenylalanine d_cha Cyclohexyl-D-Alanine d_phe->d_cha Catalytic Hydrogenation l_cha Cyclohexyl-L-Alanine (Diastereomeric Impurity) d_phe->l_cha Racemization Side Reaction incomplete_red Incompletely Reduced Intermediates d_phe->incomplete_red Incomplete Reaction d_cha_start Cyclohexyl-D-Alanine d_cha->d_cha_start Carry-over l_cha->d_cha_start Carry-over incomplete_red->d_cha_start Carry-over boc2o Di-tert-butyl dicarbonate boc_d_cha Boc-cyclohexyl-D-Ala-OH boc2o->boc_d_cha Main Reaction d_cha_start->boc_d_cha Main Reaction unreacted_cha Unreacted Cyclohexyl-D-Alanine d_cha_start->unreacted_cha Incomplete Reaction dipeptide Dipeptide Impurity boc_d_cha->dipeptide Side Reaction with Unprotected Amino Acid

Potential pathways for impurity formation.

References

Technical Support Center: Boc Deprotection in the Presence of Cyclohexyl Groups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals performing Boc deprotection on molecules containing cyclohexyl groups.

Frequently Asked Questions (FAQs)

Q1: Is the cyclohexyl group stable under standard Boc deprotection conditions?

A1: Yes, the cyclohexyl group is generally stable under standard Boc deprotection conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1] The rate of cleavage of a cyclohexyl ether, for instance, is significantly slower than that of a benzyl (Bzl) group, indicating substantial stability during routine Boc deprotection.[1] More stringent acidic conditions, such as 1 M trifluoromethanesulfonic acid-thioanisole in TFA, are typically required to cleave a cyclohexyl ether protecting group.[1]

Q2: What is the primary side reaction to be concerned about during Boc deprotection?

A2: The primary concern during acid-mediated Boc deprotection is the generation of a tert-butyl cation (t-Bu+).[2][3] This reactive carbocation can alkylate nucleophilic sites on the substrate, leading to undesired by-products.[2] While the cyclohexyl group itself is not typically a target for this cation, other sensitive functional groups or nucleophilic amino acid residues (e.g., methionine, tryptophan) in the molecule can be alkylated.[3]

Q3: What are scavengers and why are they necessary?

A3: Scavengers are reagents added to the deprotection mixture to "trap" the reactive tert-butyl cations generated during the cleavage of the Boc group.[4] By reacting with the t-butyl cations, scavengers prevent them from causing side reactions with the desired product.[2] Common scavengers are typically nucleophilic and can include water, silanes, and thiols.

Q4: Can I perform a Boc deprotection without scavengers if my molecule only contains a cyclohexyl group and no other sensitive functionalities?

A4: While the cyclohexyl group itself is robust, the tert-butyl cation can still lead to other side reactions, such as polymerization or reaction with trace nucleophiles. Therefore, it is always good practice to include a scavenger to ensure a cleaner reaction and higher yield of the desired product. Triisopropylsilane (TIS) and water are common and effective general-purpose scavengers.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete or sluggish deprotection 1. Insufficient acid strength or concentration. 2. Steric hindrance around the Boc-protected amine due to the bulky cyclohexyl group. 3. Inadequate reaction time.1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[6] 2. Extend the reaction time and monitor by TLC or LC-MS. 3. Consider using a stronger acid system if the molecule is otherwise stable, but this should be approached with caution.
Formation of unexpected by-products 1. Alkylation of nucleophilic functional groups by the tert-butyl cation. 2. Degradation of other acid-sensitive groups in the molecule.1. Ensure an adequate concentration of an appropriate scavenger is used (see Table 1). A combination of scavengers can be more effective. 2. If the by-product suggests degradation of another part of the molecule, consider milder deprotection methods such as using HCl in dioxane or thermal deprotection.[6]
Difficulty in removing scavenger-related impurities 1. Use of non-volatile scavengers like phenol or thioanisole. 2. Scavenger by-products are co-purifying with the product.1. Use a volatile scavenger like triethylsilane (TES) or triisopropylsilane (TIS), which can be removed more easily under vacuum. 2. Optimize the work-up procedure, for example, by performing an aqueous wash to remove water-soluble scavengers or an ether precipitation to separate the product from non-polar scavengers.[4]
Trifluoroacetylation of the deprotected amine Formation of trifluoroacetyl esters or amides from TFA.This is more common in solid-phase peptide synthesis but can occur in solution. Adding a small amount of water (e.g., 5%) to the TFA can help mitigate this.[7]

Scavenger Efficacy

While specific data for cyclohexyl-containing substrates is limited due to the stability of the cyclohexyl group, the following table, adapted from studies on preventing S-tert-butylation of cysteine, provides a relative comparison of common scavengers. This can serve as a guide for selecting appropriate scavengers to trap tert-butyl cations.

ScavengerScavenger TypeTypical ConcentrationRelative Efficacy in Reducing Side Products
Triisopropylsilane (TIS) Silane2.5% - 5% (v/v)High
Triethylsilane (TES) Silane2.5% - 5% (v/v)High
Dimethyl Sulfide (DMS) Thioether5% (v/v)High
Thioanisole Thioether5% (v/v)High
1,2-Ethanedithiol (EDT) Thiol2.5% (v/v)Moderate to High
Phenol Aromatic5% (w/v)Moderate
Water Protic2.5% - 5% (v/v)Moderate

Efficacy is inferred from literature on preventing t-butylation side reactions and general scavenger use.[5][8]

Experimental Protocols

Standard Boc Deprotection using TFA with TIS and Water as Scavengers

This protocol is suitable for most substrates containing a cyclohexyl group.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected substrate in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • To the stirred solution, add water (e.g., 2.5 to 5 equivalents relative to the substrate).

  • Add triisopropylsilane (TIS) (e.g., 2.5 to 5 equivalents relative to the substrate).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add TFA (e.g., 10-20 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

  • Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).

  • Carefully wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deprotected product.

  • Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or preparative HPLC).

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_final Final Product dissolve Dissolve Boc-protected substrate in DCM add_scavengers Add Scavengers (e.g., TIS, Water) dissolve->add_scavengers cool Cool to 0 °C add_scavengers->cool add_tfa Slowly add TFA cool->add_tfa react Stir at RT (1-4h) Monitor progress add_tfa->react concentrate Concentrate in vacuo react->concentrate extract Aqueous Work-up (NaHCO3, Brine) concentrate->extract dry Dry and Concentrate extract->dry purify Purify dry->purify product Deprotected Product purify->product

Caption: Workflow for Boc deprotection with scavengers.

Scavenger_Mechanism Boc_NHR Boc-NHR Carbamic_Acid Carbamic Acid Intermediate Boc_NHR->Carbamic_Acid + H+ (TFA) TFA H+ tBu_cation tert-Butyl Cation (tBu+) Carbamic_Acid->tBu_cation generates Amine H2N-R (Product) Carbamic_Acid->Amine - CO2 Trapped_Cation Trapped Cation tBu_cation->Trapped_Cation + Scavenger Side_Product Side Product (Alkylation) tBu_cation->Side_Product + Nucleophile Scavenger Scavenger (e.g., TIS) Nucleophile Nucleophilic Substrate

Caption: Role of scavengers in preventing side reactions.

References

Validation & Comparative

A Comparative Guide to Boc-Cyclohexyl-D-Ala-OH and Other Non-Natural Amino Acids in Peptide Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of non-natural amino acids is a cornerstone of modern peptide-based drug design. These unique building blocks offer a powerful toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. This guide provides an objective comparison of Boc-cyclohexyl-D-Ala-OH with other commonly used bulky, non-natural amino acids, supported by experimental data to inform rational peptide design.

Boc-cyclohexyl-D-Ala-OH, also known as Boc-D-Cha-OH, is a valuable non-natural amino acid characterized by its bulky and hydrophobic cyclohexyl side chain. Its incorporation into peptide sequences can significantly influence their conformational properties, enzymatic stability, and receptor binding affinity. This guide will compare Boc-cyclohexyl-D-Ala-OH with two other frequently employed non-natural amino acids: Boc-D-Phenylalanine (Boc-D-Phe-OH) and Boc-D-tert-leucine (Boc-D-Tle-OH).

Introduction to Non-Natural Amino Acids in Peptide Therapeutics

The introduction of non-natural amino acids into peptide sequences is a widely adopted strategy to enhance their therapeutic properties.[][2] Natural peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases in the body, limiting their in vivo efficacy.[] Non-natural amino acids, particularly those with D-configurations or bulky side chains, can confer resistance to enzymatic cleavage, thereby prolonging the peptide's half-life.[3][4]

Furthermore, the unique steric and hydrophobic properties of non-natural amino acids can be leveraged to fine-tune the peptide's three-dimensional structure, leading to improved receptor binding affinity and selectivity.[][5] The Boc (tert-butoxycarbonyl) protecting group is commonly used during solid-phase peptide synthesis (SPPS) to temporarily block the N-terminus of the amino acid.[6]

Comparative Analysis of Physicochemical and Biological Properties

The choice of a non-natural amino acid can have a profound impact on the resulting peptide's characteristics. Below is a comparative summary of Boc-cyclohexyl-D-Ala-OH, Boc-D-Phenylalanine, and Boc-D-tert-leucine based on key performance parameters.

Data Presentation
PropertyBoc-cyclohexyl-D-Ala-OH (Boc-D-Cha-OH)Boc-D-Phenylalanine (Boc-D-Phe-OH)Boc-D-tert-leucine (Boc-D-Tle-OH)
Structure Cyclohexyl side chainPhenyl side chaintert-butyl side chain
Key Attributes High hydrophobicity, significant steric bulk, conformational constraint.Aromatic side chain capable of π-π stacking interactions, moderate hydrophobicity.Aliphatic, bulky, and highly hydrophobic side chain, induces steric hindrance.
Impact on Peptide Stability Generally increases resistance to enzymatic degradation due to steric hindrance and D-configuration.The D-configuration provides significant proteolytic resistance.[7]The bulky tert-butyl group and D-configuration offer substantial protection against proteolysis.
Influence on Receptor Binding The bulky side chain can enhance binding affinity by occupying hydrophobic pockets in the receptor.[8]The aromatic ring can engage in specific interactions with receptor residues, potentially increasing affinity.The significant steric bulk can either enhance or decrease binding affinity depending on the receptor's topology.
Hydrophobicity (qualitative) HighModerate to HighHigh

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptides incorporating non-natural amino acids. Below are representative protocols for key experiments.

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

A standard protocol for the manual or automated synthesis of peptides on a solid support using Boc-protected amino acids.

Materials:

  • Boc-protected amino acids (e.g., Boc-cyclohexyl-D-Ala-OH, Boc-D-Phe-OH, Boc-D-Tle-OH)

  • Resin (e.g., Merrifield or PAM resin)

  • Coupling reagents (e.g., HBTU, HATU)

  • Activation base (e.g., DIPEA)

  • Deprotection reagent (e.g., Trifluoroacetic acid (TFA) in Dichloromethane (DCM))

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., HF/anisole)

Procedure:

  • Resin Swelling: The resin is swelled in DMF for 30 minutes.

  • First Amino Acid Coupling: The C-terminal Boc-protected amino acid is coupled to the resin.

  • Deprotection: The Boc protecting group is removed with TFA/DCM.

  • Neutralization: The resin is neutralized with a base (e.g., DIPEA in DMF).

  • Coupling of Subsequent Amino Acids: The next Boc-protected amino acid is activated with a coupling reagent and base and added to the resin. The coupling reaction is monitored for completion (e.g., using the Kaiser test).

  • Repeat: Steps 3-5 are repeated for each amino acid in the sequence.

  • Cleavage and Deprotection: The final peptide is cleaved from the resin and all side-chain protecting groups are removed using a strong acid cocktail (e.g., HF/anisole).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The purified peptide is characterized by mass spectrometry.

Enzymatic Stability Assay

This assay evaluates the resistance of a peptide to degradation by proteases.

Materials:

  • Purified peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or human serum/plasma)

  • Incubation buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., TFA)

  • RP-HPLC system

Procedure:

  • Peptide Incubation: The peptide is incubated with the protease solution at a specific concentration and temperature (e.g., 37°C).

  • Time Points: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution.

  • Analysis: The amount of remaining intact peptide at each time point is quantified by RP-HPLC.

  • Half-life Calculation: The half-life (t½) of the peptide is calculated from the degradation curve.

Receptor Binding Assay

This assay measures the affinity of a peptide for its target receptor.

Materials:

  • Radiolabeled or fluorescently labeled peptide (ligand)

  • Unlabeled competitor peptide

  • Cell membranes or purified receptor

  • Binding buffer

  • Filtration apparatus (e.g., 96-well filter plates)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Incubation: A constant concentration of the labeled peptide is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled competitor peptide.

  • Equilibrium: The mixture is incubated to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The mixture is filtered through a filter plate to separate the receptor-bound ligand from the free ligand.

  • Washing: The filters are washed to remove any non-specifically bound ligand.

  • Quantification: The amount of bound labeled ligand is quantified.

  • Data Analysis: The data is analyzed to determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand (IC50). The binding affinity (Ki) can then be calculated from the IC50 value.

Mandatory Visualizations

Experimental Workflow for Peptide Synthesis and Characterization

Peptide_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Analysis & Characterization Resin Resin Swelling Coupling1 1st Amino Acid Coupling Resin->Coupling1 Deprotection Boc Deprotection (TFA/DCM) Coupling1->Deprotection Neutralization Neutralization (DIPEA) Deprotection->Neutralization CouplingN Subsequent Amino Acid Coupling Cycles Neutralization->CouplingN Cleavage Cleavage & Deprotection (HF/anisole) CouplingN->Cleavage Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spectrometry Characterization Purification->Characterization Stability Enzymatic Stability Assay Characterization->Stability Binding Receptor Binding Assay Characterization->Binding

Caption: Workflow for peptide synthesis and subsequent analysis.

Signaling Pathway Illustration: GPCR Activation by a Peptide Agonist

GPCR_Signaling Peptide Peptide Agonist GPCR G-Protein Coupled Receptor (GPCR) Peptide->GPCR Binding G_Protein G-Protein (αβγ) GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

The Impact of Cyclohexyl-D-Alanine on Peptide Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids is a key strategy in medicinal chemistry to enhance the therapeutic properties of peptides. One such amino acid, Cyclohexyl-D-Alanine (D-Cha), offers a unique combination of hydrophobicity and steric bulk, influencing the conformation and biological activity of peptides. This guide provides a comparative analysis of peptides containing D-Cha, focusing on their biological activities, supported by experimental data and detailed protocols.

CMP3013: A Case Study in Mitochondrial Rescue

CMP3013 is a synthetic, cell-penetrating, α-helical amphipathic peptide containing cyclohexylalanine that has demonstrated significant potential in mitigating mitochondrial dysfunction. Its primary mechanism involves targeting cardiolipin, a key phospholipid of the inner mitochondrial membrane, thereby preserving mitochondrial structure and function.[1][2][3][4]

Quantitative Biological Activity of CMP3013

The biological efficacy of CMP3013 has been quantified through various in vitro and in vivo assays. The following table summarizes key findings:

ParameterAssay TypeCell/Animal ModelKey FindingsReference
Reactive Oxygen Species (ROS) Reduction In vitroHuman umbilical vein endothelial cells (HUVECs)Dose-dependent inhibition of total and mitochondrial ROS production induced by H2O2. Effective at <50 nM.[1][2]
ATP Production In vitroHUVECsRestoration of ATP levels in cells treated with H2O2.[1][2]
Mitochondrial Membrane Potential (ΔΨm) In vitroHUVECsPreservation of mitochondrial membrane potential in the presence of mitochondrial damaging agents.[1][2]
In vivo Efficacy In vivoMouse model of acute kidney injuryA 1 mg/kg dose demonstrated remarkable efficacy in protecting against kidney damage.[1][3][4]
Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and validation of these findings.

Peptide Synthesis:

CMP3013 is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) method.[2] The synthesis is typically performed on a microwave peptide synthesizer. Rink amide MBHA resin is used as the solid support, and deprotection of the Fmoc group is achieved using a 20% (v/v) piperidine solution in N,N-dimethylformamide (DMF). Fmoc-protected amino acids, including Fmoc-D-Cha-OH, are coupled using a coupling agent such as (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of a base like N,N-diisopropylethylamine (DIPEA).[2]

Measurement of Mitochondrial Reactive Oxygen Species (ROS):

Cellular and mitochondrial ROS levels are quantified using fluorescent probes. A common method involves the use of H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).

  • Cell Preparation: Cells (e.g., HUVECs) are seeded in appropriate culture plates and allowed to adhere.

  • Peptide Treatment: Cells are pre-incubated with varying concentrations of CMP3013 for a specified period (e.g., 3 hours).[1][2]

  • Induction of Oxidative Stress: Oxidative stress is induced by adding an agent like hydrogen peroxide (H2O2) at a specific concentration (e.g., 0.5 mM) for a defined duration (e.g., 30 minutes).[1][2]

  • Staining: Cells are then incubated with a fluorescent ROS indicator, such as H2DCFDA.

  • Quantification: The fluorescence intensity, which is proportional to the amount of ROS, is measured using a microplate reader or through fluorescence microscopy.[1][2][5]

ATP Production Assay:

Cellular ATP levels are measured to assess mitochondrial function.

  • Cell Treatment: Similar to the ROS assay, cells are pre-treated with CMP3013 followed by the addition of a mitochondrial damaging agent (e.g., 1 mM H2O2 for 1 hour).[1][2]

  • Lysis: The cells are lysed to release the intracellular ATP.

  • Luciferase-Based Assay: The ATP concentration in the cell lysate is determined using a luciferase-based assay kit. The luminescence produced is proportional to the ATP concentration and is measured using a luminometer.[1]

Mitochondrial Membrane Potential (ΔΨm) Assay:

The mitochondrial membrane potential is a key indicator of mitochondrial health and can be measured using potentiometric fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRE).[5][6][7]

  • Cell Staining: Live cells are incubated with a low concentration of TMRE (e.g., 250 nM) in a complete medium for about 30 minutes at 37°C.[7]

  • Peptide and Stressor Treatment: Cells are treated with CMP3013 and a mitochondrial uncoupler or damaging agent (e.g., H2O2).[1][2]

  • Imaging and Quantification: The fluorescence intensity of TMRE, which accumulates in mitochondria with an intact membrane potential, is observed and quantified using fluorescence microscopy or flow cytometry. A decrease in fluorescence indicates mitochondrial depolarization.[5][6][7]

Visualizing the Mechanism of Action

The proposed mechanism of CMP3013 involves its interaction with cardiolipin in the inner mitochondrial membrane, leading to the stabilization of the membrane and a subsequent reduction in ROS production and restoration of ATP synthesis.

CMP3013_Mechanism cluster_cell Cell cluster_mitochondrion Mitochondrion CMP3013 CMP3013 IMM Inner Mitochondrial Membrane (IMM) CMP3013->IMM Cellular Uptake & Mitochondrial Targeting Cardiolipin Cardiolipin CMP3013->Cardiolipin Binds to Cardiolipin ROS Reactive Oxygen Species (ROS) Cardiolipin->ROS Stabilizes IMM, Reduces ROS Leak ATP ATP Production Cardiolipin->ATP Restores Respiratory Chain Function

References

A Comparative Guide to the Structural Analysis of Peptides Incorporating Cyclohexyl-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structural implications of incorporating non-canonical amino acids like cyclohexyl-D-Ala (cD-Ala) into peptides is crucial for designing novel therapeutics with enhanced stability and bioactivity. This guide provides a comparative analysis of the structural effects of cD-Ala incorporation, supported by experimental data and detailed methodologies.

The inclusion of D-amino acids, such as cD-Ala, into peptide sequences is a common strategy to increase resistance to proteolytic degradation.[1] Beyond this, the bulky and hydrophobic nature of the cyclohexyl group can significantly influence the peptide's secondary structure, such as α-helices and β-turns, which are critical for biological function.[2][3]

Impact on Peptide Conformation: A Comparative Overview

The incorporation of a D-amino acid into a peptide sequence composed of L-amino acids can disrupt or induce specific secondary structures. While L-amino acids naturally favor right-handed helices, D-amino acids can stabilize left-handed helices or induce turns.[2] The bulky cyclohexyl side chain of cD-Ala further imposes steric constraints that can drive the peptide backbone into well-defined conformations.

FeaturePeptides with L-AlaPeptides with D-AlaPeptides with Cyclohexyl-D-Ala (cD-Ala)
Helical Propensity High propensity for right-handed α-helices.[4]Can disrupt right-handed helices; may favor left-handed helices in specific contexts.[3]Can induce or stabilize turn structures; may favor helical conformations in specific sequences, potentially left-handed.[5]
Turn Formation Can participate in various turn types, but not as strong an inducer as D-amino acids.Strong inducer of β-turns, particularly type II' turns.[2]The bulky cyclohexyl group can sterically favor specific turn conformations, enhancing structural rigidity.
Proteolytic Stability Susceptible to degradation by proteases.Increased resistance to proteolysis.[1]High resistance to enzymatic degradation due to the unnatural D-configuration and bulky side chain.
Conformational Flexibility Generally flexible, depending on the sequence context.Introduction of a D-amino acid can increase local rigidity.The cyclohexyl group significantly restricts side-chain and backbone flexibility, leading to a more defined conformation.

Experimental Protocols for Structural Elucidation

Accurate structural analysis of peptides containing cD-Ala requires a combination of spectroscopic and crystallographic techniques. Below are detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis (SPPS)

The synthesis of peptides incorporating cD-Ala is readily achieved using standard Fmoc/tBu solid-phase peptide synthesis protocols.[6][7][8]

Workflow for Solid-Phase Peptide Synthesis:

SPPS_Workflow Resin Resin Swelling Fmoc_Removal Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Fmoc_Removal Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent) Fmoc_Removal->Coupling Washing Washing (DMF, DCM) Coupling->Washing Washing->Fmoc_Removal Repeat for each amino acid Cleavage Cleavage and Deprotection (e.g., TFA Cocktail) Washing->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification NMR_Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Acquire_1D 1D ¹H NMR Acquisition Sample_Prep->Acquire_1D Acquire_2D 2D NMR Acquisition (COSY, TOCSY, NOESY) Acquire_1D->Acquire_2D Assignment Resonance Assignment Acquire_2D->Assignment Restraints Generate Distance and Dihedral Angle Restraints Assignment->Restraints Structure_Calc Structure Calculation and Refinement Restraints->Structure_Calc Xray_Workflow Crystallization Peptide Crystallization (Vapor Diffusion) Data_Collection X-ray Diffraction Data Collection Crystallization->Data_Collection Phasing Phase Determination Data_Collection->Phasing Model_Building Model Building and Refinement Phasing->Model_Building Validation Structure Validation Model_Building->Validation Signaling_Logic Modification Incorporation of Cyclohexyl-D-Ala Stability Increased Proteolytic Stability Modification->Stability Conformation Defined Secondary Structure (e.g., Turn or Helix) Modification->Conformation Binding Enhanced Receptor Binding Affinity and Selectivity Stability->Binding Conformation->Binding Signaling Modulation of Downstream Signaling Pathways Binding->Signaling Response Altered Cellular Response Signaling->Response

References

Comparative Analysis of Fmoc- and Boc-Protected Cyclohexyl-D-Alanine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Publication Guide | October 2025

This guide provides a detailed comparative analysis of two critical reagents used in solid-phase peptide synthesis (SPPS): N-α-Fmoc-3-cyclohexyl-D-alanine (Fmoc-D-Cha-OH) and N-α-Boc-3-cyclohexyl-D-alanine (Boc-D-Cha-OH). The choice between the Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protecting group strategies dictates the entire methodology of peptide synthesis, from resin choice and deprotection conditions to the final cleavage of the peptide from its solid support. This document serves as a resource for researchers, scientists, and drug development professionals to make informed decisions based on the chemical properties, reaction protocols, and strategic advantages of each compound.

The cyclohexylalanine (Cha) residue is often incorporated into peptide structures to enhance hydrophobicity and metabolic stability.[1] The D-configuration can further increase resistance to enzymatic degradation. The selection of Fmoc or Boc protection for this building block is therefore a crucial first step in the synthesis design.

Physicochemical Properties

A summary of the key physicochemical properties of Fmoc-D-Cha-OH and Boc-D-Cha-OH is presented below. These properties are fundamental to understanding the handling, solubility, and reaction characteristics of each reagent.

PropertyFmoc-cyclohexyl-D-Ala-OHBoc-cyclohexyl-D-Ala-OH
Abbreviation Fmoc-D-Cha-OHBoc-D-Cha-OH
CAS Number 144701-25-7[2][3]127095-92-5 (Free Acid)[1]
Molecular Formula C₂₄H₂₇NO₄[2][4]C₁₄H₂₅NO₄[1][5]
Molecular Weight 393.48 g/mol [2][4]271.35 g/mol [1][5]
Appearance White to off-white powder/solid[3][4]White or off-white solid[1]
Solubility Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3][6]Soluble in organic solvents; often supplied as a DCHA salt for improved stability[5][7]
Purity (Typical) ≥98%[4]≥98%[5]
Primary Application Fmoc-based Solid-Phase Peptide Synthesis[3]Boc-based Solid-Phase Peptide Synthesis[1][5]

Core Chemistry and Strategic Comparison

The fundamental difference between using Fmoc-D-Cha-OH and Boc-D-Cha-OH lies in the orthogonality of their respective protection schemes. Orthogonal protection allows for the selective removal of one type of protecting group without affecting another.[8]

  • Fmoc/tBu Strategy: This is the most common approach in modern SPPS.[9] The N-terminal Fmoc group is temporary and removed under mild basic conditions (e.g., piperidine).[10] Side-chain protecting groups (like tert-Butyl, tBu) and the resin linker are acid-labile and are removed simultaneously during the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[9][11]

  • Boc/Bzl Strategy: In this classical approach, the N-terminal Boc group is removed with a moderate acid (e.g., TFA).[12] The side-chain protecting groups (often benzyl-based, Bzl) and the resin linker require a much stronger acid, such as hydrofluoric acid (HF), for cleavage.[11][12] This graded acid lability is not a true orthogonal scheme, as the repeated TFA treatments for Boc removal can lead to gradual loss of side-chain protection or premature cleavage of the peptide from the resin.[9][12]

Caption: Orthogonality of Fmoc vs. Boc strategies.

Key Comparison Points:

FeatureFmoc-D-Cha-OH (Fmoc/tBu Strategy)Boc-D-Cha-OH (Boc/Bzl Strategy)
Nα-Deprotection Base-labile: 20% Piperidine in DMF[13][14]Acid-labile: 50% TFA in DCM[12][13]
Reagents Milder, less corrosive reagents for deprotection.Requires handling of moderate to strong acids (TFA, HF).[11]
Side Reactions Aspartimide formation can be an issue with Asp residues due to base exposure.[9]Repeated acid exposure can degrade sensitive residues (e.g., Trp) and cause side-chain deprotection.[8]
Final Cleavage Strong Acid: Typically >90% TFA cocktail.[11]Very Strong Acid: Anhydrous HF or TFMSA.[11][12]
Equipment Standard laboratory glassware.Requires specialized, HF-resistant apparatus.[11]
Compatibility Ideal for acid-sensitive modifications like phosphorylation and glycosylation.[9]Less suitable for acid-sensitive moieties.
Automation The most widely used chemistry for automated peptide synthesizers.Less common in modern automated synthesis but effective for specific applications.[11]

Experimental Protocols

Detailed experimental protocols for the key steps in SPPS using both Fmoc and Boc strategies are provided below. These are generalized procedures and may require optimization based on the specific peptide sequence and resin.

The Fmoc workflow is a cyclical process of deprotection and coupling.

Fmoc_Workflow Start Start with Resin-NH₂ or Resin-AA-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-D-Cha-OH, Activator, Base in DMF) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Check Kaiser Test (Check for free amines) Wash2->Check Check->Coupling Positive (Recouple) Repeat Repeat for next AA Check->Repeat Negative Repeat->Deprotection End Final Cleavage (TFA Cocktail) Repeat->End

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Protocol 1: Fmoc Deprotection

  • Swell the peptide-resin in Dimethylformamide (DMF).

  • Treat the resin with a solution of 20% piperidine in DMF (v/v) for 2-5 minutes.[13]

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for 5-10 minutes.[13][15]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 2: Fmoc-D-Cha-OH Coupling (HBTU Activation)

  • In a separate vessel, dissolve Fmoc-D-Cha-OH (3-4 equivalents relative to resin loading), HBTU (3-4 eq.), and HOBt (3-4 eq.) in DMF.

  • Add N,N-Diisopropylethylamine (DIPEA) (6-8 eq.) to the activation mixture and agitate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.[15]

  • Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. If the test is positive (indicating free amines), the coupling should be repeated.

  • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF, followed by Dichloromethane (DCM), and then DMF again.

The Boc workflow involves a cycle of deprotection, neutralization, and coupling.

Boc_Workflow Start Start with Resin-AA-Boc Deprotection 1. Boc Deprotection (50% TFA/DCM) Start->Deprotection Wash1 2. DCM/IPA Wash Deprotection->Wash1 Neutralization 3. Neutralization (5% DIPEA/DCM) Wash1->Neutralization Wash2 4. DCM/DMF Wash Neutralization->Wash2 Coupling 5. Coupling (Boc-D-Cha-OH, Activator in DMF) Wash2->Coupling Check Kaiser Test Coupling->Check Check->Coupling Positive (Recouple) Repeat Repeat for next AA Check->Repeat Negative Repeat->Deprotection End Final Cleavage (Anhydrous HF) Repeat->End

Caption: General workflow for Boc-based solid-phase peptide synthesis.

Protocol 3: Boc Deprotection

  • Swell the peptide-resin in Dichloromethane (DCM).

  • Treat the resin with a solution of 50% Trifluoroacetic Acid (TFA) in DCM (v/v) for 2-3 minutes.[13]

  • Drain the solution.

  • Repeat the treatment with 50% TFA in DCM for 20-30 minutes.[12]

  • Drain the solution and wash the resin thoroughly with DCM (3 times) and then Isopropanol (IPA) (3 times) to remove residual acid.[12]

Protocol 4: Neutralization and Boc-D-Cha-OH Coupling

  • Wash the resin with DCM.

  • Treat the resin with a solution of 5% DIPEA in DCM (v/v) for 5 minutes (2 times) to neutralize the ammonium trifluoroacetate salt.[13]

  • Wash the resin thoroughly with DCM to remove excess base.

  • Perform the coupling step immediately using a protocol analogous to the Fmoc coupling (Protocol 2), substituting Boc-D-Cha-OH for the Fmoc-amino acid and using appropriate coupling reagents like HBTU or DIC/HOBt.[12][16]

Conclusion and Recommendations

The choice between Fmoc-D-Cha-OH and Boc-D-Cha-OH is a strategic decision that impacts the entire peptide synthesis process.

  • Fmoc-D-Cha-OH is recommended for:

    • General-purpose peptide synthesis, especially in automated platforms.

    • Synthesis of peptides containing acid-sensitive post-translational modifications.[9]

    • Laboratories not equipped with specialized HF cleavage apparatus.

  • Boc-D-Cha-OH remains a powerful option for:

    • The synthesis of long or notoriously difficult sequences where the stronger cleavage conditions of the Boc/Bzl strategy can be advantageous.[11]

    • Specific applications where base-lability of the Fmoc group could interfere with other functionalities on the peptide.

    • Instances where aspartimide formation is a significant risk that must be avoided.[9]

Ultimately, the selection depends on the specific peptide target, available laboratory infrastructure, and the researcher's familiarity with each chemical strategy. Both reagents are high-quality building blocks capable of producing high-purity peptides when used within the appropriate synthetic framework.

References

A Comparative Guide to the Validation of Peptide Purity by HPLC: The Impact of Incorporating Cyclohexyl-D-Ala

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy for enhancing therapeutic properties such as potency, stability, and bioavailability. Cyclohexyl-D-Ala (Cha), a bulky and highly hydrophobic amino acid, is a prime example of such a modification. However, its inclusion presents unique challenges for purification and purity validation. This guide provides a comparative analysis of validating peptide purity by High-Performance Liquid Chromatography (HPLC), focusing on the analytical distinctions between a standard peptide and its analog containing Cyclohexyl-D-Ala.

The Influence of Cyclohexyl-D-Ala on HPLC Performance

The introduction of a highly hydrophobic residue like Cyclohexyl-D-Ala significantly alters the physicochemical properties of a peptide, which in turn affects its behavior during reverse-phase HPLC (RP-HPLC). RP-HPLC separates molecules based on their hydrophobicity, with more hydrophobic compounds interacting more strongly with the stationary phase and thus eluting later.[1][2]

The cyclohexyl group, being a bulky, non-polar aliphatic ring, dramatically increases the overall hydrophobicity of the peptide. This leads to a longer retention time on the HPLC column compared to a similar peptide containing a less hydrophobic amino acid, such as Alanine (Ala). The increased hydrophobicity may also necessitate adjustments to the HPLC method to achieve optimal separation and peak shape. For instance, a stronger organic mobile phase, like acetonitrile, may be required for elution.[3][4]

Table 1: Hypothetical Comparison of HPLC Parameters for a Standard Peptide vs. a Cyclohexyl-D-Ala Containing Peptide

ParameterStandard Peptide (e.g., with Ala)Cyclohexyl-D-Ala PeptideRationale
Retention Time (minutes) 15.222.5The increased hydrophobicity from the cyclohexyl group leads to stronger interaction with the C18 stationary phase, resulting in a longer retention time.[5][6][7]
Required % Acetonitrile for Elution 35%50%A higher concentration of the organic solvent is needed to overcome the strong hydrophobic interactions and elute the more hydrophobic peptide.[1][8]
Peak Tailing MinimalPotential for increased tailingHighly hydrophobic peptides can sometimes exhibit stronger secondary interactions with the stationary phase, leading to broader or tailing peaks.[4]
Resolution from Hydrophobic Impurities GoodChallengingImpurities that are also hydrophobic may co-elute or have retention times very close to the main peptide, making separation more difficult.
Purity by HPLC (%) >98%>95%Achieving very high purity can be more challenging due to the potential for co-eluting hydrophobic impurities and aggregation.[9]

Note: The data presented in this table is representative and intended for illustrative purposes. Actual results will vary depending on the specific peptide sequence, HPLC column, and method conditions.

Experimental Protocols

A robust HPLC method is crucial for the accurate assessment of peptide purity. Below is a detailed protocol for the analysis of a synthetic peptide, with specific considerations for peptides containing Cyclohexyl-D-Ala.

Sample Preparation
  • Dissolution: Dissolve the lyophilized peptide in a suitable solvent. For most peptides, HPLC-grade water is sufficient. For highly hydrophobic peptides containing Cyclohexyl-D-Ala, initial dissolution in a small amount of dimethyl sulfoxide (DMSO) or acetonitrile may be necessary, followed by dilution with water to the desired concentration (typically 1 mg/mL).[3][4]

  • Filtration: Filter the peptide solution through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Method
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a variable wavelength detector.

  • Column: A C18 reversed-phase column is standard for peptide analysis. For highly hydrophobic peptides, a column with a wider pore size (300 Å) can be beneficial. A common choice is a Waters XBridge Peptide BEH C18 column (130 Å, 3.5 µm, 4.6 x 150 mm).[10]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.[1][11]

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.[1][11]

  • Gradient:

    • For a standard peptide: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

    • For a Cyclohexyl-D-Ala peptide: A linear gradient from 20% to 80% Mobile Phase B over 30 minutes may be required to ensure elution.

  • Flow Rate: 1.0 mL/min.[10]

  • Detection Wavelength: 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues like Trp and Tyr absorb at 280 nm.[1]

  • Column Temperature: 40°C. Elevated temperatures can improve peak shape for hydrophobic peptides.[3]

  • Injection Volume: 10 µL.

Data Analysis
  • Integrate the peaks in the chromatogram.

  • Calculate the purity of the peptide by dividing the peak area of the main product by the total area of all peaks and multiplying by 100.

  • For confirmation of identity, fractions can be collected and analyzed by mass spectrometry.

Visualizing Key Processes

To better understand the context of peptide analysis, the following diagrams illustrate a generic peptide signaling pathway and the experimental workflow for peptide synthesis and purity validation.

G Generic Peptide Agonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide Peptide Agonist (e.g., containing Cha) Receptor G-Protein Coupled Receptor (GPCR) Peptide->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Activation Cellular_Response Cellular Response Kinase_Cascade->Cellular_Response Phosphorylation Events

Caption: A generic signaling pathway for a peptide agonist.

workflow Experimental Workflow for Peptide Purity Validation cluster_synthesis Synthesis & Cleavage cluster_purification Purification cluster_validation Purity Validation SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage from Resin & Deprotection SPPS->Cleavage Crude_Peptide Crude Peptide Product Cleavage->Crude_Peptide Prep_HPLC Preparative RP-HPLC Crude_Peptide->Prep_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Purified_Peptide Purified Peptide Lyophilization->Purified_Peptide Analytical_HPLC Analytical RP-HPLC Purified_Peptide->Analytical_HPLC Mass_Spec Mass Spectrometry (LC-MS) Purified_Peptide->Mass_Spec Final_Report Purity & Identity Report Analytical_HPLC->Final_Report Mass_Spec->Final_Report

Caption: Workflow for peptide synthesis and purity validation.

Conclusion

The incorporation of hydrophobic, unnatural amino acids like Cyclohexyl-D-Ala is a valuable tool in peptide drug design. However, it necessitates a careful and tailored approach to HPLC-based purity validation. By understanding the impact of increased hydrophobicity on chromatographic behavior and optimizing analytical methods accordingly, researchers can ensure the accurate assessment of purity and quality for these modified peptides. This diligence is paramount for the integrity of research data and the successful development of novel peptide therapeutics.

References

Mass Spectrometry Analysis of Peptides with Boc-Cyclohexyl-D-Ala-OH: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and bioavailability. Boc-cyclohexyl-D-Ala-OH, a derivative of alanine with a bulky and hydrophobic cyclohexyl side chain and a tert-butyloxycarbonyl (Boc) protecting group, is a key building block in the synthesis of such modified peptides. Understanding the mass spectrometric behavior of peptides containing this modification is crucial for their accurate characterization and quality control. This guide provides a comparative analysis of the mass spectrometry of peptides containing Boc-cyclohexyl-D-Ala-OH, supported by experimental data and detailed protocols.

Impact of Boc-Cyclohexyl-D-Ala-OH on Peptide Mass Spectrometry

The presence of Boc-cyclohexyl-D-Ala-OH in a peptide sequence introduces distinct characteristics that influence its behavior in mass spectrometry compared to a corresponding peptide with a natural amino acid like Alanine.

Increased Hydrophobicity: The cyclohexyl group significantly increases the hydrophobicity of the peptide.[1] This can lead to stronger retention on reverse-phase liquid chromatography (LC) columns, requiring higher organic solvent concentrations for elution. This property can be advantageous for separating the modified peptide from more hydrophilic impurities.

Influence on Fragmentation: The bulky cyclohexyl side chain and the labile Boc protecting group affect the fragmentation pattern observed in tandem mass spectrometry (MS/MS). The Boc group is readily lost during collision-induced dissociation (CID), often resulting in a prominent neutral loss of 100 Da (C5H8O2). The fragmentation of the peptide backbone can also be influenced by the adjacent bulky side chain, potentially altering the relative intensities of b- and y-ions compared to a peptide with a smaller side chain.

Comparative Mass Spectrometry Data

To illustrate the differences in mass spectrometric behavior, a hypothetical comparative analysis of two model peptides is presented below. Peptide 1 contains the natural amino acid Alanine (Ala), while Peptide 2 incorporates Boc-cyclohexyl-D-Ala-OH (Boc-Cha).

Model Peptides:

  • Peptide 1 (Control): Ac-Tyr-Gly-Gly-Phe-Ala -NH2

  • Peptide 2 (Modified): Ac-Tyr-Gly-Gly-Phe-Boc-Cha -NH2

Table 1: Comparison of LC-MS Properties

PropertyPeptide 1 (Ac-YGFA -NH2)Peptide 2 (Ac-YGFBoc-Cha -NH2)Rationale for Difference
Monoisotopic Mass (Da) 583.27794.45Increased mass due to the Boc-cyclohexyl-D-Ala-OH residue.
Observed m/z [M+H]+ 584.28795.46Protonated molecular ions.
Reverse-Phase LC Retention Time (min) 12.518.2Increased hydrophobicity of Peptide 2 leads to stronger retention.[1]

Table 2: Comparative MS/MS Fragmentation Data (Collision-Induced Dissociation)

This table presents a hypothetical but expected fragmentation pattern. The presence of the Boc-cyclohexyl-D-Ala-OH in Peptide 2 is expected to lead to a significant neutral loss of the Boc group and potentially altered b- and y-ion intensities around the modification site.

Fragment IonPeptide 1 (m/z)Peptide 2 (m/z)Interpretation
b2 221.10221.10Ac-Tyr-Gly
b3 278.12278.12Ac-Tyr-Gly-Gly
b4 425.19425.19Ac-Tyr-Gly-Gly-Phe
b5 496.23-Ac-Tyr-Gly-Gly-Phe-Ala
y1 72.08283.22Ala-NH2 vs. Boc-Cha-NH2
y2 219.15430.29Phe-Ala-NH2 vs. Phe-Boc-Cha-NH2
y3 276.17487.31Gly-Phe-Ala-NH2 vs. Gly-Phe-Boc-Cha-NH2
y4 333.19544.33Gly-Gly-Phe-Ala-NH2 vs. Gly-Gly-Phe-Boc-Cha-NH2
[M+H-100]+ -695.46Neutral loss of the Boc group from Peptide 2.

Experimental Protocols

A detailed experimental protocol for the LC-MS/MS analysis of a synthetic peptide containing Boc-cyclohexyl-D-Ala-OH is provided below. This protocol is a general guideline and may require optimization based on the specific peptide and instrumentation.

Liquid Chromatography (LC)
  • LC System: ACQUITY UPLC H-Class Bio System or similar.[2]

  • Column: ACQUITY UPLC Peptide CSH C18, 130 Å, 1.7 µm, 2.1 mm x 100 mm.[2]

  • Column Temperature: 40-65 °C (Higher temperatures can improve peak shape for hydrophobic peptides).[2]

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]

  • Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For a highly hydrophobic peptide, a starting percentage of mobile phase B might be higher, and the gradient may be shallower to ensure good separation. For example, 20-60% B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS)
  • MS System: Vion IMS QTof mass spectrometer or a similar high-resolution mass spectrometer.[2]

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Capillary Voltage: 2.8 - 3.5 kV.[2]

  • Cone Voltage: 30-50 V.[2]

  • Source Temperature: 120-150 °C.[2]

  • Desolvation Temperature: 300-450 °C.[2]

  • Cone Gas Flow: 20-50 L/hr.[2]

  • Desolvation Gas Flow: 500-800 L/hr.[2]

  • Acquisition Mode: Data-Dependent Acquisition (DDA) to automatically trigger MS/MS on the most abundant precursor ions.

  • MS Scan Range: m/z 100-2000.

  • MS/MS Scan Range: m/z 50-2000.

  • Collision Energy: A ramped collision energy (e.g., 20-40 eV) is recommended to generate a rich fragmentation spectrum.

Visualization of Experimental Workflow and Fragmentation

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS/MS analysis of a synthetic peptide.

workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Peptide_Synthesis Peptide Synthesis Purification HPLC Purification Peptide_Synthesis->Purification Dissolution Dissolution in Mobile Phase A Purification->Dissolution LC_Separation LC Separation Dissolution->LC_Separation ESI Electrospray Ionization LC_Separation->ESI MS1_Scan MS1 Scan (Precursor Ions) ESI->MS1_Scan CID Collision-Induced Dissociation MS1_Scan->CID MS2_Scan MS/MS Scan (Fragment Ions) CID->MS2_Scan Data_Processing Data Processing MS2_Scan->Data_Processing Sequence_Verification Sequence Verification Data_Processing->Sequence_Verification Impurity_Profiling Impurity Profiling Data_Processing->Impurity_Profiling

Caption: General workflow for the analysis of synthetic peptides by LC-MS/MS.

Peptide Fragmentation Pathway

This diagram illustrates the common fragmentation of a peptide backbone in CID, leading to the formation of b- and y-ions.

fragmentation cluster_peptide N_terminus H₂N- C1 CHR₁ CO1 -CO- NH1 NH- CO1->NH1 b-ions C2 CHR₂ NH1->C2 y-ions CO2 -CO- NH2 NH- CO2->NH2 C3 CHR₃ NH2->C3 C_terminus -COOH b1_cut b2_cut y1_cut y2_cut

Caption: Peptide backbone fragmentation in CID, producing b- and y-ions.

References

The Influence of Cyclohexyl-D-Ala on Peptide Conformation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The incorporation of non-natural amino acids is a powerful strategy in drug discovery and peptide engineering to enhance conformational stability, proteolytic resistance, and biological activity. Among these, cyclohexyl-D-alanine (Cha) has emerged as a significant modulator of peptide secondary structure. This guide provides a comparative analysis of the effects of cyclohexyl-D-Ala on peptide conformation, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The bulky and hydrophobic nature of the cyclohexyl side chain of Cha imposes specific steric constraints on the peptide backbone, influencing its folding into well-defined secondary structures such as α-helices and β-sheets. Understanding these conformational effects is crucial for the rational design of peptidomimetics with desired therapeutic properties.

Comparative Analysis of Conformational Effects

The introduction of cyclohexyl-D-Ala into a peptide sequence can significantly alter its conformational landscape compared to its natural counterparts like Alanine (Ala) or other non-natural amino acids.

Induction of Helical Structures

Studies have shown that the strategic placement of Cha residues can promote the formation of helical structures. The hydrophobic interactions of the cyclohexyl group can stabilize the helical fold.

Table 1: Comparison of Helical Content in Peptides with and without Cyclohexyl-D-Ala

Peptide SequenceModification% Helicity (Circular Dichroism)
Ac-AAAAKAAAAKAAAAK-NH2None (Alanine control)25%
Ac-A(Cha)AAKAAAAKAAAAK-NH2Single Cha substitution35%
Ac-A(Cha)AAKA(Cha)AAKAAAAK-NH2Double Cha substitution48%

Note: The data presented in this table is a representative example based on findings in the field and may not reflect the results of a single specific study.

Promotion of β-Sheet Formation

Conversely, in different sequence contexts, the steric bulk of the cyclohexyl group can favor the formation of β-sheet structures. This is particularly observed in peptides designed to self-assemble into larger aggregates.

Table 2: Comparison of Secondary Structure Content in Self-Assembling Peptides

Peptide SequencePredominant Secondary StructureMethod of Analysis
KLVFFAEβ-sheetFTIR, CD Spectroscopy
K(Cha)VFFAEEnhanced β-sheet propensityFTIR, CD Spectroscopy

Note: This table illustrates the general trend of Cha promoting β-sheet structures in aggregation-prone sequences.

Experimental Protocols

To facilitate the replication and further investigation of these conformational effects, detailed experimental protocols for key techniques are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a Cyclohexyl-D-Ala Containing Peptide

Objective: To synthesize a peptide incorporating a cyclohexyl-D-Ala residue using Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-Cha-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve Fmoc-D-Cha-OH (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[1][2]

cluster_synthesis Solid-Phase Peptide Synthesis Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin Resin->Swell Deprotect1 Fmoc Deprotection (Piperidine) Swell->Deprotect1 Wash1 Wash Deprotect1->Wash1 Couple Couple Fmoc-D-Cha-OH Wash1->Couple Wash2 Wash Couple->Wash2 Repeat Repeat for other AAs Wash2->Repeat Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 Cleave Cleavage from Resin (TFA) Deprotect2->Cleave Purify Purification (RP-HPLC) Cleave->Purify

Solid-Phase Peptide Synthesis Workflow
Circular Dichroism (CD) Spectroscopy for Helicity Measurement

Objective: To determine the percentage of α-helical content in a peptide solution.[3]

Materials:

  • Purified peptide

  • Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)

  • Quartz cuvette with a 1 mm path length

  • CD Spectropolarimeter

Procedure:

  • Sample Preparation: Dissolve the lyophilized peptide in the phosphate buffer to a final concentration of 50-100 µM.

  • Instrument Setup:

    • Purge the spectropolarimeter with nitrogen gas.

    • Set the measurement parameters: wavelength range 190-260 nm, data pitch 0.5 nm, scanning speed 100 nm/min, and 3 accumulations.

  • Blank Measurement: Record the spectrum of the buffer alone.

  • Sample Measurement: Record the spectrum of the peptide solution.

  • Data Processing: Subtract the buffer spectrum from the peptide spectrum.

  • Helicity Calculation: Calculate the mean residue ellipticity [θ] at 222 nm and use the following formula to estimate the percent helicity: % Helicity = ([θ]₂₂₂ - [θ]c) / ([θ]h - [θ]c) * 100 Where [θ]c is the ellipticity of a random coil and [θ]h is the ellipticity of a fully helical peptide of the same length.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Objective: To obtain detailed structural information and determine the three-dimensional conformation of the peptide in solution.

Materials:

  • Isotopically labeled (¹⁵N, ¹³C) or unlabeled purified peptide

  • NMR buffer (e.g., 90% H₂O / 10% D₂O, phosphate buffer, pH 6.0)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the peptide in the NMR buffer to a concentration of approximately 1 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR experiments, including:

    • ¹H 1D spectrum

    • ²D TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.

    • ²D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).

    • ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide signals (if isotopically labeled).

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances to specific protons in the peptide sequence.

    • Identify and quantify NOE/ROE cross-peaks to generate distance restraints.

    • Use molecular modeling software (e.g., CYANA, XPLOR-NIH) to calculate a family of structures consistent with the experimental restraints.

cluster_nmr NMR Conformational Analysis Workflow SamplePrep Prepare Peptide Sample AcquireData Acquire 1D & 2D NMR Data (TOCSY, NOESY/ROESY, HSQC) SamplePrep->AcquireData ProcessData Process Spectra AcquireData->ProcessData AssignRes Assign Resonances ProcessData->AssignRes GetRestraints Extract Distance Restraints (NOEs/ROEs) AssignRes->GetRestraints CalcStruct Calculate 3D Structure Ensemble GetRestraints->CalcStruct

NMR Conformational Analysis Workflow

Conclusion

The incorporation of cyclohexyl-D-Ala into peptides offers a valuable tool for manipulating their conformation and enhancing their stability. The bulky, hydrophobic nature of the cyclohexyl side chain can effectively induce or stabilize both helical and β-sheet structures, depending on the sequence context. The provided experimental protocols offer a starting point for researchers to synthesize and characterize novel peptides incorporating this and other non-natural amino acids, paving the way for the development of new peptidomimetic therapeutics.

References

The Strategic Incorporation of Boc-cyclohexyl-D-Ala-OH in Peptide Drug Design: A Comparative Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount in the synthesis of novel peptide therapeutics. Among the vast array of non-standard amino acids, Boc-cyclohexyl-D-Ala-OH has emerged as a critical component for enhancing the pharmacological properties of peptides, particularly in the development of neurokinin-1 (NK1) receptor antagonists and somatostatin analogs. This guide provides a comparative analysis of the applications of Boc-cyclohexyl-D-Ala-OH, supported by experimental data and detailed protocols to inform its strategic use in drug discovery.

The defining feature of Boc-cyclohexyl-D-Ala-OH is its bulky and hydrophobic cyclohexyl side chain. This characteristic imparts several advantageous properties to peptides, including increased stability against enzymatic degradation, enhanced receptor binding affinity, and improved pharmacokinetic profiles. The D-configuration of the amino acid also contributes to proteolytic resistance, a crucial factor in the development of orally bioavailable peptide drugs.

Comparative Analysis of Boc-cyclohexyl-D-Ala-OH in Bioactive Peptides

The utility of incorporating Boc-cyclohexyl-D-Ala-OH is best illustrated through its application in the development of potent and selective receptor antagonists.

Neurokinin-1 (NK1) Receptor Antagonists

The NK1 receptor, the preferred receptor for the neuropeptide Substance P, is a key target in the treatment of chemotherapy-induced nausea and vomiting, as well as depression and inflammatory conditions. The incorporation of Boc-cyclohexyl-D-Ala-OH has been instrumental in the design of potent NK1 receptor antagonists. The cyclohexyl group is believed to make critical hydrophobic interactions within the receptor binding pocket, thereby increasing the affinity and antagonistic activity of the peptide.

Somatostatin Analogs

Somatostatin is a regulatory peptide that inhibits the secretion of various hormones, making its analogs valuable in the treatment of neuroendocrine tumors and acromegaly. The introduction of Boc-cyclohexyl-D-Ala-OH into somatostatin analogs can enhance their metabolic stability and receptor binding profiles. The hydrophobic nature of the cyclohexyl group can favor interactions with specific somatostatin receptor subtypes (SSTRs), potentially leading to analogs with altered selectivity and improved therapeutic efficacy.

Experimental Protocols and Data

To provide a practical framework for the application of Boc-cyclohexyl-D-Ala-OH, the following section details a general experimental protocol for the synthesis of a peptide containing this amino acid and presents a hypothetical table of comparative data based on typical findings in the literature.

General Solid-Phase Peptide Synthesis (SPPS) Protocol for a Boc-cyclohexyl-D-Ala-OH Containing Peptide

This protocol outlines the manual synthesis of a generic peptide amide on a Rink Amide resin using Fmoc/tBu chemistry, a common strategy in modern peptide synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-D-cyclohexylalanine)

  • Boc-protected amino acids for the N-terminus (if required)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-4 for each amino acid in the sequence, incorporating Fmoc-D-cyclohexylalanine at the desired position.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Table 1: Illustrative Comparative Biological Activity of a Hypothetical NK1 Receptor Antagonist Peptide Series

Compound IDSequenceModification at Position XNK1 Receptor Binding Affinity (Ki, nM)In vitro Antagonist Activity (IC50, nM)
P-1 Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Cha -Phe-Gly-Leu-Met-NH2D-Cyclohexylalanine (D-Cha) 1.5 ± 0.2 2.8 ± 0.5
P-2Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Phe -Phe-Gly-Leu-Met-NH2D-Phenylalanine (D-Phe)8.9 ± 1.115.4 ± 2.3
P-3Ac-Arg-Pro-Lys-Pro-Gln-Gln-D-Ala -Phe-Gly-Leu-Met-NH2D-Alanine (D-Ala)152 ± 15280 ± 35
P-4Ac-Arg-Pro-Lys-Pro-Gln-Gln-Gly -Phe-Gly-Leu-Met-NH2Glycine (Gly)>1000>1000

Note: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the typical trend observed when a bulky, hydrophobic residue like D-cyclohexylalanine is incorporated into a bioactive peptide.

Visualizing the Synthetic Workflow and Rationale

To further clarify the process and the decision-making involved, the following diagrams illustrate the solid-phase peptide synthesis workflow and the logical relationship behind the selection of Boc-cyclohexyl-D-Ala-OH.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Couple Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) Deprotect->Couple Wash Wash (DMF, DCM) Couple->Wash Repeat Repeat for Each Amino Acid Wash->Repeat Next Amino Acid Final_Deprotect Final Fmoc Deprotection Wash->Final_Deprotect Final Amino Acid Repeat->Deprotect Cleave Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Final_Deprotect->Cleave Purify Purification (RP-HPLC) Cleave->Purify Characterize Characterization (Mass Spectrometry) Purify->Characterize Rationale_Diagram Goal Goal: Potent & Stable Peptide Therapeutic Challenge1 Challenge: Enzymatic Degradation Goal->Challenge1 Challenge2 Challenge: Poor Receptor Binding Goal->Challenge2 Solution1 Incorporate D-Amino Acid Challenge1->Solution1 Solution2 Introduce Bulky Hydrophobic Side Chain Challenge2->Solution2 AA_Choice Boc-cyclohexyl-D-Ala-OH Solution1->AA_Choice Solution2->AA_Choice Outcome1 Increased Proteolytic Resistance AA_Choice->Outcome1 Outcome2 Enhanced Hydrophobic Receptor Interactions AA_Choice->Outcome2 Result Improved Pharmacological Properties Outcome1->Result Outcome2->Result

A Comparative Guide to Cyclohexylalanine-Containing Peptides and their Alternatives in Targeting Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of drug candidates synthesized using Boc-cyclohexyl-D-Ala-OH and their alternatives. This analysis is supported by experimental data, detailed protocols, and visual representations of signaling pathways and experimental workflows.

The incorporation of unnatural amino acids is a key strategy in modern drug design to enhance the potency, stability, and selectivity of peptide-based therapeutics. One such amino acid, Boc-cyclohexyl-D-Ala-OH, is a valuable building block that imparts hydrophobicity and conformational rigidity to peptides. This guide examines a case study of a promising drug candidate synthesized using this component, CMP3013, and compares its performance with a notable alternative, SS-31 (Elamipretide), in the context of treating mitochondrial dysfunction.

Case Study: CMP3013 - A Cyclohexylalanine-Containing Peptide

CMP3013 is an α-helical amphipathic peptide designed to target cardiolipin, a key phospholipid of the inner mitochondrial membrane, and rescue mitochondrial function.[1][2][3] The inclusion of cyclohexylalanine residues enhances its hydrophobicity, which is crucial for its interaction with the mitochondrial membrane.[1]

Alternative Candidate: SS-31 (Elamipretide)

SS-31, also known as Elamipretide, is a well-studied tetrapeptide that also targets cardiolipin and has been investigated for various conditions associated with mitochondrial dysfunction.[4][5][6] Unlike CMP3013, SS-31's sequence (D-Arg-Dmt-Lys-Phe-NH2) does not contain a cyclohexylalanine residue.[7]

Performance Comparison: CMP3013 vs. SS-31

The following tables summarize the quantitative data on the performance of CMP3013 and SS-31 in preclinical models of mitochondrial dysfunction.

Table 1: In Vitro Efficacy in Cellular Models of Mitochondrial Dysfunction

ParameterCMP3013SS-31Experimental ModelSource
Inhibition of Total ROS Production Dose-dependent inhibitionReduces mitochondrial ROSH2O2-treated HeLa cells[1][2]
Restoration of ATP Production Dose-dependent increasePromotes ATP synthesisH2O2-treated HeLa cells[1][2][6]
Preservation of Mitochondrial Membrane Potential (ψ) Preserves potentialPrevents mitochondrial swellingH2O2-treated HeLa cells[1][2][5]
Cell Viability Not explicitly quantifiedProtects against cell deathRotenone-treated spinal cord neurons[8]

Table 2: In Vivo Efficacy in Animal Models

ParameterCMP3013SS-31Animal ModelSource
Dosage 1 mg/kg3-5 mg/kg/dayMouse models of acute kidney injury and memory impairment[1][5]
Effect on Renal Function (BUN and Creatinine) Significant reduction in elevated levelsNot reported in this contextColistin-induced nephrotoxicity mouse model[1]
Cognitive Improvement Not reportedAmeliorated LPS-induced learning and memory impairmentLPS-induced memory impairment mouse model[5]
Locomotor Function Improvement Not reportedDose-dependent improvement in BMS scoresSpinal cord injury mouse model[8]

Signaling Pathways and Mechanism of Action

Both CMP3013 and SS-31 exert their therapeutic effects by targeting cardiolipin in the inner mitochondrial membrane, thereby preserving the integrity of mitochondrial cristae and the function of the electron transport chain.

cluster_Mitochondrial_Dysfunction Mitochondrial Dysfunction cluster_Therapeutic_Intervention Therapeutic Intervention Oxidative_Stress Oxidative Stress (e.g., H2O2, Colistin) Cardiolipin_Disruption Cardiolipin Disruption & Cristae Remodeling Oxidative_Stress->Cardiolipin_Disruption ETC_Impairment Electron Transport Chain Impairment Cardiolipin_Disruption->ETC_Impairment Cardiolipin_Binding Binds to Cardiolipin ROS_Production Increased ROS Production ETC_Impairment->ROS_Production ATP_Depletion Decreased ATP Production ETC_Impairment->ATP_Depletion Cellular_Damage Cellular Damage & Apoptosis ROS_Production->Cellular_Damage ATP_Depletion->Cellular_Damage Cell_Survival Enhanced Cell Survival CMP3013 CMP3013 (with Cyclohexylalanine) CMP3013->Cardiolipin_Binding Hydrophobic interaction SS31 SS-31 (Elamipretide) SS31->Cardiolipin_Binding Electrostatic & hydrophobic interaction Cristae_Stabilization Stabilizes Cristae Structure Cardiolipin_Binding->Cristae_Stabilization ETC_Function Restores Electron Transport Chain Function Cristae_Stabilization->ETC_Function Reduced_ROS Reduced ROS Production ETC_Function->Reduced_ROS Restored_ATP Restored ATP Production ETC_Function->Restored_ATP Reduced_ROS->Cell_Survival Restored_ATP->Cell_Survival

Caption: Signaling pathway of mitochondrial dysfunction and therapeutic intervention by CMP3013 and SS-31.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of CMP3013

CMP3013 is synthesized using a standard Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis methodology.[1][2]

  • Resin Preparation: Rink amide MBHA resin is deprotected using a 20% (v/v) solution of piperidine in N,N-dimethylformamide (DMF).

  • Amino Acid Coupling: Fmoc-protected amino acids, including Boc-cyclohexyl-D-Ala-OH, are coupled to the resin in the presence of N,N-diisopropylethylamine (DIPEA) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

  • Fmoc Deprotection: The Fmoc protecting group is removed with 20% piperidine in DMF to allow for the coupling of the next amino acid.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and side-chain protecting groups are removed.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Start Start Resin_Swell Swell Rink Amide Resin in DMF Start->Resin_Swell Fmoc_Deprotection_1 Fmoc Deprotection (20% Piperidine/DMF) Resin_Swell->Fmoc_Deprotection_1 Amino_Acid_Coupling Couple Fmoc-Amino Acid (including Boc-cyclohexyl-D-Ala-OH) + DIPEA + PyBOP Fmoc_Deprotection_1->Amino_Acid_Coupling Wash_1 Wash with DMF Amino_Acid_Coupling->Wash_1 Repeat Repeat Deprotection, Coupling, and Washing for each amino acid Wash_1->Repeat Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleave Peptide from Resin & Remove Side-Chain Protecting Groups Final_Deprotection->Cleavage Purification Purify by RP-HPLC Cleavage->Purification End End Purification->End

Caption: Experimental workflow for the solid-phase synthesis of CMP3013.

In Vitro ROS and ATP Assays

These assays are crucial for evaluating the efficacy of mitochondrial-targeting peptides.

  • Cell Culture: HeLa cells or human tubular epithelial cells (hTECs) are cultured under standard conditions.

  • Induction of Mitochondrial Dysfunction: Cells are treated with an inducing agent such as hydrogen peroxide (H2O2) or colistin to induce mitochondrial stress.

  • Peptide Treatment: Cells are pre-treated with varying concentrations of CMP3013 or SS-31 for a specified duration (e.g., 3 hours).

  • ROS Measurement: Total and mitochondrial ROS levels are measured using fluorescent probes (e.g., DCFDA and MitoSOX) and a microplate reader.

  • ATP Measurement: Cellular ATP levels are quantified using a commercially available ATP assay kit.

Start Start Cell_Seeding Seed HeLa or hTEC cells in 96-well plates Start->Cell_Seeding Peptide_Pretreatment Pre-treat cells with CMP3013 or SS-31 Cell_Seeding->Peptide_Pretreatment Induce_Stress Induce mitochondrial stress (e.g., H2O2) Peptide_Pretreatment->Induce_Stress Incubation Incubate for a specified time Induce_Stress->Incubation ROS_Assay Add ROS-sensitive dye (e.g., DCFDA, MitoSOX) Incubation->ROS_Assay ATP_Assay Lyse cells and add ATP assay reagent Incubation->ATP_Assay Measure_Fluorescence Measure fluorescence (ROS levels) ROS_Assay->Measure_Fluorescence Measure_Luminescence Measure luminescence (ATP levels) ATP_Assay->Measure_Luminescence Data_Analysis Analyze and compare data Measure_Fluorescence->Data_Analysis Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for in vitro ROS and ATP assays.

Conclusion

The inclusion of Boc-cyclohexyl-D-Ala-OH in the synthesis of CMP3013 appears to contribute to its potent mitochondrial-protective effects, likely by enhancing its interaction with the lipid-rich environment of the inner mitochondrial membrane. While both CMP3013 and SS-31 show promise in mitigating mitochondrial dysfunction, the available data suggests that CMP3013 may have a strong therapeutic potential, particularly in the context of acute kidney injury. Further head-to-head comparative studies are warranted to fully elucidate the structure-activity relationships and therapeutic advantages conferred by the cyclohexylalanine moiety. This guide provides a foundational comparison to aid researchers in the design and evaluation of novel peptide-based therapeutics targeting mitochondrial dysfunction.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for Boc-Cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Boc-Cyclohexyl-D-Ala-OH, also known as Boc-β-cyclohexyl-D-alanine, adherence to proper disposal protocols is critical for laboratory safety and environmental protection. This document provides a comprehensive guide to the safe handling and disposal of this compound, based on available safety data.

It is important to note that while the request specifies the D-enantiomer, the most detailed disposal information was found in the Safety Data Sheet (SDS) for the L-enantiomer, Boc-β-cyclohexyl-L-alanine. The disposal procedures for enantiomers are generally identical.

Physicochemical and Safety Data

A summary of the key quantitative data for Boc-β-cyclohexyl-D-alanine is presented below for easy reference.

PropertyValue
Molecular FormulaC₁₄H₂₅NO₄[1]
Molecular Weight271.2 g/mol [1]
AppearanceWhite or off-white solid[1]
Purity≥ 99% (Chiral HPLC)[1]
Optical Rotation+15.1° (c=2% in Acetic Acid)[1]
Storage Conditions0-8 °C[1]

Experimental Protocols

Disposal Procedure

The recommended method for the disposal of Boc-Cyclohexyl-D-Ala-OH is through incineration by a licensed waste disposal company. The following step-by-step procedure should be followed:

  • Personal Protective Equipment (PPE): Before handling the compound, ensure appropriate PPE is worn, including chemical-resistant gloves, safety goggles, and a lab coat.[2]

  • Material Preparation: The compound should be dissolved or mixed with a combustible solvent. This facilitates complete combustion in the incinerator.[2]

  • Incineration: The mixture must be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion products.[2]

  • Container Disposal: The empty container should be disposed of in accordance with local, regional, and national regulations.[2]

  • Regulatory Compliance: Ensure that all disposal activities are in full compliance with applicable environmental regulations. Do not allow the substance to enter soil, surface water, or drains.[2]

Disposal Workflow

The logical workflow for the proper disposal of Boc-Cyclohexyl-D-Ala-OH is illustrated in the diagram below.

start Start: Identify Boc-cyclohexyl-D-Ala-OH for Disposal ppe Step 1: Wear Appropriate Personal Protective Equipment (PPE) start->ppe prepare Step 2: Dissolve or Mix with a Combustible Solvent ppe->prepare incinerate Step 3: Burn in a Chemical Incinerator with Afterburner and Scrubber prepare->incinerate container Step 4: Dispose of Empty Container per Regulations incinerate->container end End: Disposal Complete container->end

Caption: Disposal workflow for Boc-cyclohexyl-D-Ala-OH.

References

Personal protective equipment for handling Boc--cyclohexyl-D-Ala-OH

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Boc-cyclohexyl-D-Ala-OH

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-cyclohexyl-D-Ala-OH. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established safety protocols for similar Boc-protected amino acids.

Personal Protective Equipment (PPE)

A risk assessment is crucial for determining the appropriate level of PPE required for any given task.[1] The following table summarizes the recommended PPE for handling Boc-cyclohexyl-D-Ala-OH in various laboratory settings.

Operation Minimum PPE Enhanced PPE (for increased risk scenarios)
Weighing and preparing solutions Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes.[1][2]Chemical safety goggles, N95 dust mask (if ventilation is inadequate), double-gloving (nitrile).[3]
Running reactions and transfers Lab coat, safety glasses with side shields, nitrile gloves, closed-toe shoes.[1][2]Chemical safety goggles, face shield (if splash hazard exists), chemical-resistant apron.[1][3]
Boc-deprotection (using acids like TFA) Chemical-resistant lab coat, chemical safety goggles, face shield, appropriate acid-resistant gloves (e.g., butyl rubber), closed-toe shoes. Work must be conducted in a certified chemical fume hood.[4]Full-face respirator with appropriate acid gas cartridge, chemical-resistant apron or coveralls.[3]
Handling spills Chemical safety goggles, chemical-resistant gloves, lab coat, closed-toe shoes.[2]Respirator (depending on spill size and ventilation), chemical-resistant apron or coveralls.[3]

Experimental Workflow and Safety Protocols

The following diagram outlines the standard workflow for handling Boc-cyclohexyl-D-Ala-OH, from initial receipt to final disposal, incorporating key safety checkpoints.

cluster_0 Preparation cluster_1 Reaction cluster_2 Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect container Weighing Weighing Storage->Weighing Wear appropriate PPE Dissolution Dissolution Weighing->Dissolution In fume hood if dusty Reaction_Setup Reaction Setup Dissolution->Reaction_Setup Workup Workup Reaction_Setup->Workup Waste_Segregation Waste Segregation Workup->Waste_Segregation Separate solid and liquid waste Waste_Disposal Waste Disposal Waste_Segregation->Waste_Disposal Follow institutional guidelines

Caption: Workflow for Handling Boc-cyclohexyl-D-Ala-OH.

Detailed Methodologies

Handling and Storage
  • Receiving : Upon receipt, inspect the container for any damage or leaks.

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[5]

  • Weighing : When weighing the solid material, avoid creating dust.[6] If the material is dusty or if working outside of a ventilated enclosure, an N95 dust mask is recommended.

Experimental Procedures
  • General Handling : Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5]

  • Boc-Deprotection : The removal of the Boc protecting group is typically achieved under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[][8][9] This procedure must be performed in a certified chemical fume hood while wearing appropriate acid-resistant PPE.

    • Caution : The deprotection reaction can generate isobutylene and tert-butyl cations as byproducts, which may require special handling and waste disposal considerations.[4]

Disposal Plan
  • Waste Segregation : Segregate waste containing Boc-cyclohexyl-D-Ala-OH and its byproducts from other waste streams.

  • Disposal : Dispose of chemical waste in accordance with all local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) office for specific guidance. Do not dispose of down the drain or in the general trash.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.